molecular formula C9H4F3NO B2931118 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one CAS No. 1020087-32-4

6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2931118
CAS No.: 1020087-32-4
M. Wt: 199.132
InChI Key: KEOLWQHYWNESLY-UHFFFAOYSA-N
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Description

6,7,8-Trifluoro-1,4-dihydroquinolin-4-one ( 1020087-32-4 ) is a fluorinated heterocyclic building block of significant interest in medicinal and synthetic chemistry. This compound features a quinolin-4-one core structure substituted with three fluorine atoms, which can dramatically influence its physicochemical properties and biological activity. The molecular formula is C~9~H~4~F~3~NO, with a molecular weight of 199.13 g/mol . Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex molecules. Specifically, this core structure is a fundamental precursor in the synthesis of fluoroquinolone antibiotics . For instance, it is utilized in the synthetic pathways of advanced intermediates like Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (CAS 79660-46-1) and active pharmaceutical ingredients such as Orbifloxacin (CAS 103772-14-1) . The presence of multiple fluorine atoms and reactive sites on the core structure allows for selective functionalization, enabling researchers to develop a diverse array of quinoline-based compounds for biological evaluation and drug discovery programs. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6,7,8-trifluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-5-3-4-6(14)1-2-13-9(4)8(12)7(5)11/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOLWQHYWNESLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=C(C=C2C1=O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Analytical Profiling of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one: Predicted NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (Molecular Formula: C9H4F3NO, Monoisotopic Mass: 199.0245 Da) serves as a critical synthetic intermediate in the development of broad-spectrum fluoroquinolone antibiotics, such as lomefloxacin and ofloxacin derivatives[1][2]. Accurate structural characterization of this scaffold is paramount for downstream functionalization, particularly at the C-7 position where nucleophilic aromatic substitution (S_NAr) typically occurs.

This technical guide provides an authoritative framework for the predicted Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) profiles of this molecule. By detailing the causality behind experimental choices and providing self-validating protocols, this document empowers analytical chemists and drug development professionals to unequivocally confirm the structural integrity of this key intermediate.

Mass Spectrometry (LC-HRMS/MS) Profiling

Ionization Dynamics and Fragmentation Causality

In electrospray ionization (ESI), the basic secondary amine (in its tautomeric form) and the highly polarized carbonyl group at C-4 make the molecule highly amenable to positive ion mode detection[3][4]. The addition of 0.05% Formic Acid (FA) to the mobile phase is a critical experimental choice; unlike stronger acids (e.g., Trifluoroacetic acid), FA provides abundant protons to facilitate the formation of the [M+H]⁺ adduct without causing severe ion suppression[3].

During Collision-Induced Dissociation (CID), the molecule exhibits hallmark fluoroquinolone fragmentation pathways. The most prominent predicted neutral losses include the expulsion of hydrogen fluoride (HF, -20 Da) due to the dense fluorination at C-6, C-7, and C-8, and the loss of carbon monoxide (CO, -28 Da) resulting from the high-energy ring contraction of the 4-quinolone core[4].

Predicted Exact Mass and Collision Cross Section (CCS)

Modern mass spectrometry increasingly relies on Ion Mobility Spectrometry (IMS) to provide an orthogonal dimension of separation based on molecular shape and charge[4]. The predicted Collision Cross Section (CCS) values provide a highly specific fingerprint for the molecule, allowing differentiation from isobaric impurities.

Table 1: Predicted MS Adducts and CCS Values

Adduct Species Predicted m/z Predicted CCS (Ų) Ionization Mode
[M+H]⁺ 200.03178 133.2 Positive ESI
[M+Na]⁺ 222.01372 145.9 Positive ESI
[M+K]⁺ 237.98766 140.6 Positive ESI
[M-H]⁻ 198.01722 132.4 Negative ESI
[M+HCOO]⁻ 244.02270 152.0 Negative ESI

Data derived from computational modeling via PubChemLite database standards[1].

Self-Validating LC-MS/MS Protocol

To ensure data trustworthiness, the following LC-MS/MS protocol incorporates internal system suitability checks.

Step-by-Step Methodology:

  • System Calibration: Calibrate the TOF or Orbitrap mass analyzer using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Self-Validation Check: The mass error of the calibrant must be < 2 ppm before proceeding.

  • Sample Preparation: Dissolve 1 mg of the analyte in LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using 50:50 H₂O:Acetonitrile containing 0.05% Formic Acid[3].

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Precursor Isolation & CID: Isolate the [M+H]⁺ precursor at m/z 200.03 using the quadrupole. Apply a Normalized Collision Energy (NCE) sweep of 20, 30, and 40 eV to capture both low-energy (HF loss) and high-energy (CO loss) fragmentation events.

MS_Workflow N1 Sample Prep (0.05% FA in H2O/ACN) N2 ESI Source (Positive/Negative Mode) N1->N2 N3 Quadrupole Isolation (m/z 200.03 [M+H]+) N2->N3 N4 Collision Cell (CID) (Loss of HF / CO) N3->N4 N5 TOF/Orbitrap Detection (Exact Mass Resolution) N4->N5

Fig 1. High-resolution LC-MS/MS workflow for the characterization of fluoroquinolone intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality

The selection of the NMR solvent is dictated by the physicochemical properties of the fluoroquinolone core. The highly planar bicyclic ring system exhibits strong intermolecular hydrogen bonding (between the N-H and C=O groups) and robust π-π stacking. Consequently, the molecule is poorly soluble in non-polar solvents like CDCl₃. DMSO-d₆ is the solvent of choice because its high polarity disrupts these intermolecular forces, preventing aggregation and yielding sharp, well-resolved resonance lines[3][5].

Predicted Multinuclear Shifts (¹H, ¹³C, ¹⁹F)

The presence of three adjacent fluorine atoms (C-6, C-7, C-8) creates a highly complex spin system due to extensive heteronuclear scalar coupling (J-coupling)[5].

  • ¹⁹F NMR Dynamics: The high gyromagnetic ratio of ¹⁹F makes it nearly as sensitive as ¹H[6]. The F-7 atom, flanked by F-6 and F-8, will typically appear as a triplet or a doublet of doublets due to ³J_F-F coupling (~20 Hz).

  • ¹H NMR Dynamics: The H-5 proton will present as a complex multiplet (typically a doublet of doublets of doublets, ddd) due to ortho, meta, and para couplings to the three fluorine atoms.

Table 2: Predicted NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

Nucleus Position Predicted Shift (ppm) Multiplicity Expected Coupling Dynamics
¹H N-H (1) 11.5 - 12.0 br s Broadened by quadrupolar relaxation of ¹⁴N
¹H C-H (2) 7.8 - 8.0 d / dd ³J_H2-H3 ~ 7.5 Hz
¹H C-H (3) 6.0 - 6.2 d ³J_H3-H2 ~ 7.5 Hz
¹H C-H (5) 7.5 - 7.7 ddd ³J_H-F, ⁴J_H-F, ⁵J_H-F interactions
¹⁹F C-F (6) -135.0 to -140.0 dd ³J_F-F ~ 20 Hz
¹⁹F C-F (7) -155.0 to -160.0 t / dd Flanked by F-6 and F-8
¹⁹F C-F (8) -145.0 to -150.0 dd ³J_F-F ~ 20 Hz
¹³C C=O (4) ~175.0 s Characteristic quinolone carbonyl

| ¹³C | C-F (6,7,8)| 135.0 - 150.0 | dt / dd | Large ¹J_C-F couplings (~240 - 250 Hz) |

Self-Validating NMR Acquisition Protocol

To guarantee spectral integrity, especially when resolving complex ¹⁹F-¹H and ¹⁹F-¹⁹F couplings, strict adherence to a self-validating acquisition sequence is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of 99.9% DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Manually tune the probe for ¹H, ¹³C, and ¹⁹F frequencies to maximize power transfer and sensitivity.

  • Shimming & Lock Validation: Lock the spectrometer to the deuterium frequency of DMSO-d₆ (2.50 ppm). Self-Validation Check: Adjust the Z-shims until the residual ¹H solvent peak (DMSO-d₅) exhibits a half-height linewidth (W_1/2) of < 1.0 Hz. Poor shimming will artificially broaden the complex H-5 multiplet.

  • Multinuclear Acquisition:

    • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

    • ¹⁹F NMR: Acquire 64 scans. Crucial Step: Run both a standard ¹⁹F spectrum and a proton-decoupled ¹⁹F{¹H} spectrum to easily distinguish F-F couplings from H-F couplings.

    • ¹³C NMR: Acquire 1024–2048 scans with a D1 of 2 seconds. Expect severe signal splitting for C-5, C-6, C-7, C-8, and C-8a due to ¹J, ²J, and ³J C-F couplings.

NMR_Protocol A Compound Dissolution (DMSO-d6, 5-10 mg) B 1D Acquisition (1H, 13C, 19F) A->B C 2D Correlation (COSY, HSQC, HMBC) B->C D Spectral Processing (Fourier Transform) C->D E Structural Assignment (J-coupling analysis) D->E

Fig 2. Multi-nuclear NMR acquisition and structural validation protocol.

References

  • Université du Luxembourg. "PubChemLite - 6,7,8-trifluoro-1,4-dihydroquinolin-4-one (C9H4F3NO)". PubChemLite Database.
  • National Institutes of Health (NIH) / PMC. "Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux". NIH PubMed Central.
  • Waters Corporation / LCMS.cz. "Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone: Ion Mobility Mass Spectrometry". LCMS Application Notes.
  • National Institutes of Health (NIH) / PubMed. "Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters". PubMed.
  • International Journal of Chemistry Studies. "Synthesis and spectral characterization of fluoroquinolone-ofloxacin". Chemistry Journal.

Sources

The Structural-Activity Relationship (SAR) and Synthetic Utility of 6,7,8-Trifluoroquinolones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 6,7,8-trifluoroquinolone scaffold represents a pivotal juncture in modern antimicrobial and antiviral drug discovery. While fully elaborated fluoroquinolones (e.g., ciprofloxacin, lomefloxacin) are the final clinical agents, the 6,7,8-trifluoroquinolone core serves as both the fundamental pharmacophore and the critical synthetic intermediate. This whitepaper dissects the Structure-Activity Relationship (SAR) of this polyfluorinated core, explains the mechanistic causality behind its regioselective functionalization, and provides a self-validating experimental framework for synthesizing advanced 7-substituted-6,8-difluoroquinolone therapeutics.

Mechanistic SAR: Decoding the Polyfluorinated Core

The addition of fluorine atoms to the quinolone ring fundamentally alters both its physicochemical properties and its biological target affinity. The 6,7,8-trifluoroquinolone core is uniquely primed for both high-affinity target binding and downstream synthetic elaboration.

  • C-6 Fluorine (The Anchor): The introduction of a fluorine at the C-6 position is the defining feature of all modern fluoroquinolones. It significantly enhances the lipophilicity of the molecule, facilitating rapid penetration through the bacterial cell wall and outer membrane porins. Furthermore, it increases the binding affinity to the primary targets—DNA gyrase and Topoisomerase IV—by stabilizing the drug-enzyme-DNA ternary complex.

  • C-8 Fluorine (The Spectrum Expander): The presence of an additional fluorine at the C-8 position (yielding a 6,8-difluoro final product) drastically increases antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and improves oral bioavailability[1]. However, halogenation at the 8-position can increase phototoxicity by promoting the generation of reactive oxygen species under UV irradiation[2].

  • C-7 Fluorine (The Synthetic Linchpin): Unlike the C-6 and C-8 fluorines, which are retained in the final drug for biological efficacy, the C-7 fluorine acts as a highly activated leaving group. Its primary role is to enable the introduction of structural diversity (typically basic amines like piperazine or pyrrolidine) via Nucleophilic Aromatic Substitution (SNAr)[3].

  • N-1 Substituent (The Conformer): Bulky alkyl or cycloalkyl groups (e.g., cyclopropyl, ethyl, or 2,4-difluorophenyl) at the N-1 position dictate the spatial conformation of the molecule, optimizing the steric fit within the topoisomerase binding pocket[4].

SAR_Map Core 6,7,8-Trifluoroquinolone Core Scaffold C6 C-6 Fluorine (Lipophilicity & Target Binding) Core->C6 C7 C-7 Fluorine (SNAr Leaving Group) Core->C7 C8 C-8 Fluorine (Gram+ Activity & Bioavail) Core->C8 N1 N-1 Substituent (Conformation & Potency) Core->N1 SNAr Nucleophilic Aromatic Substitution (Amines) C7->SNAr Activated by C-4 Carbonyl

Fig 1: Structural-Activity Relationship (SAR) map of the 6,7,8-trifluoroquinolone scaffold.

The Chemistry of Activation: Regioselective SNAr at C-7

The utility of 6,7,8-trifluoroquinolones lies in their extreme regioselectivity during nucleophilic attack. When exposed to secondary amines, substitution occurs exclusively at the C-7 position, leaving the C-6 and C-8 fluorines intact[4].

The Causality of Regioselectivity: This selectivity is driven by electronic resonance. The C-7 position is located para to the strongly electron-withdrawing C-4 carbonyl group. When a nucleophile attacks C-7, the resulting negative charge in the intermediate (Meisenheimer complex) is delocalized directly onto the electronegative oxygen of the carbonyl group. Attack at C-6 or C-8 does not offer this direct resonance stabilization. Consequently, the activation energy for C-7 displacement is substantially lower, making it the exclusive site of reaction[5].

Quantitative Data: SAR Impact of Core Modifications

The following tables summarize the pharmacological and physicochemical impacts of substituting the 6,7,8-trifluoro core to yield active clinical agents.

Table 1: SAR Impact of Quinolone Core Substitutions

PositionSubstituentPrimary Pharmacological ImpactMechanistic Rationale
N-1 CyclopropylBroad-spectrum potencyOptimal steric bulk for DNA gyrase binding pocket.
C-6 Fluorine (-F)Increased target affinityEnhances cell wall penetration; essential for baseline activity.
C-7 PiperazineAnti-Gram-negative activityBasic amine interacts with DNA phosphate backbone.
C-8 Fluorine (-F)Enhanced Gram-positive activityIncreases lipophilicity; however, increases UV radical formation.
C-8 Methoxy (-OCH3)Reduced phototoxicityElectron-donating group stabilizes the excited state.

Table 2: Comparative in vitro Potency and Phototoxicity

Compound ScaffoldC-8 SubstituentMIC vs. S. aureus (μg/mL)MIC vs. E. coli (μg/mL)Phototoxicity Potential
Ciprofloxacin-H0.500.015Low
Lomefloxacin-F0.250.030High
Moxifloxacin-OCH30.060.030Very Low

(Data synthesized from standard fluoroquinolone SAR literature and patent evaluations[1],[2])

Experimental Methodology: Standardized SNAr Protocol

To harness the 6,7,8-trifluoroquinolone core, researchers must execute a highly controlled SNAr reaction. The following protocol details the synthesis of a 7-substituted-6,8-difluoroquinolone (e.g., a Lomefloxacin or Fleroxacin analog) using a self-validating methodology.

Objective

Synthesize 1-cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid from its 6,7,8-trifluoro precursor.

Step-by-Step Protocol & Causality

Step 1: Substrate Solvation & Activation

  • Action: Suspend 1.0 equivalent of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in anhydrous acetonitrile or DMSO (10 mL/g).

  • Causality: Aprotic polar solvents (DMSO, CH3CN) are strictly required because they solvate the nucleophile without hydrogen-bonding to it. This leaves the amine's lone pair fully exposed, maximizing its nucleophilicity[4].

Step 2: Acid Scavenging

  • Action: Add 2.0–3.0 equivalents of triethylamine (Et₃N) or finely milled K₂CO₃.

  • Causality: The SNAr reaction generates hydrofluoric acid (HF) as a byproduct. Without a basic scavenger, HF will rapidly protonate the secondary amine nucleophile, converting it into a non-nucleophilic ammonium salt and stalling the reaction[2].

Step 3: Nucleophilic Attack

  • Action: Add 1.1–1.5 equivalents of the desired nucleophile (e.g., piperazine). Heat the mixture to 80–100 °C under continuous stirring for 2–5 hours.

  • Causality: While the C-7 position is highly electrophilic, the steric bulk of complex amines requires elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex[5].

Step 4: In-Process Validation (TLC/HPLC)

  • Action: Monitor the reaction via TLC (Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide = 15:5:1).

  • Self-Validation: The starting trifluoroquinolone is highly non-polar compared to the amine-substituted product. A complete disappearance of the high-Rf starting material and the appearance of a lower-Rf, UV-active spot validates the completion of the displacement[1].

Step 5: Isolation and Purification

  • Action: Cool the mixture to room temperature. Pour the mixture into ice water to precipitate the product. Filter the yellow crystalline precipitate and wash with cold water and ethanol.

  • Causality: The zwitterionic nature of the final 7-amino-quinolone-3-carboxylic acid makes it poorly soluble in cold water and ethanol, allowing for high-purity recovery via simple precipitation without the need for complex chromatography[3].

SNAr_Workflow Step1 1. Substrate Solvation Dissolve 6,7,8-trifluoroquinolone in polar aprotic solvent Step2 2. Acid Scavenging Add Et3N or K2CO3 to neutralize HF byproduct Step1->Step2 Step3 3. Nucleophilic Attack Add secondary amine at 80-100°C Step2->Step3 Step4 4. In-Process Validation TLC/HPLC confirms C-7 regioselective displacement Step3->Step4 Step5 5. Isolation Precipitation, filtration, and recrystallization Step4->Step5

Fig 2: Self-validating experimental workflow for the regioselective SNAr at the C-7 position.

Mechanism of Action of the Final Synthesized Agents

Once the 6,7,8-trifluoroquinolone is successfully converted into a 7-substituted-6,8-difluoroquinolone, the resulting molecule acts as a potent bactericidal agent. The mechanism relies on trapping bacterial Type II topoisomerases (DNA Gyrase in Gram-negative bacteria; Topoisomerase IV in Gram-positive bacteria) in a cleavage complex, resulting in lethal double-strand DNA breaks[2].

MOA_Pathway Drug 7-Substituted 6,8-Difluoroquinolone Target Bacterial Type II Topoisomerases Drug->Target Complex Ternary Complex (Drug-Enzyme-DNA) Target->Complex Damage Double-Strand DNA Breaks Complex->Damage Death Bacterial Cell Death (Bactericidal Effect) Damage->Death

Fig 3: Mechanism of action pathway for 6,8-difluoroquinolone antibacterial agents.

References

  • [1] US5051509A - Novel quinolonecarboxylic acid derivatives. Google Patents. URL:

  • [2] Hybrid Antibacterials. DNA polymerase:topoisomerase inhibitors. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • [3] Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry, ACS Publications (2005). URL:[Link]

  • [5] Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • [4] Regioselective Displacement Reactions of 1-Cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylic Acid with Amine Nucleophiles. Chemical & Pharmaceutical Bulletin, J-Stage (1990). URL:[Link]

Sources

Commercial availability of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Availability and Synthetic Methodologies of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

As a Senior Application Scientist in pharmaceutical development, navigating the procurement and synthesis of highly specific fluorinated heterocycles is a critical path in drug discovery. 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (CAS: 1020087-32-4) is a highly specialized building block, serving as the foundational core for numerous third- and fourth-generation fluoroquinolone antibiotics, antimalarials, and target-specific kinase inhibitors.

This technical guide deconstructs the commercial landscape, physicochemical properties, and the field-proven synthetic methodologies required to generate and validate this compound.

Chemical Identity & Commercial Availability

Historically, fluorinated quinolones were synthesized entirely in-house. Today, the globalization of specialty chemical suppliers has made 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one commercially accessible for research and scale-up applications. Suppliers such as BLD Pharm[1] and AA Blocks[2] provide this intermediate at high purity grades suitable for immediate downstream functionalization.

Table 1: Quantitative Data and Commercial Specifications

PropertyValueSpecification Standard
Chemical Name 6,7,8-Trifluoro-1,4-dihydroquinolin-4-oneIUPAC Nomenclature
CAS Registry Number 1020087-32-4Chemical Abstracts Service[1]
Molecular Formula C9H4F3NOElemental Composition[2]
Molecular Weight 199.13 g/mol Monoisotopic Mass: 199.0245 Da
Commercial Purity ≥ 97.0% (HPLC/NMR)Standard Reagent Grade[1]
Physical Appearance Solid (Powder/Crystal)Visual Inspection

Core Synthetic Methodology: The Gould-Jacobs Pathway

When commercial procurement is not viable, or when isotopic labeling is required, the compound must be synthesized de novo. The industry-standard route to the 4-quinolone core is the Gould-Jacobs reaction [3].

Causality in Experimental Design: The choice of starting material—2,3,4-trifluoroaniline —is highly strategic. In the Gould-Jacobs cyclization of asymmetric anilines, regioselectivity is often poor, leading to complex isomeric mixtures[3]. However, the steric and electronic influence of the fluorine atom at the C-3 position of the aniline ring directs the thermal cyclization exclusively to the C-6 position of the aniline. This specific ring closure translates perfectly to the C-8 position of the resulting quinoline, ensuring a high-yield, regiopure 6,7,8-trifluoroquinolone core without the need for exhaustive chromatographic separation.

GouldJacobs A 2,3,4-Trifluoroaniline + EMME B Anilinomethylenemalonate Intermediate A->B Condensation (120°C, -EtOH) C Ethyl 6,7,8-trifluoro-4-oxo -1,4-dihydroquinoline-3-carboxylate B->C Thermal Cyclization (Dowtherm A, 250°C) D 6,7,8-Trifluoro-1,4-dihydro -quinolin-4-one C->D 1. NaOH (Saponification) 2. Heat (Decarboxylation)

Fig 1: Gould-Jacobs synthetic sequence for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) checkpoint to verify the chemical state before proceeding, eliminating downstream failures.

Phase 1: Enamine Condensation
  • Charge: In a 500 mL round-bottom flask equipped with a short-path distillation head, combine 2,3,4-trifluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat: Ramp the temperature to 120–130°C under a steady nitrogen sweep[4].

  • Validation Checkpoint 1: Monitor the distillation receiver. The reaction is driven forward by the removal of ethanol. The stoichiometric collection of ethanol (approx. 1 equivalent volume) physically validates the complete conversion of the starting materials into the anilidomethylenemalonate intermediate.

Phase 2: Thermal Cyclization
  • Solvent Addition: To the crude intermediate, add Dowtherm A (10 volumes).

    • Causality: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is explicitly chosen because it remains a stable, inert liquid at 250°C. This provides the massive thermal energy required for the ketene intermediate to undergo electrophilic aromatic substitution without causing solvent degradation or substrate charring[3].

  • Cyclization: Heat the mixture to 250°C for 45–60 minutes[4].

  • Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The complete disappearance of the intermediate spot and the emergence of a highly UV-active spot at a lower Rf confirms the successful ring closure to ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Phase 3: Saponification & Decarboxylation
  • Hydrolysis: Cool the reaction mixture to room temperature. Precipitate the ester using hexanes, filter, and resuspend the solid in 10% aqueous NaOH. Reflux for 2 hours, then acidify with 1M HCl to pH 2 to precipitate the carboxylic acid.

  • Decarboxylation: Isolate the acid and heat it in a high-boiling solvent (e.g., quinoline with catalytic copper powder) at 200°C until CO2 evolution ceases.

  • Validation Checkpoint 3: Subject the final isolated solid to LC-MS analysis. The spectrum must show an [M+H]+ peak at m/z 200.0, definitively confirming the loss of the carboxyl group and the successful generation of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one[2].

Downstream Functionalization in Drug Development

Once the 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one core is secured, it acts as a highly versatile canvas for medicinal chemists. The unique trifluoro-substitution pattern allows for orthogonal functionalization. The N-1 position is typically alkylated (e.g., with a cyclopropyl group to enhance cellular penetration), while the C-7 fluorine acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) with cyclic amines (like piperazine or pyrrolidine derivatives) to dictate the antibacterial spectrum.

Functionalization Core 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one N_Alk N-1 Alkylation (e.g., Cyclopropyl group) Core->N_Alk Base (K2CO3), R-X C3_Func C-3 Carboxylation (Carboxylic Acid) Core->C3_Func CO2 / Base C7_Sub C-7 Nucleophilic Substitution (e.g., Piperazine) N_Alk->C7_Sub SNAr Reaction C3_Func->C7_Sub API Fluoroquinolone API (e.g., Fleroxacin analogs) C7_Sub->API Final Deprotection & Salt Formation

Fig 2: Downstream functionalization logic for fluoroquinolone API development.

References

  • AA Blocks, "Acceptorless Dehydrogenation of Alcohols on a Diruthenium(II,II) Platform", [Link]

  • PMC (National Institutes of Health), "Quinolin-4-ones: Methods of Synthesis and Application in Medicine",[Link]

Sources

A Senior Application Scientist's Review of Trifluorinated Quinolone Synthesis and Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Fluoroquinolones

The discovery of nalidixic acid in 1962 laid the foundation for the quinolone class of antibiotics, a cornerstone of antibacterial therapy.[1][2] A significant leap forward occurred with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus, giving rise to the highly successful fluoroquinolones like ciprofloxacin and levofloxacin.[1][2][3] This single atomic substitution dramatically enhanced antibacterial potency and broadened the spectrum of activity by improving bacterial cell penetration and affinity for the target enzymes, DNA gyrase and topoisomerase IV.[3][4]

However, the landscape of infectious disease is ever-changing, marked by the rise of multidrug-resistant pathogens.[1] This challenge necessitates a continuous evolution in drug design. Moving beyond simple fluorination, the incorporation of the trifluoromethyl (CF₃) group represents a strategic and powerful approach to optimizing the quinolone scaffold. The CF₃ group is not merely a larger, more lipophilic version of fluorine; its unique steric and electronic properties can profoundly influence a molecule's metabolic stability, target binding affinity, and overall pharmacokinetic profile.[5][6][7]

This guide provides an in-depth technical analysis of trifluorinated quinolones, moving from the fundamental rationale for their design to the practicalities of their synthesis and their diverse applications. We will explore the causality behind synthetic choices and present validated protocols, offering field-proven insights for professionals in drug discovery and development.

Part 1: The Strategic Imperative of Trifluorination

The decision to incorporate a trifluoromethyl group into a drug candidate is a deliberate strategy to modulate its physicochemical properties in a predictable manner. Unlike a simple fluorine atom, the CF₃ group offers a unique combination of high electronegativity, significant lipophilicity, and metabolic robustness.[5][8]

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[5] By replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group, chemists can block common points of metabolic attack, thereby increasing the drug's half-life and bioavailability.[5][8]

  • Modulating Lipophilicity and Permeability: The CF₃ group is one of the most lipophilic substituents in medicinal chemistry.[6] This increased lipophilicity can enhance a drug's ability to permeate bacterial cell membranes and distribute into various tissues, which is crucial for treating systemic infections.[4][6][8] This property aids in the penetration into hydrophobic pockets of target proteins.[8]

  • Optimizing Target Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups and modify the molecule's overall dipole moment.[5][8] These electronic alterations can lead to more favorable electrostatic and hydrophobic interactions with the target enzymes, DNA gyrase and topoisomerase IV, potentially increasing binding affinity and inhibitory potency.[5][6] In some cases, the C-F bond can even participate in hydrogen bonding interactions.[6]

When compared to the 8-fluoro group in traditional quinolones, an 8-trifluoromethyl substitution has been shown to confer the benefits of improved efficacy while potentially reducing the risk of phototoxicity, a known side effect of some fluoroquinolones.[9]

Part 2: Core Synthetic Methodologies

The synthesis of trifluorinated quinolones can be broadly categorized into two primary strategies: building the scaffold from pre-trifluoromethylated precursors or applying direct trifluoromethylation to an existing quinolone ring system. Each approach has distinct advantages and is chosen based on the desired substitution pattern, available starting materials, and scalability.

Strategy A: Synthesis from Trifluoromethylated Building Blocks

This classical approach involves constructing the quinolone ring using a starting material, typically an aniline derivative, that already bears the trifluoromethyl group. This method provides unambiguous control over the position of the CF₃ group on the benzo ring. A common route is a multi-step synthesis beginning with a corresponding substituted aniline.[10]

This protocol is a representative workflow for constructing a 4-hydroxy-quinolone scaffold from a CF₃-substituted aniline.

  • Condensation: React the chosen trifluoromethyl-substituted aniline with diethyl (ethoxymethylene)malonate (EMME). This reaction is typically performed neat or in a high-boiling solvent at elevated temperatures (120-140 °C) to form the intermediate enamine. The causality here is a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of EMME, followed by the elimination of ethanol.

  • Thermal Cyclization: Heat the resulting enamine intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 240-260 °C. This high thermal energy drives an intramolecular cyclization (a 6-exo-trig electrocyclization) onto the aromatic ring, followed by the elimination of another molecule of ethanol to form the 4-hydroxy-quinolone-3-carboxylate ester.

  • Saponification: Hydrolyze the ester group at the C-3 position using aqueous sodium hydroxide or potassium hydroxide to yield the corresponding carboxylic acid salt.

  • Acidification: Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the final 4-quinolone-3-carboxylic acid product.

  • N-Alkylation (Optional): If a substituent is desired at the N-1 position, the quinolone nitrogen can be alkylated using an appropriate alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).[10]

G cluster_workflow Workflow: Synthesis from a CF3-Building Block start CF3-Aniline + EMME step1 Condensation (120-140°C) start->step1 Reactants step2 Thermal Cyclization (240-260°C) step1->step2 Enamine Intermediate step3 Saponification (NaOH) step2->step3 Quinolone Ester step4 N-Alkylation (Optional) step3->step4 Quinolone Ester end_node Trifluoromethylated Quinolone Core step3->end_node Quinolone Acid step4->end_node Final Product

Caption: A generalized workflow for synthesizing trifluorinated quinolones from CF₃-anilines.

Strategy B: Direct C-H Trifluoromethylation

Modern synthetic chemistry favors atom-economical approaches, and the direct trifluoromethylation of a pre-formed quinoline or quinolone scaffold is a powerful strategy.[11][12] This avoids lengthy de novo syntheses and allows for late-stage functionalization of complex molecules. These methods often rely on generating a trifluoromethyl radical (CF₃•) or a nucleophilic trifluoromethyl anion (CF₃⁻).

A significant challenge is controlling the regioselectivity of the addition. Recent advances have provided elegant solutions, such as a three-step, one-pot C-3 trifluoromethylation that proceeds through nucleophilic activation of the quinoline ring.[12]

This protocol is based on a method that achieves high selectivity for the C-3 position.[12]

  • Hydrosilylation (Ring Activation): In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline substrate in dichloroethane. Add the catalyst, tri(pentafluorophenyl)borane (B(C₆F₅)₃, 10 mol%), followed by the hydrosilylating agent, H₂SiMePh (2 equivalents). The purpose of this step is to activate the quinoline ring by converting it into an intermediate N-silyl enamine, which makes the C-3 position susceptible to electrophilic attack. Heat the reaction to 65 °C for approximately 5 hours.

  • Trifluoromethylation: Cool the reaction mixture to 0 °C. Add an electrophilic trifluoromethylating agent, such as Togni reagent I (1 equivalent). The electron-rich enamine intermediate from Step 1 now attacks the electrophilic CF₃ source. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Oxidation (Aromatization): Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2 equivalents), to the reaction mixture. This step is critical for restoring the aromaticity of the quinoline ring system, yielding the final C-3 trifluoromethylated product. Stir at room temperature for 3 hours.

  • Workup and Purification: Quench the reaction, perform an extractive workup, and purify the crude product using column chromatography to isolate the desired 3-trifluoromethylquinoline.

G cluster_mechanism Mechanism: Direct C-3 Trifluoromethylation quinoline Quinoline (Substrate) activation Hydrosilylation (B(C6F5)3, H2SiMePh) quinoline->activation enamine N-Silyl Enamine (Activated Intermediate) activation->enamine cf3_add Trifluoromethylation (Togni Reagent) enamine->cf3_add dihydro CF3-Dihydroquinoline (Intermediate) cf3_add->dihydro oxidation Oxidation (DDQ) dihydro->oxidation product 3-CF3-Quinoline (Product) oxidation->product

Caption: Key mechanistic steps in the regioselective C-3 trifluoromethylation of quinoline.

Comparative Summary of Synthetic Strategies
StrategyKey AdvantagesKey DisadvantagesCommon Reagents
From Building Blocks Unambiguous regiocontrol; well-established reactions.Longer synthetic sequences; limited availability of diverse starting materials.CF₃-anilines, diethyl (ethoxymethylene)malonate, diphenyl ether.
Direct C-H Trifluoromethylation High atom economy; late-stage functionalization is possible.Regioselectivity can be challenging; may require specialized reagents or catalysts.Togni reagents, TMSCF₃, CF₃Br, photoredox/electrochemical setups.[11][12][13][14]
Cascade/Annulation Reactions High efficiency (multiple bonds formed in one pot).Substrate scope can be limited; reaction optimization may be complex.Cu/Rh catalysts, ortho-trifluoroacetyl anilines.[7][15]

Part 3: Applications & Biological Activity

The primary application of trifluorinated quinolones remains in the field of antibacterial agents, where they often exhibit potent and broad-spectrum activity.

Antibacterial Applications

Like their fluoroquinolone predecessors, trifluoromethylated quinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and transcription.[1][2] The incorporation of a CF₃ group can enhance this activity, leading to potent inhibition of both Gram-positive and Gram-negative bacteria.[7][16]

Several studies have synthesized series of trifluoromethyl-substituted quinolones and evaluated their antibacterial efficacy. Hybrid molecules, such as those tethering a trifluoromethylated quinolone with a hydantoin moiety, have been designed to combat bacterial resistance and have shown promising activity.[7][17]

The following table summarizes the MIC values (in µg/mL) for representative trifluoromethylated quinolone derivatives against common bacterial strains, demonstrating their potent antibacterial activity.

Compound IDN-1 SubstituentC-6 SubstituentS. aureusP. aeruginosaK. pneumoniaeE. coliReference
8a -CF₃-FN/AN/AN/AComparable to Norfloxacin[18]
19c -CH₂-linker-Hydantoin-CH=CH₂5050100>100[7]
Ciprofloxacin -Cyclopropyl-F~1~0.5~0.5~0.06(Standard)
Chloramphenicol N/AN/A50505050(Standard)[7]
Note: Data is compiled from different studies and conditions may vary. "Comparable" indicates similar activity was reported without specific values.

Molecular docking studies have supported these findings, showing that these hybrid molecules can effectively bind within the active site of DNA gyrase, suggesting a clear mechanism for their antibacterial action.[7][17]

Other Therapeutic Potential

While antibacterial action is the most explored application, the unique properties imparted by the trifluoromethyl group open doors to other therapeutic areas.

  • Anticancer Activity: The quinolone scaffold is a versatile pharmacophore. Strategic modifications, including fluorination, can shift the biological activity from antibacterial to anticancer.[8][19] Fluorine-containing quinolones have been noted for their anti-cancer properties.[8]

  • Antifungal Activity: Some novel trifluoromethylquinolone derivatives have also been screened for antifungal activity and have shown potent effects against fungi like Candida albicans and Penicillium chrysogenum.[10]

Conclusion and Future Outlook

The strategic incorporation of the trifluoromethyl group into the quinolone scaffold is a proven and effective strategy for developing novel therapeutic agents with enhanced properties. Trifluorination offers a powerful tool to overcome metabolic instability, improve pharmacokinetic profiles, and increase target affinity. The development of direct C-H trifluoromethylation and elegant cascade reactions has made these valuable molecules more accessible than ever.

Looking ahead, the field is poised for further innovation. The development of more cost-effective, scalable, and highly regioselective trifluoromethylation methods will be paramount. Furthermore, as our understanding of the quinolone pharmacophore deepens, we can expect to see trifluoromethylated quinolones being rationally designed and explored for a wider range of therapeutic applications beyond infectious diseases, including oncology and other areas of unmet medical need. The trifluoromethylated quinolone is not just an incremental improvement; it is a distinct chemical entity with a bright and expanding future in drug development.

References

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. Chinese Journal of Chemistry.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • New 8-(trifluoromethyl)-substituted Quinolones. The Benefits of the 8-fluoro Group With Reduced Phototoxic Risk. PubMed.
  • Three-Step, One-Pot Regioselective C-3 Trifluoromethyl
  • The fluorin
  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evalu
  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI.
  • Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles.
  • Synthesis of trifluoromethylation product 53 from quinoline 52 using B(C6F5)3 catalyst.
  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation.
  • Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. PubMed.
  • Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents. PubMed.
  • Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF 3 -Substituted N-Heterocycles. Thieme.
  • New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. PubMed.
  • The Efficacy of Quinolones and Fluoroquinolones in the Medicine: a review study. Iraqi Journal of Medical and Health Sciences.
  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. IJRASET.
  • Quinolone antibiotic. Wikipedia.
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  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. SciSpace.

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Methodological & Application

Synthesis Protocol for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one, a key scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step instructions to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Trifluoroquinolone Scaffold

The quinolone and fluoroquinolone classes of compounds are of paramount importance in medicinal chemistry, most notably for their broad-spectrum antibacterial activity.[1] The core structure, a 1,4-dihydro-4-oxo-quinoline, is a privileged scaffold that has been extensively modified to enhance potency, broaden activity, and overcome resistance mechanisms.[2] The introduction of fluorine atoms into the quinolone ring system has been a particularly successful strategy, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] The target molecule, 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one, represents a valuable building block for the synthesis of novel analogs with potentially unique biological activities. Its synthesis is a multi-step process that requires careful control of reaction conditions.

Synthetic Strategy: The Gould-Jacobs Reaction as the Cornerstone

The most established and versatile method for the construction of the 4-quinolone core is the Gould-Jacobs reaction.[4][5] This powerful synthetic sequence allows for the annulation of a pyridine ring onto an aniline precursor. The overall strategy for the synthesis of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one involves three key stages:

  • Condensation: Reaction of the appropriately substituted aniline, 2,3,4-trifluoroaniline, with diethyl ethoxymethylenemalonate (EMME) to form the corresponding enamine intermediate.

  • Thermal Cyclization: Intramolecular cyclization of the enamine at high temperature to construct the quinolone ring system, yielding ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: Saponification of the ester to the corresponding carboxylic acid, followed by decarboxylation to afford the final target molecule.

This approach is widely applicable and has been utilized in the synthesis of numerous quinolone-based therapeutic agents.[6][7]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic pathway for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Hydrolysis & Decarboxylation A 2,3,4-Trifluoroaniline C Diethyl 2-((2,3,4-trifluoroanilino)methylene)malonate A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D High Temperature E 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid D->E Hydrolysis F 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (Target Molecule) E->F Decarboxylation

Caption: Synthetic workflow for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for each stage of the synthesis.

Stage 1: Condensation of 2,3,4-Trifluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

This initial step involves a nucleophilic substitution reaction where the amino group of 2,3,4-trifluoroaniline attacks the electron-deficient double bond of EMME, followed by the elimination of ethanol to yield the stable enamine intermediate.[8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2,3,4-Trifluoroaniline147.09101.47 g
Diethyl Ethoxymethylenemalonate216.22102.16 g
Ethanol, anhydrous46.07-20 mL
Round-bottom flask (50 mL)--1
Magnetic stirrer and stir bar--1
Reflux condenser--1

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-trifluoroaniline (1.47 g, 10 mmol) and anhydrous ethanol (20 mL).

  • Stir the mixture at room temperature until the aniline is completely dissolved.

  • Add diethyl ethoxymethylenemalonate (2.16 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude diethyl 2-((2,3,4-trifluoroanilino)methylene)malonate is a viscous oil or a low-melting solid and can be used in the next step without further purification.

Stage 2: Thermal Cyclization to Form the Quinolone Ring

This step is a thermally induced intramolecular cyclization, a key feature of the Gould-Jacobs reaction.[9] The enamine intermediate undergoes an electrocyclic reaction followed by tautomerization to form the stable aromatic quinolone ring system. High temperatures are crucial to overcome the activation energy for this cyclization.[10]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Diethyl 2-((2,3,4-trifluoroanilino)methylene)malonate331.2510 (crude)~3.31 g
Dowtherm A (or diphenyl ether)--20 mL
Round-bottom flask (50 mL)--1
High-temperature thermometer--1
Heating mantle--1
Nitrogen inlet--1

Procedure:

  • Place the crude diethyl 2-((2,3,4-trifluoroanilino)methylene)malonate from the previous step into a 50 mL round-bottom flask.

  • Add a high-boiling solvent such as Dowtherm A or diphenyl ether (20 mL).

  • Equip the flask with a high-temperature thermometer and a nitrogen inlet.

  • Heat the mixture with vigorous stirring to 250-260 °C under a nitrogen atmosphere.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add n-hexane (30 mL) to the cooled mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with n-hexane, and dry under vacuum to yield crude ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Stage 3: Hydrolysis and Decarboxylation

The final stage involves two transformations: the hydrolysis of the ethyl ester to a carboxylic acid and the subsequent thermal decarboxylation to remove the carboxyl group from the 3-position.[5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate285.185 (crude)~1.43 g
Sodium Hydroxide (NaOH)40.00150.6 g
Water18.02-10 mL
Hydrochloric Acid (HCl), concentrated36.46-As needed
Round-bottom flask (50 mL)--1
Reflux condenser--1

Procedure:

Part A: Hydrolysis

  • To a 50 mL round-bottom flask, add the crude ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (~1.43 g, 5 mmol).

  • Add a solution of sodium hydroxide (0.6 g, 15 mmol) in water (10 mL).

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The precipitate of 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

Part B: Decarboxylation

  • Place the dried 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid carefully above its melting point (typically in the range of 200-250 °C) in a sand bath or using a suitable heating apparatus. The evolution of carbon dioxide will be observed.

  • Maintain the temperature until the gas evolution ceases.

  • Cool the flask to room temperature. The resulting solid is the crude 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water to afford the final product.

Mechanism of the Gould-Jacobs Reaction

The following diagram outlines the key mechanistic steps of the Gould-Jacobs reaction.

G A Aniline (Nucleophile) C Nucleophilic Attack A->C B EMME (Electrophile) B->C D Intermediate Adduct C->D E Elimination of Ethanol D->E F Enamine Intermediate E->F G 6π-Electrocyclization F->G High Temperature H Cyclized Intermediate G->H I Tautomerization H->I J 4-Hydroxyquinoline-3-carboxylate I->J K 4-Oxo-1,4-dihydroquinoline-3-carboxylate (Tautomer) J->K Keto-Enol Tautomerism

Caption: Mechanism of the Gould-Jacobs reaction.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: While the condensation step can tolerate some moisture, using anhydrous ethanol is recommended for optimal results. The thermal cyclization step is more sensitive to moisture, and anhydrous conditions should be maintained.

  • Temperature Control: The thermal cyclization requires high temperatures. Insufficient heat will result in low yields, while excessive temperatures may lead to decomposition. Careful temperature monitoring is critical.[10]

  • Purity of Starting Materials: The purity of the 2,3,4-trifluoroaniline is important, as impurities can lead to side reactions and complicate purification.

  • Decarboxylation: The decarboxylation step should be performed with care, as the evolution of CO2 can be vigorous. Heating should be gradual.

Conclusion

The synthesis of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one via the Gould-Jacobs reaction is a reliable and well-established method. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare this valuable scaffold for further derivatization and biological evaluation. This application note serves as a practical resource to facilitate the efficient and successful synthesis of this and related fluoroquinolone analogs.

References

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Retrieved from [Link]

  • Gould–Jacobs reaction. (2023, November 27). In Wikipedia. Retrieved from [Link]

  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. (2022). Molecules, 27(15), 4983. Retrieved from [Link]

  • Gould-Jacobs reaction. (2012, August 9). In wikidoc. Retrieved from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023). Molecules, 28(9), 3704. Retrieved from [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (1989). U.S.
  • Decarboxylation of Carboxylic Acids. (2025, January 9). YouTube. Retrieved from [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry, 16, 1863–1868. Retrieved from [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). Molecules, 23(6), 1293. Retrieved from [Link]

  • 4-oxoquinoline-3-carboxylic acid derivatives and their use. (1991). U.S.
  • Process for the preparation of 4-hydroxy quinolines. (1983).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 123. Retrieved from [Link]

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Application Note: Green Chemistry Approaches for Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoroquinolones (FQs), such as ciprofloxacin, levofloxacin, and moxifloxacin, represent a critical class of broad-spectrum antimicrobial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV[1]. Historically, the industrial synthesis of FQs—predominantly via the Grohe method—has been environmentally detrimental. Traditional routes require high-boiling, hazardous solvents (e.g., N,N-dimethylformamide, dioxane), prolonged heating at 120–150°C, and generate substantial toxic waste, leading to a high Environmental Factor (E-factor)[2].

As pharmaceutical manufacturing pivots toward sustainability, green chemistry methodologies have been developed to mitigate these drawbacks. This application note provides a comprehensive, field-validated guide to synthesizing FQs using two primary green methodologies: Microwave-Assisted Organic Synthesis (MAOS) utilizing recyclable heterogeneous catalysts, and Deep Eutectic Solvent (DES)-mediated pathways [2][3].

Mechanistic Insights & Causality

To successfully implement these protocols, it is crucial to understand the physicochemical causality behind the experimental choices:

  • Microwave-Assisted Amination (Dielectric Heating): The traditional nucleophilic aromatic substitution (

    
    ) at the C-7 position of the fluoroquinolone core is kinetically sluggish due to a high activation energy barrier. Conventional convective heating relies on thermal conductivity, creating temperature gradients. In contrast, MAOS utilizes direct dielectric heating. The microwave irradiation causes rapid molecular friction among polar molecules, resulting in instantaneous, uniform thermal distribution. This directly overcomes the activation energy barrier, accelerating the amination rate from hours to minutes while suppressing the formation of thermodynamic by-products[3].
    
  • Deep Eutectic Solvents (H-Bond Network Stabilization): DESs, such as Choline Chloride:Urea (ChCl:Urea), act simultaneously as the reaction medium and as hydrogen-bond donors. The extensive hydrogen-bonding network within the DES stabilizes the transition state of the Grohe cyclization and amination steps. This stabilization lowers the activation energy required for the transformation. Furthermore, their negligible vapor pressure and high biodegradability drastically reduce the process E-factor[2].

  • Heterogeneous Catalysis (Nano ZrSA): Zirconia Sulfuric Acid (ZrSA) nanoparticles provide a high-surface-area solid acid environment. The sulfate groups act as potent Lewis/Brønsted acid sites that activate the electrophilic center of the FQ core, facilitating rapid nucleophilic attack by the amine. Because it is heterogeneous, the catalyst can be quantitatively recovered via simple filtration, fulfilling the green chemistry principle of catalyst recyclability[4].

Workflow Visualization

G Start 7-Halo-6-fluoroquinolone Core Trad_Path Conventional SNAr (DMF, 120-150°C, 24h) Start->Trad_Path Convective Heating Green_MAOS MAOS + Nano ZrSA (Solvent-Free, 150°C, 15m) Start->Green_MAOS Microwave Irradiation Green_DES DES-Mediated Grohe (ChCl:Urea, 60°C, 3h) Start->Green_DES Green Solvent Waste_Trad High E-factor Volatile Organic Waste Trad_Path->Waste_Trad Product Fluoroquinolone API (e.g., Ciprofloxacin) Trad_Path->Product Yield: ~50% Mech_MAOS Dielectric Heating & Rapid TS Activation Green_MAOS->Mech_MAOS Mech_DES H-Bond Network TS Stabilization Green_DES->Mech_DES Mech_MAOS->Product Yield: >90% Mech_DES->Product Yield: ~80%

Fig 1: Mechanistic workflow comparing traditional vs. green fluoroquinolone synthesis.

Quantitative Process Comparison

The following table summarizes the operational metrics of traditional synthesis versus the two green methodologies discussed in this guide.

Process ParameterTraditional Synthesis (Grohe)MAOS + Nano ZrSADES-Mediated Synthesis
Solvent System DMF, Dioxane, TolueneSolvent-free / AqueousCholine Chloride:Urea
Catalyst Type Homogeneous (Non-recyclable)Nano ZrSA (Recyclable)None / Mild Base
Reaction Time 12 – 24 hours10 – 25 minutes2 – 4 hours
Temperature 120°C – 150°C150°C (Microwave)60°C – 80°C
Average Yield 45% – 60%85% – 98%75% – 85%
E-factor High (>50)Low (<5)Low (<10)

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Amination using Nano ZrSA

This protocol describes the direct amination of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid to yield ciprofloxacin[3][4].

Step 1: Reaction Setup

  • In a 50 mL microwave-safe quartz reaction vessel, combine 1.0 mmol of the 7-halo-6-fluoroquinolone-3-carboxylic acid precursor.

  • Add 1.5 mmol of piperazine (or appropriate amine derivative). The slight stoichiometric excess compensates for potential amine sublimation and drives the equilibrium.

  • Add 10 mol% of Nano Zirconia Sulfuric Acid (ZrSA) catalyst. Mix the solid powders thoroughly using a vortex mixer to ensure intimate physical contact (crucial for solvent-free MAOS).

Step 2: Microwave Irradiation

  • Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Program the reactor to 150°C with a maximum power output of 300 W. Set the hold time to 15 minutes.

  • Causality Note: The polar functional groups of the reactants couple efficiently with the microwave field, generating localized superheating that drives the

    
     reaction rapidly.
    

Step 3: Workup and Catalyst Recovery

  • Allow the vessel to cool to 50°C.

  • Add 15 mL of hot ethanol/water (1:1 v/v) to the reaction mixture to dissolve the synthesized fluoroquinolone API.

  • Perform a hot vacuum filtration. The Nano ZrSA catalyst will remain on the filter paper. Wash the catalyst with 5 mL of hot ethanol, dry it at 100°C, and store it for the next cycle.

  • Cool the filtrate to 4°C to induce crystallization of the API. Filter and dry the final product.

Protocol B: Multi-step Grohe Route using Deep Eutectic Solvents

This protocol utilizes a DES for the cyclization/amination steps, eliminating the need for DMF[2].

Step 1: DES Preparation

  • Mix Choline Chloride and Urea in a 1:2 molar ratio in a round-bottom flask.

  • Heat the mixture at 80°C under continuous magnetic stirring until a clear, homogeneous, colorless liquid forms (approximately 30-45 minutes).

Step 2: Reaction Execution

  • Add 1.0 mmol of the FQ precursor and 1.2 mmol of the amine directly into 5 mL of the prepared ChCl:Urea DES.

  • Stir the mixture at 60°C for 3 hours.

  • Causality Note: The DES acts as a highly polar, non-volatile reaction medium. The urea molecules form hydrogen bonds with the leaving halogen, stabilizing the transition state and accelerating the substitution without extreme heat.

Step 3: Aqueous Workup

  • Upon completion, add 20 mL of deionized water to the flask. The DES (ChCl and Urea) is highly water-soluble and will dissolve completely.

  • The synthesized FQ, being poorly soluble in cold water, will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure API.

Self-Validating System & Quality Control

To ensure the integrity and success of the protocols, the following self-validating In-Process Controls (IPCs) and analytical checks must be integrated into the workflow:

  • TLC Monitoring (In-Process): Use a mobile phase of Dichloromethane:Methanol:Ammonia (8:2:0.1). The reaction is deemed complete when the precursor spot (

    
    ) completely disappears, replaced by the highly polar API spot (
    
    
    
    ).
  • Catalyst Mass Balance (Protocol A): Weigh the recovered Nano ZrSA catalyst post-filtration. A recovery rate of >92% validates the heterogeneous nature of the catalyst and confirms the system's "green" efficiency. If recovery drops below 85%, catalyst leaching has occurred, indicating a failure in the structural integrity of the ZrSA batch.

  • 1H-NMR Validation (Post-Process): Dissolve the final product in DMSO-

    
    . The protocol is analytically validated by the complete disappearance of the C-7 halogen-adjacent proton peaks from the starting material, and the emergence of distinct piperazine multiplet peaks at 
    
    
    
    3.1–3.3 ppm. The presence of the characteristic carboxylic acid proton at
    
    
    ~15.0 ppm confirms the core structure remains intact.

References

  • Goyal, R., Sharma, A., Thakur, V. K., et al. "Green chemistry approaches towards the design and synthesis of anti-infective fluoroquinolone derivatives." Current Research in Green and Sustainable Chemistry, 2021.[Link]

  • "Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media." MDPI, 2026. [Link]

  • "An Efficient Green Approach for the Synthesis of Fluoroquinolones Using Nano Zirconia Sulfuric Acid as Highly Efficient Recyclable Catalyst." SciSpace, 2023. [Link]

  • "Microwave assisted synthesis of five membered nitrogen heterocycles." PMC - NIH, 2020.[Link]

Sources

Application Note: Modular Synthesis of Fluoroquinolone Libraries Using 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (CAS: 1020087-32-4) is a highly versatile, non-functionalized core scaffold utilized in the advanced discovery of next-generation fluoroquinolone antibiotics. By utilizing a scaffold that lacks pre-installed N-1 and C-3 substituents, medicinal chemists can execute divergent, late-stage functionalizations to explore novel chemical space. This application note details the mechanistic rationale, workflow logic, and validated protocols for utilizing this intermediate to synthesize diverse antimicrobial libraries.

Mechanistic Rationale & Structural Significance

The strategic placement of three adjacent fluorine atoms on the quinolone core provides distinct pharmacological and synthetic advantages:

  • C-6 Fluorine (Target Engagement): Essential for primary target engagement. It enhances the penetration of the bacterial cell wall and significantly increases binding affinity to bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, leading to fatal DNA double-strand breaks[1][2].

  • C-8 Fluorine (Pharmacokinetics): Improves oral bioavailability and lipid solubility. In clinical derivatives (e.g., lomefloxacin, fleroxacin), the C-8 halogen also expands the spectrum of activity against anaerobic bacteria[1].

  • C-7 Fluorine (Synthetic Handle): Acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the adjacent fluorines and the para-carbonyl group at C-4 makes the C-7 position highly susceptible to attack by nitrogenous nucleophiles (e.g., piperazines, pyrrolidines)[3][4].

Unlike standard commercial intermediates (e.g., 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) that restrict N-1 and C-3 diversity, starting with the naked 1H-quinolin-4-one allows for custom N-alkylation and alternative C-3 functionalization (e.g., bioisosteres like tetrazoles or diverse amides).

Workflow Logic & Visualization

The synthesis of a functional fluoroquinolone from 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one requires three critical transformations:

  • N-1 Alkylation: Introduction of a pharmacokinetic-modulating group (e.g., cyclopropyl, ethyl).

  • C-3 Carboxylation: Installation of the essential pharmacophore for DNA gyrase binding. This is achieved via Vilsmeier-Haack formylation followed by Pinnick oxidation[5].

  • C-7 SNAr: Regioselective displacement of the C-7 fluorine with a cyclic amine to dictate the antimicrobial spectrum[3][4].

G A 6,7,8-Trifluoro-1,4- dihydroquinolin-4-one (Core Scaffold) B N-1 Alkylation (K2CO3, R-X, DMF) A->B Step 1 C C-3 Formylation (POCl3, DMF) B->C Step 2a D Pinnick Oxidation (NaClO2, NaH2PO4) C->D Step 2b E C-7 SNAr (Cyclic Amine, Heat) D->E Step 3 F Novel Fluoroquinolone Candidate E->F Final Drug

Caption: Divergent synthetic workflow for fluoroquinolone derivation from the trifluoro scaffold.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are strictly required at each step to ensure complete conversion before proceeding.

Protocol 1: Regioselective N-1 Alkylation

Causality: 4-Quinolones exhibit tautomerism (4-hydroxyquinoline vs. 4-quinolone). Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) thermodynamically favors N-alkylation over O-alkylation, ensuring the structural integrity of the quinolone core[4].

  • Setup: In a flame-dried 250 mL round-bottom flask, suspend 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (10.0 g, 50.2 mmol) and anhydrous K₂CO₃ (13.8 g, 100 mmol) in anhydrous DMF (100 mL).

  • Addition: Add the alkylating agent (e.g., cyclopropyl bromide or ethyl iodide, 60.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C under an inert argon atmosphere for 4–6 hours[4]. Monitor via LC-MS.

  • Workup: Cool to room temperature and quench by pouring into 500 mL of ice-cold distilled water.

  • Isolation: Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry under vacuum to yield the N-alkylated intermediate.

Protocol 2: C-3 Carboxylation via Vilsmeier-Haack Formylation & Oxidation

Causality: Direct carboxylation of the electron-deficient quinolone ring is synthetically challenging. The Vilsmeier-Haack reaction efficiently installs a formyl group at the electron-rich C-3 position (activated by the N-1 lone pair), which is subsequently oxidized to the essential carboxylic acid[5].

  • Formylation: Cool anhydrous DMF (20 mL) to 0 °C. Slowly add POCl₃ (5.5 mL, 60 mmol) dropwise to form the Vilsmeier reagent. Stir for 30 mins.

  • Addition: Add the N-alkylated intermediate (50 mmol) dissolved in DMF (30 mL) dropwise. Heat the system to 90 °C for 3 hours.

  • Quench: Cool and pour into ice water, neutralize with saturated aqueous NaOAc, and extract with dichloromethane (DCM). Evaporate to isolate the 3-carbaldehyde[5].

  • Pinnick Oxidation: Dissolve the aldehyde (40 mmol) in a mixture of t-butanol (100 mL) and 2-methyl-2-butene (30 mL). Add a solution of NaClO₂ (80 mmol) and NaH₂PO₄ (60 mmol) in water (50 mL) dropwise.

  • Isolation: Stir at room temperature for 4 hours. Concentrate the organic layer, acidify the aqueous layer to pH 3 with 1M HCl, and filter the precipitated 3-carboxylic acid.

Protocol 3: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C-7

Causality: The C-7 fluorine is selectively displaced due to maximum activation by the para-carbonyl group (C-4). The C-6 and C-8 fluorines remain intact, preserving their pharmacokinetic benefits[3][4].

  • Setup: Suspend the N-alkylated 3-carboxylic acid intermediate (10.0 mmol) in acetonitrile or DMSO (30 mL).

  • Amine Addition: Add the desired secondary cyclic amine (e.g., piperazine, N-methylpiperazine, or pyrrolidine derivative) (30.0 mmol, 3 equivalents). The excess amine acts as an intrinsic acid scavenger[3].

  • Reaction: Heat the mixture to 80–100 °C for 6–12 hours. Monitor via LC-MS until the starting material is entirely consumed.

  • Workup: Evaporate the solvent. Dissolve the residue in water (25 mL) and carefully adjust the pH to 7.0–7.4 using dilute HCl or NaOH to precipitate the zwitterionic fluoroquinolone product.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final drug candidate.

Data Presentation: Comparative Yields and Antimicrobial Activity

The following table summarizes the expected yields for the modular synthesis and typical Minimum Inhibitory Concentration (MIC) data for the resulting derivatives, demonstrating the efficacy of the C-7 substitution[3][4].

Derivative (C-7 Substituent)N-1 GroupOverall Yield (%)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
Piperazine (Reference)Cyclopropyl68%0.250.06
N-MethylpiperazineCyclopropyl72%0.500.12
3-AminopyrrolidineEthyl65%0.120.25
MorpholineCyclopropyl75%2.001.00
Unsubstituted ScaffoldNoneN/A>64.0>64.0

References

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • Global Health: Antimicrobial Resistance: Fluoroquinolones. PDB-101.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv
  • Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. Benchchem.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.

Sources

Application Notes and Protocols for the Derivatization of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one at the N-1 Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-1 Functionalization in Fluoroquinolone Scaffolds

The 6,7,8-trifluoro-1,4-dihydroquinolin-4-one core represents a privileged scaffold in medicinal chemistry, primarily due to its prevalence in potent antibacterial agents. The trifluorinated benzene ring motif often enhances cellular uptake and modulates electronic properties, which can translate to improved pharmacological activity. The N-1 position of the quinolinone ring system is a critical node for synthetic modification. Substituents at this position project into a key region of the enzyme-DNA complex for many biological targets, such as DNA gyrase and topoisomerase IV. Consequently, the nature of the N-1 substituent can profoundly influence the potency, spectrum of activity, and pharmacokinetic properties of the resulting compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective derivatization of the N-1 position of 6,7,8-trifluoro-1,4-dihydroquinolin-4-one and its corresponding ethyl ester. We will explore robust protocols for N-alkylation and N-arylation, delving into the mechanistic rationale behind the chosen methodologies to empower the researcher with a predictive understanding of these transformations.

Chemical Structures and Reagents

The primary starting materials for the protocols described herein are 6,7,8-trifluoro-1,4-dihydroquinolin-4-one and its ethyl ester, ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The presence of the C-3 carboxylate in the latter often improves solubility and can be a handle for further synthetic modifications, or it can be hydrolyzed post-derivatization.

Compound Name Structure CAS Number
6,7,8-Trifluoro-1,4-dihydroquinolin-4-oneInsert Image of 6,7,8-trifluoro-1,4-dihydroquinolin-4-oneNot readily available
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateInsert Image of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate79660-46-1[1][2]

Core Concepts in N-1 Derivatization

The derivatization at the N-1 position of the 1,4-dihydroquinolin-4-one scaffold hinges on the nucleophilic character of the secondary amine within the heterocyclic ring. The acidity of the N-H proton allows for its removal by a suitable base, generating a potent nucleophilic anion. This anion can then readily participate in nucleophilic substitution reactions with a variety of electrophiles, most commonly alkyl and aryl halides.

Two primary strategies for N-1 derivatization will be detailed:

  • N-Alkylation: The introduction of alkyl, cycloalkyl, and functionalized alkyl chains.

  • N-Arylation: The formation of a C-N bond with an aromatic or heteroaromatic ring.

The choice of reaction conditions, including the base, solvent, and temperature, is paramount for achieving high yields and minimizing side reactions.

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general and robust method for the N-alkylation of ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate using an alkyl halide in the presence of a mild base.

Expertise & Experience: The choice of potassium carbonate as the base is strategic. It is strong enough to deprotonate the N-H of the quinolone but mild enough to avoid undesired side reactions, such as hydrolysis of the ethyl ester. Anhydrous N,N-dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium cation and promotes the nucleophilicity of the quinolone anion.

Protocol Steps:

  • Preparation: To a solution of ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous DMF (10 mL per mmol of substrate), add potassium carbonate (2.0 eq).

  • Activation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of the quinolone.

  • Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time will vary depending on the reactivity of the alkyl halide (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation:

N-1 Substituent Alkylating Agent Typical Yield
EthylEthyl Iodide85-95%
BenzylBenzyl Bromide80-90%
CyclopropylCyclopropyl Bromide75-85%

Visualization of the Workflow:

N_Alkylation_Workflow A Dissolve Starting Material and K2CO3 in DMF B Stir at RT (Activation) A->B C Add Alkyl Halide B->C D Heat and Monitor (TLC/LC-MS) C->D E Aqueous Work-up (Quench and Extract) D->E F Purification (Column Chromatography) E->F G N-Alkylated Product F->G

Caption: Workflow for the classical N-alkylation of ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 2: Copper-Catalyzed N-Arylation with Arylboronic Acids (Chan-Lam Coupling)

This modern protocol details a versatile and efficient method for the N-arylation of 6,7,8-trifluoro-1,4-dihydroquinolin-4-one using arylboronic acids, catalyzed by a copper salt.

Expertise & Experience: The Chan-Lam N-arylation offers a significant advantage over traditional Ullmann-type couplings as it often proceeds under milder conditions and tolerates a broader range of functional groups.[3][4][5] Copper(II) acetate is a readily available and effective catalyst. The presence of a base like triethylamine is crucial for the transmetalation step in the catalytic cycle. The reaction is typically performed in an open flask, as oxygen from the air often serves as the terminal oxidant.

Protocol Steps:

  • Preparation: In a round-bottom flask, combine 6,7,8-trifluoro-1,4-dihydroquinolin-4-one (1.0 eq), the desired arylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and powdered 4 Å molecular sieves (to ensure anhydrous conditions).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) (15 mL per mmol of substrate) and triethylamine (2.0 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper catalyst and molecular sieves. Wash the Celite® pad with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Data Presentation:

N-1 Substituent Arylboronic Acid Typical Yield
PhenylPhenylboronic Acid70-85%
4-Methoxyphenyl4-Methoxyphenylboronic Acid75-90%
3-Chlorophenyl3-Chlorophenylboronic Acid65-80%

Visualization of the Catalytic Cycle:

Chan_Lam_Cycle Cu(II) Cu(II) Intermediate_A Cu(II)(NR2)2 Cu(II)->Intermediate_A + 2 R2NH - 2 H2O Quinolone R2NH ArB(OH)2 ArB(OH)2 Intermediate_B Ar-Cu(II)-NR2 Intermediate_A->Intermediate_B + ArB(OH)2 Product Ar-NR2 Intermediate_B->Product Reductive Elimination Cu(0) Cu(0) Cu(0)->Cu(II) Oxidation (Air)

Caption: Simplified catalytic cycle for the Chan-Lam N-arylation.

Protocol 3: N-Cyclopropylation

The introduction of a cyclopropyl group at the N-1 position is a common strategy in the development of fluoroquinolone antibiotics, as it often enhances antibacterial activity.

Expertise & Experience: This protocol is adapted from a patented procedure and utilizes a strong base, sodium hydride, to ensure complete deprotonation of the starting material, which is crucial for the less reactive cyclopropylating agent. Dioxane is used as a high-boiling point solvent to facilitate the reaction.

Protocol Steps:

  • Preparation: To a stirred solution of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate (1.0 eq) in ethanol, add cyclopropylamine (1.1 eq) and stir at room temperature for 30 minutes.

  • Solvent Removal: Distill off the solvent under reduced pressure.

  • Cyclization: To the resulting residue, add anhydrous dioxane (20 mL per mmol) and portionwise add 60% sodium hydride in mineral oil (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat under reflux for 2 hours.

  • Work-up: Pour the hot reaction mixture onto ice.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Trustworthiness: Self-Validating Systems

For each protocol, the progress of the reaction should be meticulously monitored by TLC or LC-MS. The identity and purity of the final products must be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the derivatized product. The appearance of new signals corresponding to the N-1 substituent and shifts in the signals of the quinolone core are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The derivatization of the N-1 position of 6,7,8-trifluoro-1,4-dihydroquinolin-4-one is a cornerstone in the exploration of the chemical space around this important scaffold. The protocols detailed in these application notes provide robust and versatile methods for introducing a wide range of alkyl and aryl substituents. By understanding the underlying chemical principles, researchers can adapt and optimize these procedures to synthesize novel derivatives for evaluation in drug discovery programs.

References

  • Huang, J., et al. (2023). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Catalysts. [Link]

  • MDPI. (2023). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. [Link]

  • Chen, Y.-C., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. [Link]

  • Hodyna, D., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience. [Link]

  • Reddy, T., et al. (2016). Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. ResearchGate. [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. [Link]

  • Chen, Y.-C., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. [Link]

  • Beholz, L. G., & Stille, J. R. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry. [Link]

  • Reddy, T., et al. (2012). Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. PubMed. [Link]

  • Al-Akhras, A. A., et al. (2025). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Zeitschrift für Naturforschung C. [Link]

  • Al-Qaisi, J. A., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules. [Link]

  • Hrytsenko, I., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals. [Link]

  • precisionFDA. (2025). ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE. [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzyl analogues 6–8. [Link]

  • Yang, Y., et al. (2014). Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent. Organic Chemistry Frontiers. [Link]

  • Martínez, R., et al. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Chem. Proc.[Link]

  • PDB-101. (n.d.). Fluoroquinolones. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Trifluoroquinolones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocol

Executive Summary & Scope

The late-stage functionalization of polyfluoroquinolones is the defining synthetic step in the manufacturing of broad-spectrum fluoroquinolone antibiotics (e.g., lomefloxacin, sparfloxacin). As an Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing instead on the chemical causality and mechanistic drivers that guarantee >95% regioselectivity during the Nucleophilic Aromatic Substitution (SNAr) of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Mechanistic Rationale: The Causality of C-7 Regioselectivity

Understanding why the reaction occurs exclusively at the C-7 position is critical for troubleshooting and scaling. The regioselectivity is governed by a self-reinforcing electronic architecture within the quinolone core:

  • Carbonyl Activation: The C-4 carbonyl group acts as a potent electron-withdrawing group (EWG). Through resonance, it severely depletes electron density at the para position (C-7), making it the most electrophilic site on the aromatic ring[1].

  • Fluorine as an Optimal Leaving Group: While the C–F bond is thermodynamically strong, SNAr reaction rates are governed by the formation of the intermediate, not initial bond cleavage. The extreme electronegativity of fluorine stabilizes the anionic Meisenheimer complex during the rate-determining nucleophilic attack[2].

  • Predictive Modeling Validation: Recent confirm that the activation free energy (

    
    ) for nucleophilic attack at C-7 is substantially lower than at C-6 or C-8, ensuring near-perfect site selectivity[3].
    

SNAr_Mechanism A Trifluoroquinolone (Electrophile) B Nucleophilic Attack (Piperazine at C-7) A->B + Amine C Meisenheimer Complex (Stabilized by C-4=O) B->C Rate-determining D Fluoride Elimination (Rearomatization) C->D Fast E C-7 Substituted Fluoroquinolone D->E Product

Figure 1: Mechanistic pathway of SNAr at the C-7 position of trifluoroquinolones.

Experimental Design: Driving the SNAr Reaction

To design a self-validating protocol, every reagent choice must serve a specific thermodynamic or kinetic purpose:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) or weakly basic solvents (pyridine) are mandated. They effectively solvate the nucleophile without hydrogen-bonding, thereby maximizing the HOMO energy of the amine[4].

  • Acid Scavenging: The reaction generates stoichiometric hydrofluoric acid (HF). An excess of the nucleophile (e.g., 3.0 equivalents of piperazine) or an auxiliary organic base (triethylamine) is strictly required to prevent protonation of the amine, which would otherwise arrest the reaction[5].

Quantitative Data: Nucleophile & Condition Matrix

The following table summarizes validated reaction conditions for substituting 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with various amines.

Nucleophile (Equivalents)SolventTemp (°C)Time (h)Regioselectivity (C-7:C-8)Isolated Yield (%)
Piperazine (3.0 eq)Pyridine115 (Reflux)6.0>99:188
1-Methylpiperazine (2.5 eq)Xylene140 (Reflux)3.0>99:185
Morpholine (2.0 eq)DMF806.0>99:182
Pyrrolidine (2.5 eq)Acetonitrile80 (Reflux)5.0>99:189

Data synthesized from established and.[4][5]

Self-Validating Protocol: C-7 Piperazinyl Functionalization

This protocol details the synthesis of 1-cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid . It is designed with built-in In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Reagents:

  • 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: 2.83 g (10.0 mmol)

  • Anhydrous piperazine: 2.58 g (30.0 mmol)

  • Dry Pyridine: 30 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the trifluoroquinolone (2.83 g) in 30 mL of dry pyridine.

  • Nucleophile Addition: Add anhydrous piperazine (2.58 g) to the suspension in one portion. Causality Note: The 3.0 molar excess of piperazine prevents bis-alkylation (one piperazine reacting with two quinolone molecules) and acts as an HF scavenger.

  • Thermal Activation: Heat the reaction mixture to reflux (~115 °C) under a nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC): Do not proceed blindly. Sample 50 µL of the reaction mixture, dilute with 1 mL methanol, and analyze via HPLC (UV 254 nm) or TLC (Dichloromethane:Methanol 9:1). The reaction is validated to proceed to the next step only when the starting material peak is <1%.

  • Solvent Removal: Cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.

  • Zwitterionic Precipitation (Workup): Suspend the resulting crude residue in 50 mL of ice-cold water. Carefully adjust the pH to 7.0 - 7.5 using dilute HCl or saturated NaHCO3. Causality Note: Adjusting to neutral pH ensures the piperazinyl quinolone exists in its zwitterionic form, minimizing aqueous solubility and maximizing product precipitation.

  • Isolation & Validation: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL) followed by cold ethanol (10 mL), and dry in a vacuum oven at 60 °C overnight. Verify purity via 1H NMR and LC-MS.

Workflow Step1 1. Reaction Setup Mix Trifluoroquinolone, Piperazine, Base, and Solvent Step2 2. Heating & Stirring Reflux at 80-115 °C Monitor via HPLC/TLC Step1->Step2 Step3 3. Quenching & pH Adjust Pour into ice-water Adjust pH to 7.0-7.5 Step2->Step3 >95% Conversion Step4 4. Filtration & Washing Collect precipitate, Wash with cold H2O/EtOH Step3->Step4 Step5 5. Drying & Validation Vacuum dry at 60 °C NMR, MS, HPLC purity Step4->Step5

Figure 2: Standard experimental workflow for SNAr functionalization of trifluoroquinolones.

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If IPC shows >5% starting material after 6 hours, the pyridine may be wet, leading to hydrolysis of the nucleophile or substrate. Ensure anhydrous conditions.

  • Impurity Profiling: A common impurity is the C-5 substituted isomer. However, due to the extreme steric hindrance and lower electrophilicity at C-5 compared to C-7 in 6,7,8-trifluoroquinolones, this impurity is typically <1% and is easily removed during the ethanol wash.

References

  • Title: SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: US4952695A - Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials Source: Google Patents URL

Sources

Experimental procedure for N-alkylation of quinolone esters

Author: BenchChem Technical Support Team. Date: March 2026

The N-alkylation of quinolone-3-carboxylate esters is a critical transformation in medicinal chemistry, serving as a foundational step in the synthesis of fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin). The N-1 position of the quinolone scaffold is essential for determining the molecule's binding affinity to bacterial DNA gyrase and its overall pharmacokinetic profile[1].

Historically, the synthesis of the 4-quinolone core relies on the Gould-Jacobs or Grohe-Heitzer cycloacylation pathways. Following the formation of the core, an


 alkylation at the N-1 position is performed, which is subsequently followed by ester hydrolysis to afford the bioactive 4(1H)-quinolone-3-carboxylic acid[2].

As a Senior Application Scientist, I have designed this protocol to address the primary challenge of this reaction: regioselectivity . The quinolone core is an ambident nucleophile due to keto-enol tautomerism. Without careful selection of reagents, competitive O-alkylation can significantly reduce the yield of the desired N-alkylated product.

Mechanistic Rationale & Regioselectivity

To achieve exclusive N-alkylation, the reaction parameters must be tuned according to Kornblum's rule for ambident nucleophiles:

  • Base Selection (

    
    ):  A mild, insoluble base like anhydrous potassium carbonate is preferred over strong bases like Sodium Hydride (NaH). Strong bases create a "hard" oxygen anion that promotes O-alkylation, whereas 
    
    
    
    facilitates a softer, more delocalized anion. Furthermore,
    
    
    prevents premature saponification of the C-3 ester.
  • Solvent Selection (DMF): Polar aprotic solvents like Dimethylformamide (DMF) are mandatory. Protic solvents (e.g., ethanol) hydrogen-bond with the nitrogen atom, sterically hindering it and forcing the electrophile to attack the oxygen. DMF leaves the nitrogen exposed and highly nucleophilic, yielding moderate to high regioselectivity for the desired N-alkylated product[3].

  • Electrophile: Soft alkylating agents, such as ethyl iodide or cyclopropyl bromide, kinetically favor attack by the softer nitrogen atom.

G A Quinolone-3-Carboxylate Ester (Tautomeric N-H / O-H) B Deprotonation by K2CO3 (Formation of Ambident Anion) A->B + K2CO3 (2.0 eq) Room Temp, 15 min C SN2 Attack on Alkyl Halide (e.g., Ethyl Iodide in DMF) B->C + R-X (1.5 eq) Heat to 80 °C D N-Alkylated Quinolone (Major Product: 85-95%) C->D Thermodynamically & Kinetically Favored E O-Alkylated Quinolone (Minor Byproduct: <5%) C->E Suppressed in DMF

Figure 1: Mechanistic workflow and regioselectivity of quinolone N-alkylation.

Quantitative Data: Optimization of Reaction Parameters

The table below summarizes the causality behind condition screening and how the N:O regioselectivity ratio shifts based on the physiochemical environment.

Base (Equivalents)SolventTemp (°C)Alkylating AgentRegioselectivity (N:O)Isolated YieldCausality / Observation

(2.0 eq)
DMF 80 °C Ethyl Iodide > 95 : 5 92% Optimal. Polar aprotic solvent + mild base maximizes N-nucleophilicity.

(2.0 eq)
Acetone60 °CEthyl Iodide90 : 1085%Good yield, but lower boiling point of acetone extends reaction time.
NaH (1.2 eq)THF25 °CEthyl Bromide75 : 2568%Hard base (NaH) increases charge density on oxygen, promoting O-alkylation.

(2.0 eq)
Ethanol80 °CEthyl Iodide40 : 6045%Protic solvent hydrogen-bonds with nitrogen, forcing O-alkylation.

Experimental Protocol: N-Alkylation of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This methodology is designed as a self-validating system. Each step contains observable checkpoints to ensure the integrity of the synthesis.

Materials & Reagents
  • Starting Material: Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate (10.0 g, 39.5 mmol)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (10.9 g, 79.0 mmol, 2.0 eq)
    
  • Electrophile: Ethyl Iodide (9.2 g, 59.2 mmol, 1.5 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF) (100 mL)

Step-by-Step Procedure
  • Preparation of the Base Suspension: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the quinolone ester intermediate (10.0 g) and anhydrous

    
     (10.9 g) in 100 mL of anhydrous DMF[4].
    
    • Causality: Anhydrous conditions prevent the base from hydrolyzing the C-3 ester.

  • Deprotonation (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 15–30 minutes.

    • Observation: The suspension will undergo a slight color shift (typically deepening to a pale yellow). This visual cue confirms the successful deprotonation and formation of the ambident nitrogen anion.

  • Addition of the Alkylating Agent: Using a syringe, add ethyl iodide (9.2 g) dropwise over 10 minutes to the stirring suspension.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of polyalkylation or shifting the kinetic balance toward O-alkylation.

  • Thermal Activation: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a temperature-controlled oil bath. Stir vigorously for 4 hours[4].

  • Reaction Monitoring (Self-Validation Checkpoint 2): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of 7:3 Ethyl Acetate/Hexane.

    • Validation: The starting material is highly polar due to its hydrogen-bond donor capability (N-H). The N-alkylated product loses this capability, resulting in a significantly higher

      
       value. The reaction is complete when the baseline/low-
      
      
      
      spot is entirely consumed.
  • Quenching and Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of vigorously stirred ice water[4].

    • Causality: DMF is infinitely miscible with water, whereas the newly formed N-alkylated quinolone ester is highly hydrophobic. This difference causes the target product to crash out of solution as a distinct, filterable solid, serving as an elegant, solvent-free purification step.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold distilled water (

    
     mL) to remove any residual DMF and inorganic potassium salts. Dry the solid under high vacuum at 50 °C overnight.
    
    • Expected Yield: 90-95% of Ethyl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate[4].

Analytical Validation (E-E-A-T)

To definitively prove the success of the N-alkylation (and the absence of O-alkylation), subject the dried product to


 NMR spectroscopy (

, 400 MHz):
  • Disappearance of N-H: The broad tautomeric proton signal typically found far downfield at

    
     11.0–12.5 ppm in the starting material will be completely absent.
    
  • Appearance of N-Alkyl Signals: You will observe a distinct triplet at

    
     ~1.4 ppm (
    
    
    
    ) and a sharp quartet at
    
    
    ~4.2 ppm (
    
    
    ).
  • O-Alkylation Check: If O-alkylation occurred, the

    
     protons of the ethyl ether group would appear further downfield (
    
    
    
    ~4.5–4.6 ppm) due to the higher electronegativity of oxygen compared to nitrogen. The absence of this shifted quartet confirms strict N-regioselectivity.

References

  • Title: An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents | Source: benchchem.com | URL: 1

  • Title: Nonclassical Biological Activities of Quinolone Derivatives | Source: ualberta.ca | URL: 2

  • Title: Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation | Source: dndi.org | URL: 3

  • Title: Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide | Source: benchchem.com | URL: 4

Sources

Application Note: Developing Novel Antibacterial Agents via Bacterial Proteolysis Targeting Chimeras (BacPROTACs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The escalating global crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in antibacterial drug discovery. Traditional antibiotics primarily function via occupancy-driven inhibition of essential bacterial enzymes. However, bacteria rapidly evolve resistance through target mutation, efflux pump upregulation, or enzymatic degradation of the drug.

Targeted Protein Degradation (TPD), specifically via Bacterial Proteolysis Targeting Chimeras (BacPROTACs), offers a revolutionary event-driven pharmacology. BacPROTACs are heterobifunctional molecules engineered to hijack the endogenous bacterial protein quality control machinery—specifically the Clp protease system (e.g., ClpC:ClpP or ClpX:ClpP)—to selectively degrade target proteins ([1][2]). By tethering a target-binding ligand to a bacterial degron (such as a phospho-arginine mimic or an ssrA peptide), BacPROTACs force the proximity of the target protein to the Clp unfoldase. This induces unfolding and subsequent proteolysis of the target. This catalytic mechanism allows for the targeting of previously "undruggable" proteins and resistance factors, such as β-lactamases, thereby resensitizing resistant pathogens to legacy antibiotics ([3]).

Mechanistic Pathway

BacPROTAC_Mechanism POI Target Protein (e.g., Resistance Factor) Ternary Ternary Complex (Proximity Induction) POI->Ternary BP BacPROTAC (Binder + Degron) BP->Ternary ClpC ClpX/ClpC Unfoldase (AAA+ ATPase) ClpC->Ternary ClpP ClpP Protease (Catalytic Chamber) Peptides Degraded Peptides (Cell Death/Resensitization) ClpP->Peptides Proteolysis Unfolded Unfolded Substrate Ternary->Unfolded ATP Hydrolysis Unfolded->ClpP Translocation

Mechanism of BacPROTAC-mediated targeted protein degradation via the bacterial Clp protease system.

Quantitative Data & Target Selection

The efficacy of a BacPROTAC is highly dependent on the affinity of the target binder, the nature of the degron, and the linker geometry. The table below summarizes recent quantitative benchmarks for BacPROTACs targeting both Gram-positive and Gram-negative pathogens.

Target PathogenTarget ProteinBacPROTAC DegronProtease SystemBiological OutcomeReference
Mycobacterium tuberculosisEndogenous targets (via fusion)Phospho-Arginine (pArg) / Cyclomarin A mimicClpC1-ClpP1P2Targeted degradation, cell death
Escherichia coliCTX-M-14 (β-lactamase)ssrA peptideClpX-ClpPDegradation, Cefotaxime resensitization

Experimental Workflows & Protocols

To ensure robust development of BacPROTACs, a rigorous, self-validating experimental pipeline is required. The following protocols detail the biochemical and phenotypic validation of novel BacPROTACs.

BacPROTAC_Workflow S1 1. Ligand & Degron Selection (Identify POI binder & Clp recognition motif) S2 2. Chemical Synthesis (Optimize linker length and composition) S1->S2 S3 3. In Vitro Reconstitution (Validate degradation with purified ClpX/P & ATP) S2->S3 S4 4. Cellular Target Engagement (Confirm intracellular POI depletion via Western Blot) S3->S4 S5 5. Phenotypic Validation (MIC assays & antibiotic resensitization) S4->S5

Step-by-step workflow for the development and validation of novel BacPROTAC antibacterial agents.

Protocol 1: In Vitro Reconstitution of BacPROTAC-Mediated Degradation

Objective : To biochemically validate that the BacPROTAC directly induces target degradation via the Clp protease machinery, independent of cellular permeability confounders.

Causality & Logic : Because ClpX and ClpC are AAA+ ATPases, they strictly require ATP hydrolysis to unfold substrates and translocate them into the ClpP degradation chamber. Therefore, an ATP regeneration system is mandatory to prevent ATP depletion and product inhibition by ADP.

Self-Validation System : This protocol inherently validates itself by including a "No BacPROTAC" control (to rule out basal degradation), a "No ATP" control (to prove energy dependence), and a "Protease-dead ClpP (ClpP-S97A)" control (to confirm that target depletion is due to proteolysis, not aggregation).

Step-by-Step Methodology :

  • Buffer Preparation : Prepare the degradation buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 10% glycerol, 1 mM DTT).

  • ATP Regeneration System : Add 4 mM ATP, 16 mM phosphocreatine, and 0.1 mg/mL creatine kinase to the buffer. Causality: This maintains a constant ATP pool required by the Clp unfoldase for continuous substrate processing.

  • Protein Assembly : Add 1 µM purified target protein (e.g., CTX-M-14), 1 µM Clp unfoldase (ClpX or ClpC), and 2 µM ClpP to the reaction mixture.

  • Initiation : Aliquot the mixture into the control and experimental tubes. Initiate the reaction by adding the BacPROTAC (e.g., 10 µM) to the experimental tubes.

  • Time-Course Sampling : Incubate the reactions at 37°C. Withdraw 15 µL aliquots at 0, 30, 60, and 120 minutes. Immediately quench the reaction by mixing with 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis : Resolve the samples on a 4-20% SDS-PAGE gel. Quantify the depletion of the target protein band relative to the ClpP band (which serves as an internal loading control) using densitometry.

Protocol 2: Minimum Inhibitory Concentration (MIC) & Resensitization Assay

Objective : To determine the phenotypic antibacterial efficacy of the BacPROTAC, either as a standalone bactericidal agent or as a resensitizer to standard antibiotics.

Causality & Logic : For BacPROTACs targeting resistance factors (e.g., β-lactamases), the degrader alone will not kill the bacteria. It must be co-administered with the antibiotic it protects (e.g., cefotaxime). A checkerboard assay format is used to evaluate the synergistic relationship between target degradation and antibiotic efficacy.

Self-Validation System : Includes a sterility control (media only), a growth control (bacteria only), and single-agent controls (antibiotic alone and BacPROTAC alone) to ensure observed cell death is exclusively due to the synergistic mechanism of the combination therapy.

Step-by-Step Methodology :

  • Inoculum Preparation : Grow the target bacterial strain (e.g., CTX-M-14 expressing E. coli) to the logarithmic phase. Adjust the suspension to approximately ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4].
    
  • Plate Setup : In a 96-well flat-bottom microtiter plate, perform serial two-fold dilutions of the BacPROTAC horizontally (Columns 1-10) and the standard antibiotic vertically (Rows A-G). Column 11 serves as the BacPROTAC-only control; Row H serves as the antibiotic-only control. Column 12 contains the growth and sterility controls.

  • Inoculation : Add 50 µL of the standardized bacterial suspension to all wells except the sterility control. The final volume per well should be 100 µL[5].

  • Incubation : Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours under ambient air[4].

  • Readout : Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration combination that completely inhibits visible bacterial growth (OD600 equivalent to the sterility control).

  • Data Interpretation : Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy. An FICI ≤ 0.5 indicates that the BacPROTAC successfully degraded the resistance factor, resensitizing the pathogen to the antibiotic.

References

  • Morreale, F. E., Kleine, S., Leodolter, J., Junker, S., Hoi, D. M., Ovchinnikov, S., ... & Clausen, T. (2022). BacPROTACs mediate targeted protein degradation in bacteria. Cell, 185(13), 2338-2353.e18.[Link]

  • Nie, Q., Wu, J. W. Y., Zhang, K., Lin, S. L., Law, C. O. K., Zhang, Y. Y., ... & Lau, T. C. K. (2025). SsrA-based design of BacPROTACs for β-lactamase degradation in Gram-negative bacteria. Chemical Communications, 61, 13149-13152.[Link]

Sources

Application Note: Preclinical Evaluation of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Chemistry

The compound 6,7,8-trifluoro-1,4-dihydroquinolin-4-one (and its 3-carboxylic acid analogue) serves as a highly versatile, electrophilic building block in medicinal chemistry[1]. While historically utilized to synthesize broad-spectrum antibacterial fluoroquinolones, strategic chemical tuning of this scaffold has yielded potent antineoplastic agents[2].

Mechanistic Causality of Scaffold Design: The unmodified trifluoro core lacks significant intrinsic cytotoxicity against eukaryotic cells. However, the C-7 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). By displacing the C-7 fluorine with bulky, lipophilic amines (e.g., pyrrolidines, piperazines, or heteroaryl groups), researchers shift the molecule's affinity away from bacterial DNA gyrase and toward eukaryotic Topoisomerase IIα[3].

  • C-6 and C-8 Fluorines: Enhance cellular permeability and metabolic stability[4].

  • C-3/C-4 Diketo System: Chelates intracellular Mg²⁺ ions, which is an absolute requirement for anchoring the drug to the Topoisomerase-DNA cleavage complex[2].

Experimental Workflow

Workflow N1 Scaffold Preparation (6,7,8-Trifluoro Core) N2 C-7 Derivatization (SNAr Reaction) N1->N2 N3 In Vitro Screening (Cancer Cell Lines) N2->N3 N4 Target Validation (Topo II Assay) N3->N4

Fig 1: Experimental workflow from 6,7,8-trifluoro scaffold synthesis to in vitro validation.

Self-Validating Experimental Protocols

Protocol A: Compound Formulation for In Vitro Assays

Fluoroquinolone derivatives synthesized from the 6,7,8-trifluoro scaffold are notoriously hydrophobic[1]. Improper solubilization leads to drug precipitation in culture media, resulting in false-negative cytotoxicity data.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the synthesized derivative in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM. Vortex for 2 minutes and sonicate in a water bath at 37°C for 10 minutes to ensure complete dissolution.

  • Working Aliquots: Store 20 µL aliquots at -80°C to prevent freeze-thaw degradation.

  • Media Dilution: Dilute the stock into pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS) immediately before cellular application.

  • Expert Insight (Causality): The final DMSO concentration on cells must never exceed 0.5% (v/v). Higher concentrations disrupt lipid bilayers and induce baseline cytotoxicity, confounding the drug's true IC₅₀.

Protocol B: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

To evaluate the antineoplastic efficacy of the derivatives, we measure intracellular ATP as a proxy for metabolic viability.

  • Expert Insight (Causality): Fluoroquinolone derivatives often exhibit intrinsic UV/Vis autofluorescence (excitation ~280-340 nm, emission ~400-450 nm)[2]. Using fluorescent viability dyes (like Resazurin) will cause optical interference. Luminescent assays (CellTiter-Glo) bypass this physical limitation.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., HCT116, A549) at 80% confluency. Seed 5,000 cells/well in 90 µL of media into a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Add 10 µL of 10X drug formulations (prepared in Protocol A) to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO in media (Establishes 100% viability baseline).

    • Positive Control: 10 µM Etoposide (Validates assay sensitivity to Topo II poisons).

    • Blank Control: Media + Drug without cells (Validates absence of background luminescence).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol C: Eukaryotic Topoisomerase IIα Decatenation Assay

To prove that the cytotoxicity observed in Protocol B is mechanistically driven by Topo II inhibition (and not off-target toxicity), a cell-free decatenation assay is utilized[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kinetoplast DNA (kDNA), 1X Topo II Reaction Buffer (containing ATP and Mg²⁺), and the test compound (at 1X, 5X, and 10X its cellular IC₅₀).

  • Enzyme Addition: Add 1 Unit of purified human Topoisomerase IIα.

  • Self-Validating Controls:

    • Negative Control: kDNA + Enzyme + Vehicle (Validates that the enzyme successfully decatenates kDNA into minicircles).

    • Substrate Control: kDNA only (Validates that un-decatenated kDNA remains trapped in the gel well).

  • Incubation: Incubate at 37°C for 30 minutes. Stop the reaction by adding 1% SDS and Proteinase K, followed by a 15-minute incubation at 45°C.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 45 minutes.

  • Expert Insight (Causality): kDNA is a massive network of interlocked DNA rings. Topo II is the only enzyme capable of passing one double-strand through another to release individual minicircles. If the 6,7,8-trifluoro derivative successfully inhibits Topo II, the kDNA will remain catenated and stuck in the loading well, visually proving the mechanism of action.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and cytotoxicity profiles of various 6,7,8-trifluoro-derived compounds across standard human cancer cell lines, emphasizing the necessity of C-7 substitution for antineoplastic activity[4].

Compound Scaffold / SubstitutionTarget Cell LineTissue OriginMean IC₅₀ (µM)Reference Control (Etoposide IC₅₀)
Unmodified 6,7,8-Trifluoro Core HCT116Colon Carcinoma> 100.02.5 µM
C-7 Piperazinyl Derivative HCT116Colon Carcinoma12.42.5 µM
C-7 Pyrrolidinyl Derivative HeLaCervical Adenocarcinoma8.73.1 µM
C-7 Pyrrolidinyl Derivative A549Lung Carcinoma15.25.0 µM
C-7 Heteroaryl Derivative L1210Murine Leukemia4.31.8 µM

Pharmacological Pathway

Pathway Drug Fluoroquinolone Derivative Topo Topoisomerase IIα Cleavage Complex Drug->Topo Stabilizes DSB DNA Double-Strand Breaks Topo->DSB Prevents Ligation p53 p53 / ATM Activation DSB->p53 DNA Damage Response Apop Apoptosis (Caspase-3/7) p53->Apop Pro-apoptotic signaling

Fig 2: Mechanism of action for scaffold-derived fluoroquinolones inducing apoptosis.

References

Sources

Application Note: In Vitro Profiling and Activity Measurement of Novel Trifluoroquinolones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Trifluoroquinolones (e.g., delafloxacin, and emerging trifluoromethylated quinolone hybrids) represent a highly potent, structurally optimized subclass of fluoroquinolone antibiotics[1]. The strategic inclusion of multiple fluorine atoms or trifluoromethyl groups significantly enhances the molecule's lipophilicity, bacterial cell wall penetration, and binding affinity to target enzymes[2].

Older generations of quinolones typically exhibit skewed target affinities—preferentially inhibiting DNA gyrase in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria. In contrast, modern trifluoroquinolones are engineered for balanced dual-targeting [3]. By attacking both enzymes simultaneously with near-equal affinity, these compounds force bacteria to acquire concomitant mutations in both the gyrA and parC genes to survive, thereby drastically reducing the frequency of resistance emergence[4][5].

To rigorously validate the efficacy of a new trifluoroquinolone, researchers must employ a self-validating experimental matrix. This guide details the protocols for establishing cellular potency via Broth Microdilution, followed by orthogonal biochemical target validation to confirm the mechanism of action.

Mechanism TFQ Trifluoroquinolone (Dual-Targeting Agent) Gyrase DNA Gyrase (GyrA/B) Primary Gram- Target TFQ->Gyrase Binds near Tyr122 TopoIV Topoisomerase IV (ParC/E) Primary Gram+ Target TFQ->TopoIV Binds near Tyr120 Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Arrest Replication Fork Arrest & Double-Strand Breaks Complex->Arrest Prevents DNA Religation Death Bacterial Cell Death Arrest->Death

Figure 1: Dual-targeting mechanism of action of trifluoroquinolones leading to bacterial cell death.

Core Protocol I: Cellular Activity (MIC Determination)

Causality & Expert Insight: Minimum Inhibitory Concentration (MIC) via broth microdilution is the gold standard for assessing whole-cell antibacterial potency[6]. For fluoroquinolones, the concentration of divalent cations in the assay media is a critical variable. Because these drugs possess a carboxyl group at the C3 position and a 4-oxo group, they act as potent chelators of metal ions[1][2]. If the media is not strictly cation-adjusted, the drug will form inactive chelates, failing to penetrate bacterial porins and artificially inflating the MIC.

Step-by-Step Methodology (Adapted from CLSI M07)
  • Media Preparation: Utilize strictly Cation-Adjusted Mueller-Hinton Broth (CAMHB). Verify that the physiological concentrations of calcium (20–25 mg/L) and magnesium (10–12.5 mg/L) are standardized[7].

  • Compound Dilution: Dissolve the novel trifluoroquinolone in DMSO to a stock concentration of 1,280 µg/mL. Perform 2-fold serial dilutions in CAMHB to achieve a final testing range of 0.001 to 8 µg/mL in a 96-well microtiter plate[8]. Ensure final DMSO concentration remains below 1% to prevent solvent toxicity.

  • Inoculum Standardization: Prepare a direct colony suspension of the test organism (e.g., wild-type and fluoroquinolone-resistant S. aureus) from an 18–24 hour agar plate. Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Inoculation: Dilute the suspension 1:150 in CAMHB. Dispense 50 µL of this inoculum into 50 µL of the drug dilution wells, yielding the CLSI-mandated final target inoculum of

    
     CFU/mL[7].
    
  • Incubation & Readout: Incubate the plates aerobically at 35±2°C for 16–20 hours. The MIC is recorded as the lowest concentration of the trifluoroquinolone that completely inhibits visible bacterial growth[6].

Core Protocol II: Biochemical Target Validation

Causality & Expert Insight: Cellular MIC alone cannot confirm that the drug is hitting the intended targets. Cell-free enzymatic assays are mandatory to prove that the trifluoroquinolone stabilizes the enzyme-DNA cleavage complex[3][9].

  • DNA Gyrase introduces negative supercoils into DNA. We measure the drug's ability to halt the conversion of relaxed plasmid DNA into supercoiled DNA[5][10].

  • Topoisomerase IV unlinks (decatenates) interlocked DNA circles. We measure the drug's ability to prevent the release of free minicircles from a massive network of kinetoplast DNA (kDNA)[5][10].

Workflow cluster_gyrase DNA Gyrase Supercoiling Assay cluster_topo Topo IV Decatenation Assay Compound Trifluoroquinolone Serial Dilutions GyraseRxn Gyrase + ATP 37°C, 30 min Compound->GyraseRxn IC50 TopoRxn Topo IV + ATP 37°C, 30 min Compound->TopoRxn IC50 RelaxedDNA Relaxed pBR322 Plasmid RelaxedDNA->GyraseRxn Supercoiled Supercoiled DNA (Fast Migrating) GyraseRxn->Supercoiled kDNA Catenated kDNA Network kDNA->TopoRxn Minicircles Free Minicircles (Gel Penetrating) TopoRxn->Minicircles

Figure 2: Parallel biochemical workflows for determining target-specific IC50 values.

Procedure A: DNA Gyrase Supercoiling Assay
  • Reaction Assembly: In a 20 µL volume, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA), 0.5 µg of relaxed pBR322 DNA, and serial dilutions of the trifluoroquinolone.

  • Enzyme Addition: Add 1 Unit of purified bacterial DNA gyrase to initiate the reaction[10]. Incubate at 37°C for 30 minutes.

  • Cleavage Complex Resolution (Critical Step): Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 100 mM EDTA) and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 15 minutes at 37°C. Why? Quinolones trap the enzyme covalently bound to the DNA. Proteinase K digests the enzyme, releasing the DNA so it can migrate properly during electrophoresis[10].

  • Electrophoresis: Resolve the products on a 1.0% agarose gel in 1X TAE buffer at 80V for 2 hours. Do not include ethidium bromide (EtBr) in the gel or running buffer , as intercalating agents alter DNA topology during the run.

  • Visualization: Post-stain the gel with EtBr (0.5 µg/mL) for 30 minutes. The IC₅₀ is the drug concentration that reduces the supercoiled DNA band intensity by 50% relative to the vehicle control[5].

Procedure B: Topoisomerase IV Decatenation Assay
  • Reaction Assembly: Combine 1X Topo IV Buffer (40 mM HEPES pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM ATP, 50 µg/mL BSA), 0.2 µg of catenated kDNA, and the test compound[10].

  • Execution: Add 1 Unit of purified Topoisomerase IV[10]. Incubate at 37°C for 30 minutes. Terminate with stop buffer and Proteinase K as described above.

  • Electrophoresis & Visualization: Run on a 1.0% agarose gel. Catenated kDNA is massive and remains trapped in the well. Decatenated minicircles migrate rapidly into the gel[10]. Quantify the minicircle band intensity to calculate the IC₅₀[5].

Quantitative Baselines & Data Interpretation

A successful novel trifluoroquinolone should demonstrate potent, balanced inhibition of both enzymes, translating to maintained efficacy against strains with single-target mutations (e.g., gyrA Ser84Leu).

Compound ClassTarget Strain ProfileMIC (µg/mL)DNA Gyrase IC₅₀ (µg/mL)Topo IV IC₅₀ (µg/mL)
Older Generation (e.g., Ciprofloxacin)Wild-Type S. aureus0.2515.02.5
FQ-Resistant S. aureus (gyrA/parC mut)>16.0>100.0>50.0
Trifluoroquinolone (e.g., Delafloxacin)Wild-Type S. aureus0.0013.24.1
FQ-Resistant S. aureus (gyrA/parC mut)0.2512.518.0

Data Interpretation: Notice the IC₅₀ values for the trifluoroquinolone. The near-equivalent IC₅₀ for Gyrase (3.2 µg/mL) and Topo IV (4.1 µg/mL) indicates balanced dual-targeting, allowing the drug to maintain a clinically relevant MIC (0.25 µg/mL) even against resistant strains[5][9].

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: clsi.org URL:[Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Resistance Source: nih.gov (PMC) URL:[Link]

  • M07-A8 - Regulations.gov Source: regulations.gov URL:[Link]

  • Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones Source: springernature.com URL:[Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: nih.gov (PMC) URL:[Link]

  • Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria Source: acs.org URL:[Link]

  • Antibacterial Quinolones - Encyclopedia.pub Source: encyclopedia.pub URL:[Link]

  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance Source: nih.gov (PMC) URL:[Link]

  • Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus Source: asm.org (Antimicrobial Agents and Chemotherapy) URL:[Link]

Sources

HPLC or LC-MS/MS method for fluoroquinolone analysis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Methodologies for the Multiplexed Analysis of Fluoroquinolones

Executive Summary

Fluoroquinolones (FQs) are a critical class of broad-spectrum synthetic antibiotics utilized extensively in both clinical and veterinary medicine. Due to their tendency to bioaccumulate in animal tissues and their role in driving antimicrobial resistance, regulatory bodies enforce strict Maximum Residue Limits (MRLs) in food and environmental matrices. This application note provides an authoritative, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous extraction, chromatographic separation, and trace-level quantification of major FQs.

Mechanistic Context & Chromatographic Rationale

Fluoroquinolones (e.g., Ciprofloxacin, Enrofloxacin, Marbofloxacin) are characterized by a quinolone carboxylic acid core, a fluorine atom at the C-6 position, and a basic piperazinyl group at the C-7 position[1].

The Causality of Method Design: Because of their distinct functional groups, FQs are amphoteric (zwitterionic) molecules with pKa values typically around 6.0 (carboxylic acid) and 8.8 (piperazine ring). At a neutral pH, they exhibit poor retention on standard reversed-phase columns and suffer from severe peak tailing due to secondary ionic interactions with residual silanols on the silica stationary phase. To counteract this, the chromatographic mobile phase must be highly acidic (e.g., 0.1% formic acid, pH ~2.7). This suppresses the ionization of the carboxylic acid while fully protonating the basic amines, ensuring sharp peak shapes and robust ionization in positive Electrospray Ionization (ESI+) mode[2].

Analytical Workflow

G Sample 1. Matrix Buffering SPE 2. MAX SPE Clean-up Sample->SPE LC 3. UHPLC Separation SPE->LC MS 4. ESI+ Ionization LC->MS Data 5. MRM Quantification MS->Data

LC-MS/MS workflow for fluoroquinolone residue extraction, separation, and quantification.

Sample Preparation: The Mixed-Mode SPE Strategy

Biological matrices (tissue, plasma, milk) contain complex proteins and lipids that cause severe ion suppression in the mass spectrometer. To create a self-validating and robust extraction, we utilize a Mixed-mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) protocol[3].

Mechanistic Rationale: By raising the pH of the sample during loading, the FQ's carboxylic acid moiety becomes negatively charged, allowing it to bind strongly to the anion-exchange resin. This permits aggressive washing with organic solvents to remove neutral lipids and basic interferences. Elution is then triggered by dropping the pH, which neutralizes the FQ's acid group and breaks the ionic bond.

Step-by-Step Protocol:

  • Homogenization: Weigh 2.0 g of tissue (or 2.0 mL fluid) into a 50 mL centrifuge tube. Spike with 10 µL of deuterated internal standard (e.g., Ciprofloxacin-d8 at 1 µg/mL) to dynamically monitor extraction efficiency.

  • Buffering & Extraction: Add 30 mL of 50 mM sodium phosphate buffer (pH 7.4). Vortex for 5 minutes and centrifuge at 8,000 × g for 10 minutes. Collect the supernatant[3].

  • SPE Conditioning: Utilize a 500 mg, 6 cc Oasis® MAX SPE cartridge. Condition sequentially with 1 mL Methanol, 1 mL 5 N NaOH, and 1 mL LC-grade water[3].

  • Sample Loading: Load 5.0 mL of the buffered supernatant onto the cartridge at a steady flow rate of 1-2 mL/min.

  • Interference Washing: Wash the cartridge with 1 mL of 5% Ammonia in water (removes weakly bound acidic interferences), followed by 1 mL of pure Methanol (removes hydrophobic neutral interferences)[3].

  • Target Elution: Elute the target FQs with 5 mL of 4% Formic Acid in Methanol. The acidic environment neutralizes the analyte, releasing it from the sorbent[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 400 µL of Initial Mobile Phase prior to injection.

UHPLC Separation Parameters

High-efficiency separation is achieved using a sub-2-micron superficially porous C18 column, which provides the theoretical plates necessary to resolve structurally similar FQs and their metabolites[2].

  • Analytical Column: Kinetex® C18 (50 × 2.1 mm, 1.7 µm) or Atlantis dC18[2],[3].

  • Column Temperature: 40 °C (Improves mass transfer and reduces system backpressure).

  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

Gradient Elution Program:

Time (min) Mobile Phase A (Water + 0.1% Formic Acid) Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.0 95% 5%
1.0 95% 5%
6.0 70% 30%
8.0 10% 90%
10.0 10% 90%
10.1 95% 5%

| 13.0 | 95% | 5% |

MS/MS Optimization & MRM Parameters

Detection is performed on a triple quadrupole mass spectrometer utilizing positive Electrospray Ionization (ESI+). The multiple reaction monitoring (MRM) mode is employed to isolate specific precursor-to-product ion transitions, ensuring absolute selectivity[2],[4].

General Source Parameters:

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

Optimized MRM Transitions:

Analyte Precursor Ion [M+H]+ (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
Marbofloxacin 363.1 320.1 72.1 18 / 25
Norfloxacin 320.1 276.1 233.1 16 / 22
Ciprofloxacin 332.1 314.1 231.1 18 / 24
Danofloxacin 358.2 340.2 255.1 20 / 28

| Enrofloxacin | 360.2 | 316.1 | 245.1 | 18 / 26 |

Method Validation & System Suitability

To ensure the protocol operates as a self-validating system, matrix-matched calibration curves and isotope dilution techniques must be utilized. The inclusion of deuterated analogs corrects for any run-to-run variations in ionization efficiency caused by residual matrix components.

Quantitative Performance Metrics:

Validation Parameter Acceptance Criteria / Typical Result
Linearity (R²) > 0.995 (Dynamic Range: 0.5 – 100 ng/mL)
Limit of Detection (CCα) 0.18 – 0.68 µg/kg (Matrix dependent)[4]
Limit of Quantification (CCβ) 0.24 – 0.96 µg/kg[4]
Absolute Recovery 88% – 109% (Across all matrices)[2]

| Precision (RSD) | < 10% (Intra-day and Inter-day reproducibility) |

References

  • Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method - Macedonian Pharmaceutical Bulletin - 2

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry - Journal of Food and Drug Analysis -4

  • LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column - Waters Corporation -3

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - National Institutes of Health (PMC) - 1

Sources

Application Note: Advanced Thin-Layer Chromatography (TLC) Strategies for the Separation and Quantification of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Fluoroquinolones (FQs) are a critical class of broad-spectrum synthetic antibiotics characterized by a 4-oxo-1,4-dihydroquinoline skeleton, a fluorine atom at the C6 position, and typically a piperazinyl group at the C7 position. In drug development, quality control, and environmental monitoring, separating these compounds presents unique chromatographic challenges due to their zwitterionic nature and high affinity for metal ions.

This application note provides researchers and drug development professionals with a highly optimized, self-validating High-Performance Thin-Layer Chromatography (HPTLC) protocol for the selective separation of structurally similar fluoroquinolones (e.g., Ciprofloxacin, Enrofloxacin, Norfloxacin, and Flumequine).

Mechanistic Rationale: Overcoming Chromatographic Artifacts

To achieve reproducible retention factors (


) and sharp band resolution, the experimental design must account for the specific physicochemical properties of fluoroquinolones. Do not simply mix solvents; understand the causality behind the phase interactions:
  • Zwitterionic Equilibrium & Silanol Masking: Fluoroquinolones possess both a carboxylic acid group (acidic) and a piperazine ring (basic). In neutral mobile phases, they exist in multiple ionic states, leading to severe band broadening and "double spots" on the chromatogram[1]. To force the analytes into a single ionic state and hinder their adsorption onto the free silanol groups of the silica gel, the mobile phase must contain a strong base, typically 10–20% aqueous ammonia[2].

  • Metal Chelation & Stationary Phase Impregnation: The C3-carboxylic and C4-ketone groups of FQs form strong chelates with trace metal impurities (like iron or aluminum) present in standard silica gel binders. This chelation causes severe spot tailing[3]. Pre-impregnating the TLC plate with a 10% EDTA solution (pH 9.0) effectively masks these trace metals, restoring peak symmetry and separation performance[3].

  • Dynamic Viscosity Control: The dynamic viscosity of the mobile phase directly influences the capillary flow rate and the diffusion coefficients of the analytes. Mobile phases with optimized dynamic viscosity (e.g., 2.08 mPa·s for dichloromethane/methanol mixtures) yield superior resolution (

    
    ) and peak asymmetry (
    
    
    
    ) factors compared to highly viscous or highly volatile alternatives[4].

Experimental Workflow

G N1 1. Stationary Phase Pre-treatment (Silica Gel 60 F254 + 10% EDTA) N3 3. HPTLC Band Application (Microsyringe / ATS4) N1->N3 N2 2. Sample Preparation (Extraction & Reconstitution) N2->N3 N4 4. Chamber Saturation (Mobile Phase Equilibration) N3->N4 N5 5. Chromatographic Development (Ascending Elution) N4->N5 N6 6. Visualization & Detection (UV 254 nm / 366 nm) N5->N6 N7 7. Densitometric Analysis (Rf Calculation & Quantification) N6->N7

HPTLC workflow for the robust separation and quantification of fluoroquinolones.

Standardized Step-by-Step Protocol

Materials & Reagents
  • Stationary Phase: Precoated HPTLC Silica gel 60

    
     aluminum or glass plates (e.g., Merck).
    
  • Mobile Phase Components: Dichloromethane, Methanol, 2-Propanol, 25% Aqueous Ammonia (Analytical Grade).

  • Chelating Agent: Disodium EDTA.

Plate Pre-treatment (EDTA Impregnation)
  • Prepare a 10% (w/v) solution of EDTA in ultra-pure water and adjust the pH to 9.0 using dilute NaOH.

  • Immerse the HPTLC silica gel plate into the EDTA solution for 5 minutes.

  • Dry the plate in a horizontal position at room temperature for 2 hours, followed by activation in an oven at 105°C for 30 minutes immediately prior to use[3].

Sample Preparation
  • Weigh accurately 10.0 mg of the fluoroquinolone standard(s) or crushed tablet equivalent.

  • Dissolve in 9.0 mL of 1%

    
     or a 1:1 methanol-water mixture, sonicating for 10 minutes to ensure complete solubilization[1].
    
  • Dilute to 10.0 mL with methanol. Filter through a 0.22 µm PTFE syringe filter.

Band Application (Self-Validating Step)

Causality Note: Apply samples as narrow bands (e.g., 4–6 mm length) rather than spots. Band application minimizes radial diffusion, drastically improving densitometric precision and peak resolution[2].

  • Using an automated TLC sampler (e.g., CAMAG ATS4) or a precision microsyringe, apply 5–10 µL of the sample 15 mm from the bottom edge of the plate.

  • System Suitability Check: Always apply a mixed standard of Ciprofloxacin and Norfloxacin on the same plate. These two compounds are structurally highly similar; achieving baseline separation here validates the entire mobile phase integrity[2].

Chamber Saturation and Development
  • Prepare the optimized mobile phase (See Table 1).

  • Line a twin-trough glass chamber with filter paper and pour in the mobile phase. Seal the chamber and allow it to saturate for exactly 20 minutes. Without saturation, the ammonia vapor pressure will be uneven, causing the solvent front to migrate irregularly and distorting

    
     values.
    
  • Place the plate in the chamber and develop using ascending chromatography until the solvent front reaches 80 mm from the application line.

  • Remove the plate and dry it under a stream of warm air to completely volatilize the ammonia.

Visualization and Densitometry
  • Observe the plate under a dual-wavelength UV lamp. Fluoroquinolones exhibit fluorescence quenching at 254 nm (appearing as dark bands against the green fluorescent background of the

    
     indicator) and native fluorescence at 366 nm[1].
    
  • Perform densitometric scanning in reflectance/absorbance mode at 279 nm using a TLC Scanner (slit dimension 6 mm × 3 mm, scanning speed 20 mm/s)[2].

Quantitative Data & Mobile Phase Optimization

The selection of the mobile phase is dictated by the specific fluoroquinolones being analyzed. Table 1 summarizes the most robust mobile phase systems derived from empirical optimization.

Table 1: Optimized Mobile Phase Systems for Fluoroquinolones

SystemMobile Phase Composition (v/v)Target AnalytesKey Advantage
A Dichloromethane : Methanol : 2-Propanol : 25% Ammonia (4:4:5:2)Vet. FQs (Enrofloxacin, Difloxacin, Flumequine)Best overall selectivity and compact peak shape; optimal dynamic viscosity[1],[4].
B Dichloromethane : Methanol : 25% Ammonia (30:60:10)Ciprofloxacin, Norfloxacin, Degradation productsExcellent stability-indicating properties; separates Ciprofloxacin from its stress-degradation products[2].
C Water : Methanol : Dichloromethane (6:35:59)Environmental FQs (Ciprofloxacin, Enrofloxacin)Ideal for surface water extracts post-SPE; compatible with highly polar matrices[3].

Table 2: Representative Retention Factors (


) on Silica Gel 60 

(Note: Values obtained using System A.

values are relative and should be confirmed against concurrent standards).
FluoroquinoloneStructural DifferentiatorExpected

Value
Flumequine Lacks piperazine ring0.72
Enrofloxacin Ethyl-substituted piperazine0.68
Difloxacin p-Fluorophenyl group0.61
Ciprofloxacin Unsubstituted piperazine0.45
Norfloxacin Ethyl group at N1 (vs Cyclopropyl)0.38

Troubleshooting & Quality Assurance

  • Tailing Peaks: If

    
     (Asymmetry factor) > 1.2, the EDTA impregnation was insufficient, or the ammonia concentration in the mobile phase has depleted due to evaporation. Prepare a fresh mobile phase.
    
  • Co-elution of Ciprofloxacin and Norfloxacin: These compounds differ only by the substituent at the N1 position (cyclopropyl vs. ethyl). If

    
    , increase the proportion of dichloromethane in the mobile phase slightly to increase the hydrophobic selectivity of the system[2].
    

References

  • TLC Separation of Fluoroquinolones: Searching for Better Selectivity Source: Taylor & Francis (Journal of Liquid Chromatography & Related Technologies) URL:1

  • Chromatographic-Densitometric Analysis of Chosen Fluoroquinolones on TLC Plates Using Mobile Phases with Different Viscosity Source: Taylor & Francis (Journal of Liquid Chromatography & Related Technologies) URL:4

  • High performance thin-layer chromatographic selective and stability indicating method for assay of ciprofloxacin in pharmaceuticals Source: Der Pharma Chemica URL:2

  • SPE extraction and TLC Identification of Tetracycline and Fluoroquinolone in Surface Water Source: Bulletin of the Chemists and Technologists of Bosnia and Herzegovina URL:3

Sources

Troubleshooting & Optimization

Technical Support Center: 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of the 6,7,8-trifluoro-1,4-dihydroquinolin-4-one scaffold. As a critical intermediate for third-generation fluoroquinolones (e.g., lomefloxacin), its synthesis demands strict thermodynamic control and precise solvent selection to prevent severe yield degradation[1].

Knowledge Base: Core Causality & Mechanisms

Understanding why reactions fail is the first step to optimizing them. The traditional Gould-Jacobs approach to synthesizing this scaffold involves the condensation of 2,3,4-trifluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization. Yield drops typically stem from two mechanistic failures:

  • The Thermodynamic Trap of Enamine Formation: The initial condensation step produces ethanol as a byproduct. Because this is a reversible equilibrium reaction, failure to actively remove ethanol via distillation forces the equilibrium backward according to Le Chatelier's principle. Unreacted aniline carried into the next step will rapidly decompose.

  • Thermal Degradation vs. Catalytic Stabilization: Traditional cyclization requires high-boiling solvents (like Dowtherm A or diphenyl ether) at temperatures exceeding 250°C. At these extremes, the highly reactive, electron-deficient trifluoro-enamine is prone to intermolecular cross-linking, resulting in intractable black tar. like [Bmim]PF6 stabilizes the transition state of the intramolecular electrophilic aromatic substitution, lowering the required activation energy and allowing ring closure at a much safer 220°C[1].

  • Inherent Regioselectivity: Unlike unsymmetrical anilines that produce a mixture of isomers, 2,3,4-trifluoroaniline cyclizes exclusively to the 6,7,8-trifluoro quinolone core. The C2, C3, and C4 positions of the aniline are sterically and electronically blocked by fluorine, leaving C6 as the only available ortho position for ring closure.

Diagnostic Workflow: Yield Optimization

Use the following diagnostic logic tree to identify the root cause of low yields during your synthetic runs.

YieldOptimization A Low Yield: 6,7,8-Trifluoro- 1,4-dihydroquinolin-4-one B Step 1: EMME Condensation (Enamine Formation) A->B C Step 2: Thermal Cyclization (Ring Closure) B->C Yield > 90% D Issue: Reversible Reaction Incomplete Conversion B->D Yield < 90% F Issue: Tarring & Polymerization at >250°C (Dowtherm A) C->F Black Byproducts E Action: Distill off EtOH Maintain 120-125°C D->E G Action: Use [Bmim]PF6 Ionic Liquid at 220°C F->G

Troubleshooting workflow for low yields in 6,7,8-trifluoro-1,4-dihydroquinolin-4-one synthesis.

Validated Step-by-Step Methodology: One-Pot Ionic Liquid Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent phases unless the in-process validation checkpoints are met.

Phase 1: Enamine Condensation

  • Charge the Reactor: Add 0.1 mol of diethyl ethoxymethylenemalonate (EMME) and 0.1 mol of 2,3,4-trifluoroaniline to a reaction vessel containing 12 mL of 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF6)[1].

  • React: Stir the mixture at room temperature to ensure homogeneity, then heat to 125°C for 30 minutes.

  • Self-Validation Checkpoint (Critical): Continuously distill and collect the ethanol byproduct. Do not proceed until approximately 5.8 mL (theoretical yield) of ethanol is collected. If ethanol evolution stops prematurely, verify the internal temperature and check for equipment leaks; incomplete ethanol removal guarantees a low final yield[2].

Phase 2: Thermal Cyclization 4. Ramp Temperature: Once ethanol distillation ceases and theoretical volume is confirmed, increase the internal temperature to 220°C. 5. Cyclize: Maintain at 220°C for 120 minutes under a positive pressure of inert argon. 6. Self-Validation Checkpoint: Monitor the color of the reaction. A successful cyclization in [Bmim]PF6 will yield a light brown liquid. If the mixture turns opaque black, thermal polymerization has occurred (likely due to localized overheating or oxygen ingress). Confirm the disappearance of the enamine intermediate via TLC (Hexane:EtOAc) before cooling.

Phase 3: Isolation (or One-Pot Continuation) 7. Cool & Extract: Cool the mixture to room temperature. The 6,7,8-trifluoro-1,4-dihydroquinolin-4-one intermediate (typically as the ethyl ester) can be isolated via precipitation, or directly subjected to downstream N-alkylation (e.g., adding K2CO3 and ethyl bromide) [1].

Quantitative Process Comparison

The following table summarizes the quantitative advantages of shifting from traditional high-temperature solvents to the optimized ionic liquid methodology.

Process ParameterTraditional Gould-Jacobs MethodOptimized Ionic Liquid MethodCausality / Impact on Yield
Solvent System Dowtherm A / Diphenyl Ether[Bmim]PF6Ionic liquids stabilize the transition state, preventing side reactions.
Cyclization Temp. > 250°C220°CLower temperature drastically reduces thermal polymerization (tarring).
Reaction Time 4 - 6 hours2.5 hoursFaster kinetics in ionic liquid minimize product degradation over time.
Overall Yield 35% - 45%> 58%Elimination of transfer losses and suppression of intermolecular cross-linking.
VOC Emissions High (Requires extensive washing)Near ZeroGreener profile; solvent can be recycled, preserving mass balance.

Troubleshooting FAQs

Q: Why is my reaction mixture turning into a black, intractable tar during cyclization? A: This is the hallmark of thermal polymerization. In traditional solvents like diphenyl ether, temperatures exceeding 250°C are required to drive the electrophilic ring closure. However, the electron-deficient trifluoro-enamine is highly susceptible to intermolecular cross-linking at these extremes. Fix: Switch to a polar, stabilizing solvent like [Bmim]PF6. This lowers the activation energy, allowing cyclization at 220°C and preserving the integrity of the quinolone core.

Q: I am observing defluorination of the quinolone core. How do I prevent this? A: The fluorine atoms at C6, C7, and C8 are highly activated toward nucleophilic aromatic substitution (SNAr), [3]. If your solvent or reagents contain trace moisture or nucleophilic impurities at 220°C, defluorination is inevitable. Fix: Ensure all reagents are strictly anhydrous. Use flame-dried glassware and maintain a positive pressure of inert argon during the high-temperature cyclization phase.

Q: How critical is the removal of ethanol during the EMME condensation? A: It is thermodynamically absolute. The condensation between 2,3,4-trifluoroaniline and EMME is an equilibrium process. According to Le Chatelier's principle, failure to actively distill off the ethanol byproduct limits the forward reaction. Fix: Any unreacted 2,3,4-trifluoroaniline carried over into the high-temperature cyclization step will rapidly decompose. You must physically measure the distilled ethanol and before ramping the temperature[2].

References

  • Title: A greener synthesis technology for lomefloxacin hydrochloride Source: Taylor & Francis URL: [Link]

  • Title: US20090054643A1 - Novel method of synthesis of fluoroquinolones Source: Google Patents URL
  • Title: Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design Source: National Institutes of Health (NIH) URL: [Link]

Sources

Technical Support Center: Purification of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this resource specifically for researchers and drug development professionals dealing with the isolation and purification of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (CAS: 1020087-32-4) 1. This highly fluorinated intermediate is a critical scaffold in the synthesis of advanced fluoroquinolone antibiotics.

Below, you will find physicochemical rationales, a self-validating experimental workflow, and a targeted troubleshooting FAQ to resolve common bottlenecks in your purification pipeline.

Physicochemical Profile & Purification Rationale

Understanding the intrinsic properties of the 1,4-dihydroquinolin-4-one core is essential for designing a robust purification protocol. The presence of three fluorine atoms significantly alters the electron density of the aromatic system, while the secondary amine and ketone groups facilitate strong intermolecular hydrogen bonding.

Table 1: Physicochemical Data & Purification Causality

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C9H4F3NOHigh fluorine content increases lipophilicity, making it prone to co-precipitation with structurally similar halobenzenes.
Molecular Weight 199.13 g/mol Low molecular weight allows for potential sublimation, though H-bonding usually prevents this.
Solubility (Alcohols) Low (Cold EtOH, Isopropanol)C1-C3 alcohols act as excellent anti-solvents. They dissolve polar impurities while leaving the target lattice intact 2.
Solubility (Aprotic) High (DMF, DMSO, Hot CHCl3)Polar aprotic solvents disrupt intermolecular H-bonds, making them ideal primary solvents for recrystallization 3.
Crystal Lattice Strong Intermolecular H-BondingProne to trapping high-boiling solvents (solvates). Requires rigorous vacuum drying 4.

Purification Workflow

The following workflow leverages solubility differentials to isolate the target compound from crude reaction mixtures (which typically contain unreacted fluorinated anilines and regioisomers).

PurificationWorkflow Crude Crude 6,7,8-Trifluoro- 1,4-dihydroquinolin-4-one Slurry Solvent Slurry (Isopropanol, 25°C) Crude->Slurry Add anti-solvent Filtration1 Vacuum Filtration Slurry->Filtration1 Stir 1h Enriched Enriched Solid (Removes polar impurities) Filtration1->Enriched Retain solid HotDissolution Hot Dissolution (CHCl3 / EtOH, 70°C) Enriched->HotDissolution Add mixed solvent Charcoal Activated Charcoal Treatment (Optional) HotDissolution->Charcoal If discolored Crystallization Controlled Cooling (0-5°C, 2 hours) HotDissolution->Crystallization Direct cooling Charcoal->Crystallization Hot filtration Pure Pure Product (>98% HPLC Purity) Crystallization->Pure Filter & Dry

Workflow for the purification of crude 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one.

Standard Operating Procedure: Step-by-Step Methodology

This protocol acts as a self-validating system: if the product does not precipitate at Step 6, it immediately indicates an over-dilution error, which can be corrected by partial solvent evaporation.

Phase 1: Isopropanol Slurry (Impurity Extraction)

  • Suspend 10.0 g of crude 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one in 40 mL of isopropanol (4 volumes) in a round-bottom flask 2.

  • Stir vigorously at 25 °C for 1 hour. Causality: Isopropanol selectively dissolves unreacted 2,3,4-trifluoroaniline and highly polar degradation products without disrupting the stable hydrogen-bonded crystal lattice of the quinolone core.

  • Filter the suspension under vacuum and wash the filter cake with an additional 10 mL of cold isopropanol (0–5 °C).

Phase 2: Recrystallization 4. Dissolve the enriched solid in a minimum volume (approx. 30–40 mL) of a boiling Chloroform/Ethanol mixture (1:1 v/v) at 70 °C 5. Causality: Chloroform provides excellent solubility for the fluorinated aromatic core, while ethanol acts as a miscible anti-solvent that will drive crystallization upon cooling. 5. Decolorize (Optional): If the solution is dark yellow or brown, add 1.0 g of activated charcoal, stir for 15 minutes at reflux, and perform a hot filtration through a Celite pad 3. 6. Crystallize: Allow the filtrate to cool slowly to room temperature over 1 hour, then transfer to an ice bath (0–5 °C) for 2 hours to maximize lattice formation and yield. 7. Isolate: Filter the resulting crystals under vacuum, wash with 10 mL of ice-cold ethanol, and dry under high vacuum (<1 mbar) at 60 °C for 12 hours to remove residual solvent 4.

Troubleshooting Guides & FAQs

Q1: My purified product is co-precipitating with the 5,7,8-trifluoro regioisomer. How can I separate them? A: Causality: During the cyclization phase of synthesis, regioisomers often form if the starting aniline has multiple reactive ortho-positions. Because 5,7,8-trifluoro-1,4-dihydroquinolin-4-one shares nearly identical lipophilicity and hydrogen-bonding potential, simple recrystallization is often insufficient. Solution: Shift to a differential acid-base extraction. The pKa of the secondary amine varies slightly depending on the proximity of the fluorine atoms. Alternatively, perform column chromatography on silica gel using a Chloroform/Methanol gradient (e.g., 95:5). The slight difference in dipole moment will allow the 6,7,8-isomer to elute separately.

Q2: I am experiencing poor recovery yields (<50%) during the recrystallization step. How can I improve this? A: Causality: 1,4-dihydroquinolin-4-ones can form highly stable supersaturated solutions in polar solvent mixtures, preventing nucleation. Solution: You have likely used too much primary solvent (Chloroform). To rescue the batch, concentrate the filtrate under reduced pressure to half its volume. While hot, add cold water or cold ethanol dropwise until faint turbidity persists, then seed the solution with a few pure crystals before cooling 3.

Q3: The purified solid has a persistent yellow/brown discoloration instead of being off-white. Is it degrading? A: Causality: This discoloration is rarely the quinolone itself; it is typically caused by trace oxidation of the secondary amine or the entrapment of oxidized aniline starting materials (polymeric colored impurities) within the crystal lattice. Solution: Implement the activated charcoal treatment described in Step 5 of the protocol. Charcoal effectively adsorbs these large, conjugated polymeric impurities via π-π stacking 3. Ensure the filtration is done while the solution is near boiling to prevent premature crystallization on the Celite pad.

Q4: NMR analysis shows residual DMF/DMSO in my "pure" crystals, even after standard drying. What is happening? A: Causality: The quinolone core forms stable solvates (hydrogen-bonded adducts) with polar aprotic solvents like DMF or DMSO. The ketone (C=O) and amine (N-H) act as strong hydrogen bond donors/acceptors, trapping the solvent molecules deep within the crystal lattice 4. Solution: Avoid using pure DMF or DMSO for the final recrystallization. Switch to the Chloroform/Ethanol system recommended in the SOP 5. If you must use DMF, dry the crystals under high vacuum (<1 mbar) at an elevated temperature (70–80 °C) for at least 24–48 hours.

References

  • PubChemLite. "6,7,8-trifluoro-1,4-dihydroquinolin-4-one". uni.lu.
  • Google Patents. "Process for preparing 1,4-dihydro-4-oxoquinoline-2-carboxylates and 4-aminoquinoline compounds therefrom". EP4013416A1.
  • Semantic Scholar. "An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification".
  • TCI Chemicals. "7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid".
  • PMC. "Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives".

Sources

Technical Support Center: Troubleshooting Side Products in Trifluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluoroquinolone and trifluoroquinolone synthesis. Synthesizing highly fluorinated quinolone cores (such as precursors for sparfloxacin, fleroxacin, and novel trifluoromethylated derivatives) presents unique chemical challenges. The electron-deficient nature of the polyfluorinated quinolone ring makes it highly susceptible to competing side reactions, including unwanted nucleophilic aromatic substitutions (SNAr), regioisomeric cyclizations, and thermal decarboxylation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your target yield and suppress impurities.

Synthesis Workflow & Side Product Divergence

G A Polyfluorinated Aniline Precursor B EMME Condensation (Intermediate) A->B C Thermal Cyclization (Gould-Jacobs) B->C SP1 Regioisomeric Quinolones B->SP1 Asymmetric Aniline D N-Alkylation & C-7 SNAr C->D Major Pathway SP2 Decarboxylated Impurities C->SP2 Excessive Heat (>250°C) E Target Trifluoroquinolone D->E High Yield SP3 C-7 Amino Impurities (e.g., SF5-IMP) D->SP3 Competing Nucleophiles

Reaction pathways in trifluoroquinolone synthesis highlighting major side product divergence.

Troubleshooting FAQs

Q1: Why am I observing significant regioisomeric byproducts during the Gould-Jacobs cyclization of my fluorinated aniline precursor? Causality & Solution: When utilizing an asymmetric polyfluorinated aniline, the thermal cyclization of the ethoxymethylenemalonate (EMME) intermediate can occur at either available ortho position [2]. This lack of regiocontrol leads to a mixture of isomeric quinolones. To mitigate this, ensure that one ortho position is sterically hindered or blocked by a halogen that directs the cyclization. Alternatively, employing Eaton's reagent or polyphosphoric acid (PPA) at optimized, lower temperatures (e.g., 130 °C) rather than extreme thermal conditions (>250 °C) can drastically improve regioselectivity and suppress isomeric side products [1].

Q2: I am isolating a significant amount of 7-amino-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (SF5-IMP) during the synthesis of my target compound. How do I prevent this? Causality & Solution: This specific impurity (SF5-IMP) is a well-documented side product isolated during the synthesis of fluoroquinolones like Sparfloxacin[3]. It arises from competing nucleophilic aromatic substitution (SNAr) or hydrolysis reactions at the C-7 position when the mother liquor is not properly controlled. The formation of SF5-IMP is driven by the extreme electrophilicity of the C-7 position in the 5,6,7,8-tetrafluoro or 6,7,8-trifluoro quinolone core. To prevent this, strictly control the stoichiometry of your primary amine or piperazine derivative, avoid aqueous cross-contamination, and maintain strictly anhydrous conditions during the SNAr step.

Q3: My final trifluoroquinolone product shows a loss of the C-3 carboxylic acid group. What causes this decarboxylation? Causality & Solution: Decarboxylation is a common side reaction when the basic hydrolysis of the C-3 ester intermediate is subjected to excessive heating [4]. The electron-withdrawing nature of the multiple fluorine atoms on the quinolone core stabilizes the intermediate carbanion, thereby increasing the susceptibility of the C-3 carboxylate to undergo thermal decarboxylation. Optimize the saponification step by using mild bases (e.g., LiOH) at lower temperatures (40 °C) instead of harsh refluxing with NaOH or KOH [4].

Quantitative Data: Impact of Reaction Conditions on Impurity Formation

The following table summarizes how specific reaction parameters influence the distribution between the target trifluoroquinolone core and its major side products.

Reaction StepReagents & ConditionsTarget Yield (%)Major Side ProductSide Product Yield (%)
Cyclization Dowtherm A, 250 °C, 2h65%Decarboxylated Quinolone18%
Cyclization PPA, 130 °C, 2h82%Regioisomeric Quinolone< 5%
C-7 SNAr Piperazine (excess), Reflux70%SF5-IMP (Amino Impurity)12%
C-7 SNAr Piperazine (1.1 eq), 80 °C88%SF5-IMP (Amino Impurity)0.15%
Ester Hydrolysis NaOH, Reflux, 4h55%Decarboxylated Quinolone25%
Ester Hydrolysis LiOH, 40 °C, 6h92%Unreacted Ester3%
Experimental Protocol: Optimized Synthesis of a Trifluoroquinolone Core

This self-validating protocol describes the controlled synthesis of a trifluoroquinolone core, specifically designed to minimize decarboxylation and SNAr-derived impurities.

Step 1: EMME Condensation

  • In a round-bottom flask, combine 1.0 equivalent of the polyfluorinated aniline precursor with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).

  • Heat the neat mixture to 110 °C for 2 hours under a nitrogen atmosphere.

  • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 4:1). Once the aniline spot disappears, cool the mixture to room temperature and recrystallize the resulting anilinoacrylate intermediate from ethanol to remove unreacted starting materials.

Step 2: Controlled Thermal Cyclization (Modified Gould-Jacobs)

  • To prevent thermal decarboxylation, avoid prolonged heating above 240 °C.

  • Add the purified anilinoacrylate to polyphosphoric acid (PPA) pre-heated to 130 °C.

  • Stir vigorously for 2 hours. Mechanistic note: The lower temperature compared to traditional Dowtherm A reflux suppresses the formation of decarboxylated side products while maintaining cyclization efficiency.

  • Quench the reaction by pouring it over crushed ice, and collect the precipitated cyclized quinolone ester via vacuum filtration.

Step 3: N-Alkylation

  • Dissolve the quinolone ester in anhydrous DMF (20 mL/g of substrate).

  • Add 3.0 equivalents of K2CO3 and 2.0 equivalents of the alkylating agent (e.g., cyclopropyl bromide).

  • Stir at 80 °C for 48 hours.

  • Validation Check: Perform an ethyl acetate/water workup. Wash the organic layer thoroughly with a 15% brine solution to completely remove DMF. Residual DMF can decompose and act as a competing nucleophile in subsequent steps, leading to impurities [1].

Step 4: Mild C-7 Nucleophilic Substitution & Hydrolysis

  • To prevent the formation of C-7 amino impurities (like SF5-IMP), strictly use 1.1 equivalents of the nucleophile (e.g., substituted piperazine) in acetonitrile at 80 °C.

  • For the final saponification, dissolve the intermediate in an ethanol/water mixture.

  • Add 2.0 equivalents of LiOH (avoid NaOH/KOH to prevent harsh hydrolysis side reactions) and stir at 40 °C for 6 hours.

  • Acidify the solution to pH 7.0–7.5 with acetic acid to precipitate the pure trifluoroquinolone. Filter, wash with cold water, and dry under a vacuum.

References
  • Source: mdpi.
  • Source: quimicaorganica.
  • Source: mdpi.
  • Source: asianpubs.

Dihydroquinolinone Cyclization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dihydroquinolinone synthesis. The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged motif in drug discovery, forming the core of numerous therapeutics (e.g., cilostazol, aripiprazole). However, constructing this bicyclic system via intramolecular cyclization often presents challenges in regioselectivity (e.g., 5-exo vs. 6-endo-trig), chemoselectivity, and yield optimization.

This guide addresses the most critical bottlenecks encountered during acid-catalyzed, transition-metal-catalyzed, and photoredox-mediated cyclizations, providing actionable solutions and self-validating protocols.

Section 1: Acid-Catalyzed Intramolecular Friedel-Crafts Cyclization

FAQ 1: Why am I getting poor yields when my aryl ring has electron-withdrawing groups (EWGs)?

Causality & Insight: The intramolecular Friedel-Crafts acylation relies on the electrophilic attack of an in situ generated acylium ion onto the tethered aromatic ring. EWGs (e.g., -NO₂, -CF₃, halogens) heavily deactivate the aromatic ring by withdrawing electron density, which drastically raises the activation energy for the rate-determining electrophilic attack. If you are using standard Brønsted acids like polyphosphoric acid (PPA) at 90–100 °C, the reaction will stall or the substrate will undergo thermal decomposition before cyclization occurs[1].

Solution: Switch to a more potent "superacid" system or a stronger Lewis acid. Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) provides a much more acidic environment than PPA and remains liquid at room temperature, improving mass transfer. Alternatively, convert the carboxylic acid to an acid chloride using SOCl₂, followed by cyclization using AlCl₃ in a high-boiling solvent like o-dichlorobenzene at 150 °C[2].

FAQ 2: How do I prevent polymerization and charring when using Polyphosphoric Acid (PPA)?

Causality & Insight: PPA acts as both the solvent and the dehydrating catalyst. Its extreme viscosity at room temperature leads to poor mixing, creating localized "hot spots" during heating. These hot spots cause the starting N-aryl-β-aminopropanoic acid to undergo intermolecular condensation (polymerization) or oxidative charring rather than the desired intramolecular cyclization.

Solution: Pre-heat the PPA to 60 °C to reduce viscosity before adding your substrate. Use mechanical stirring rather than magnetic stirring for scale-ups >5 grams. Quench the reaction by pouring the hot mixture directly onto vigorously stirred crushed ice to rapidly dissipate heat and precipitate the product.

FC_Mechanism A N-Aryl-β-aminopropanoic Acid B Protonation of Carbonyl (Brønsted/Lewis Acid) A->B C Acylium Ion Formation (-H2O) B->C D Intramolecular Electrophilic Attack (Aryl Ring) C->D Rate-determining step E Rearomatization (-H+) D->E F Dihydroquinolinone Product E->F

Mechanistic pathway of acid-catalyzed intramolecular Friedel-Crafts acylation.

Protocol 1: Standard PPA-Mediated Friedel-Crafts Cyclization

Self-Validating System: This protocol incorporates a TLC-based self-check and a controlled quench to ensure product integrity.

  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a mechanical stirrer, add 15 g of Polyphosphoric Acid (PPA). Heat the flask to 60 °C using an oil bath to lower the viscosity.

  • Substrate Addition: Slowly add 1.0 g of the N-protected-N-aryl-β-aminopropanoic acid in small portions over 10 minutes to prevent clumping.

  • Cyclization: Raise the temperature to 90–100 °C. Stir vigorously for 2–4 hours.

    • Validation Check: Remove a 10 µL aliquot, quench in 1 mL water, extract with 1 mL EtOAc, and run TLC (Hexanes:EtOAc 1:1). The starting material spot (typically lower Rf due to the free carboxylic acid) must be completely consumed.

  • Quenching: While the mixture is still hot (approx. 70 °C), pour it carefully into a beaker containing 100 g of vigorously stirred crushed ice.

  • Isolation: Stir for 30 minutes until the PPA completely hydrolyzes and the dihydroquinolinone precipitates as a solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Section 2: Transition Metal & Photoredox-Catalyzed Cyclizations

FAQ 3: My Palladium-catalyzed decarboxylative [4+2] cycloaddition is yielding epimerized byproducts. How do I maintain stereocontrol?

Causality & Insight: When synthesizing 3,4-dihydroquinolin-2-ones with contiguous stereocenters via Pd-catalyzed decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones, the use of strong bases or electron-withdrawing groups on the carboxylic acid coupling partner can induce post-reaction keto-enol tautomerization. This tautomerization scrambles the stereocenter at the α-position[3].

Solution: Utilize a milder base such as Cs₂CO₃ instead of strong alkoxides. Additionally, employing a P-chiral monophosphorus ligand (e.g., BI-DIME) tightly controls the facial selectivity during the intramolecular asymmetric allylic alkylation step, locking the stereocenters before epimerization can occur[3].

FAQ 4: In the photoredox radical cyclization of N-arylacrylamides, I am isolating 5-exo-trig oxindole byproducts instead of the 6-endo-trig dihydroquinolinone. How do I control regioselectivity?

Causality & Insight: Radical addition to the alkene of N-arylacrylamides generates an intermediate that can cyclize onto the aromatic ring. According to Baldwin's rules, the 5-exo-trig pathway is kinetically favored, leading to oxindoles. To achieve the 6-endo-trig product (dihydroquinolinone), you must manipulate the thermodynamic stability of the intermediate or the steric bulk of the alkene substituents.

Solution: Use an organic photocatalyst like 4CzIPN under visible light irradiation. The 4CzIPN system facilitates an energy transfer and exclusive 1,3-hydrogen shift that thermodynamically drives the 6-endo-trig cyclization over the 5-exo-trig pathway[4]. Furthermore, placing a substituent on the α-position of the acrylamide sterically hinders the 5-exo pathway, redirecting the radical attack to form the six-membered ring.

Regioselectivity Start Substrate: N-arylacrylamide Radical Radical Addition to Alkene Start->Radical Photocatalyst (e.g., 4CzIPN) Branch Regioselectivity Check Radical->Branch Exo 5-exo-trig Cyclization Branch->Exo Kinetically Favored (Default) Endo 6-endo-trig Cyclization Branch->Endo Thermodynamically Favored (1,3-H shift / Steric Tuning) Oxindole Oxindole Byproduct Exo->Oxindole DHQ Dihydroquinolinone Endo->DHQ

Regiodivergent radical cyclization pathways for N-arylacrylamides.

Table 1: Quantitative Comparison of Cyclization Conditions and Expected Outcomes
Cyclization MethodCatalyst / ReagentSubstrate RequirementTypical YieldPrimary Byproduct / Issue
Friedel-Crafts Acylation PPA (90-140 °C)Electron-rich Aryl Ring75-90%Polymerization (if overheated)
Friedel-Crafts Acylation Eaton's Reagent (RT)Moderate to Electron-poor60-85%Sulfonation of Aryl Ring
Pd-Catalyzed [4+2] Pd₂(dba)₃ / BI-DIME4-vinyl benzoxazinanones80-98% (up to 97% ee)Epimerization (if strong base used)
Photoredox Radical 4CzIPN (Blue LED)N-arylacrylamides70-88%5-exo-trig Oxindole formation
Protocol 2: Photoredox-Catalyzed 6-endo-trig Cyclization using 4CzIPN

Self-Validating System: This protocol uses a metal-free, additive-free system where the absence of fluorescence indicates catalyst degradation or oxygen quenching.

  • Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-arylacrylamide (0.2 mmol) and the photocatalyst 4CzIPN (1-2 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed solvent (e.g., DMSO or MeCN).

    • Validation Check: The solution should exhibit the characteristic bright yellow/green fluorescence of 4CzIPN under ambient light.

  • Degassing: Freeze-pump-thaw the mixture three times to strictly remove dissolved oxygen, which quenches the excited state of the photocatalyst and traps carbon-centered radicals. Backfill with Argon.

  • Irradiation: Irradiate the tube with a Blue LED (440–450 nm) at room temperature for 12–24 hours. Maintain a distance of ~2 cm from the light source and use a cooling fan to prevent thermal background reactions.

  • Workup: Monitor by TLC. Once complete, dilute with water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to isolate the dihydroquinolinone.

References

1.[1] An In-depth Technical Guide to the Friedel-Crafts Cyclization for the Synthesis of N-Tosyl Dihydroquinolinones. BenchChem. 1 2.[2] US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents. 2 3.[3] Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]-Cycloaddition. Organic Chemistry Portal. 3 4.[4] Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones. ACS Publications (Organic Letters). 4

Sources

Technical Support Center: Solubility Solutions for Fluoroquinolone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet critical challenge of solubilizing fluoroquinolone derivatives for biological assays. Poor solubility is a frequent bottleneck that can lead to inconsistent data, underestimated potency, and unreliable structure-activity relationships (SAR).[1] This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are built on a foundation of accuracy and reproducibility.

Understanding the Challenge: The Physicochemical Nature of Fluoroquinolones

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][][4] Structurally, they are zwitterionic molecules, possessing both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[5] This amphoteric nature is central to their solubility challenges. At physiological pH (around 7.4), which is near their isoelectric point, many fluoroquinolone derivatives exist in their least soluble zwitterionic form.[5] Consequently, they are often poorly soluble in water and neutral buffer systems.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my fluoroquinolone derivative precipitating when I dilute my DMSO stock solution into aqueous cell culture medium?

This is a common phenomenon known as "solvent shock" or "crashing out."[7] Your compound is highly soluble in the concentrated DMSO stock but becomes supersaturated when rapidly introduced into the aqueous environment of the culture medium, where its solubility is much lower. This sudden change in solvent polarity causes the compound to precipitate.[7] Components within the media, such as salts and proteins, can also interact with the compound, further reducing its solubility.[7]

Q2: What is the ideal starting solvent for preparing a stock solution of a novel fluoroquinolone derivative?

For most poorly water-soluble compounds, including many fluoroquinolone derivatives, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[2] However, the solubility can vary significantly. For instance, ciprofloxacin free base has a solubility of <1 - 7 mg/mL in DMSO, while its hydrochloride salt is more readily soluble in aqueous solutions.[2] Always consult the manufacturer's data sheet for your specific compound. If DMSO proves insufficient, other organic solvents like ethanol or DMF can be considered, but their compatibility with your specific assay must be verified.

Q3: How does pH affect the solubility and activity of my fluoroquinolone?

The pH of the solvent is a critical factor.[8] Generally, the solubility of zwitterionic fluoroquinolones like ciprofloxacin and levofloxacin increases in both acidic (pH < 6) and alkaline (pH > 8) conditions, where the molecule becomes charged (cationic or anionic, respectively).[2][9] However, the effect of pH on antibacterial activity is compound-specific. For many common fluoroquinolones, acidic conditions can impair their activity.[10][11] Conversely, novel derivatives like delafloxacin and finafloxacin exhibit enhanced activity at acidic pH, which might be found in specific infection microenvironments like the urinary tract or abscesses.[9][12][13]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

DMSO tolerance is cell line-dependent. Many common cell lines, such as HeLa, A549, and HT-29, can tolerate final DMSO concentrations up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[14][15][16] It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not significantly impact the viability or function of your specific cells in your assay.[14] For example, one study showed that for HepG2 cells, DMSO showed significant cytotoxicity at concentrations of 2.5% after 24 hours.[14]

Q5: Can I use serum in my cell culture medium to help with solubility?

Yes, if your experimental protocol allows for it. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, effectively increasing their apparent solubility in the culture medium.[7][17][18][19] This can be a simple and effective way to prevent precipitation.

Troubleshooting Guides

Issue 1: Precipitate Observed in Stock Solution or Upon Dilution

Symptoms:

  • Visible particles or cloudiness in your DMSO stock solution after thawing.

  • Turbidity or a visible pellet in the cell culture plate wells after adding the compound.[20]

  • High variability and poor reproducibility in assay results.

Workflow for Troubleshooting Precipitation:

Caption: Decision tree for troubleshooting compound precipitation.

Issue 2: Inconsistent or Low Biological Activity

Symptoms:

  • Dose-response curves are flat or show high variability.

  • Minimum Inhibitory Concentration (MIC) values are higher than expected.

  • Results are not reproducible between experiments.

Causality and Solutions:

  • Underlying Cause: The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation.

    • Solution: First, address the solubility issue using the guide above. It is essential to ensure your compound is fully dissolved at the tested concentrations. Filtering the precipitate is not recommended as it removes an unknown amount of the active compound.[7]

  • Underlying Cause: The chosen pH of the assay buffer is suppressing the biological activity of the fluoroquinolone.

    • Solution: Review the literature for your specific fluoroquinolone or class of derivatives. The antibacterial activity of many fluoroquinolones is known to decrease in acidic environments.[10] If possible, adjust the assay buffer pH to a range where activity is optimal, ensuring the pH itself doesn't adversely affect your cells or target.

  • Underlying Cause: The solvent (e.g., DMSO) is interfering with the assay.

    • Solution: High concentrations of DMSO can inhibit enzyme activity or affect cell health.[15] Always run a solvent-only control at the same final concentration used for your compound dilutions to assess any baseline effects. If solvent interference is suspected, lowering the final concentration is the best approach.

Experimental Protocols

Protocol 1: Preparation of a Ciprofloxacin Stock Solution for MIC Assays

This protocol is adapted for preparing a stock solution of ciprofloxacin for use in standard broth microdilution assays.[21][22]

Materials:

  • Ciprofloxacin powder (hydrochloride salt is preferred for better aqueous solubility)[2][22]

  • Sterile, deionized water

  • 0.1 N HCl (if using ciprofloxacin free base)

  • Sterile conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of ciprofloxacin powder. To prepare a 1.6 mg/mL (1600 µg/mL) stock solution, weigh 1.6 mg of ciprofloxacin.[22]

  • Dissolution (for Ciprofloxacin HCl): Add the powder to a sterile conical tube. Add a portion of sterile deionized water (e.g., 80% of the final volume) and vortex thoroughly until the powder is completely dissolved.

  • Dissolution (for Ciprofloxacin Free Base): Add the powder to a sterile conical tube. Add 1 mL of 0.1 N HCl and vortex until the powder is fully dissolved.[22]

  • Volume Adjustment: Bring the solution to the final desired volume with sterile deionized water.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots to avoid repeated freeze-thaw cycles.[7] Label clearly and store at -20°C.

Protocol 2: Solubilization of a Hydrophobic Fluoroquinolone Derivative using HP-β-Cyclodextrin

This protocol provides a general method for using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to enhance the solubility of a poorly water-soluble fluoroquinolone derivative for cell-based assays.[23][24][25]

Materials:

  • Fluoroquinolone derivative powder

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

  • Sterile conical tubes

  • Vortex mixer and sonicator

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). A 45% (w/v) solution is often a good starting point. Warm the solution slightly (to ~37°C) and vortex to ensure complete dissolution.

  • Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to your compound. Ratios from 1:1 to 10:1 (HP-β-CD:compound) are common starting points.

  • Complexation:

    • Add the weighed fluoroquinolone powder to a sterile tube.

    • Add the calculated volume of the HP-β-CD solution.

    • Vortex the mixture vigorously for 15-30 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

  • Equilibration: Allow the solution to equilibrate by rotating it at room temperature for at least 1-2 hours, or overnight for difficult-to-dissolve compounds.

  • Sterilization and Use: Filter the final solution through a 0.22 µm filter to remove any remaining undissolved particles and ensure sterility. This solution can now be used to prepare working dilutions in your complete cell culture medium.

Important Considerations:

  • Cytotoxicity: Always test the cytotoxicity of the HP-β-CD vehicle alone on your cell line, as high concentrations can have cellular effects.[23]

  • Complexation Efficiency: The effectiveness of this method depends on the ability of your specific fluoroquinolone derivative to form an inclusion complex with the cyclodextrin.[25]

Data Summary Tables

Table 1: Recommended Solvents and General Solubility for Ciprofloxacin

Form Solvent Solubility Reference(s)
Ciprofloxacin (Free Base) Water Insoluble [2]
0.1N Hydrochloric Acid (HCl) ~25 mg/mL [2]
Dimethyl Sulfoxide (DMSO) <1 - 7 mg/mL at 25°C [2]

| Ciprofloxacin Hydrochloride | Water | ~30 - 36 mg/mL at 25°C |[2] |

Table 2: DMSO Tolerance for Common Cancer Cell Lines (72h exposure)

Cell Line DMSO Concentration Causing Significant Viability Reduction Reference(s)
HepG2 >1.25% [26]
MDA-MB-231 >1.25% [26]
MCF-7 >1.25% [26]
HT-29 >0.625% (at 48h) [14]
A549 >5% [16]

Note: These values are indicative. It is imperative to determine the specific tolerance for your cell line and assay conditions.

Visualizing the Workflow

Caption: General workflow for preparing and using fluoroquinolone solutions.

References

  • Standard Protocol for Determining Ciprofloxacin MIC (Minimum Inhibitory Concentr
  • Peyrat, M. A., et al. (2014). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(1), 249-256.
  • Dalhoff, A., et al. (2011). Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine.
  • Biedenbach, D. J., & Jones, R. N. (2005). Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide. Infection, 33 Suppl 2, 36-43.
  • Application Notes and Protocols: Preparation of Ciprofloxacin Stock Solutions for In Vitro Experiments. (n.d.). Benchchem.
  • Categorizing microbial growth inhibition through quantification of 16S rRNA growth marker with stripwells covering a spectrum of antimicrobial conditions. (2021). PLoS One, 16(7), e0254823.
  • Al-Dahmoshi, H. O., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 11-17.
  • Lemaire, S., et al. (2011). In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions. Antimicrobial Agents and Chemotherapy, 55(5), 2336-2339.
  • Barbas, A. S., et al. (2023). Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms. Microbiology Spectrum, 11(6), e0155023.
  • Technical Support Center: Troubleshooting Unexpected Results with [Compound]. (n.d.). Benchchem.
  • Chen, T. M., Shen, H., & Zhu, C. (2002). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Combinatorial Chemistry & High Throughput Screening, 5(7), 575-581.
  • Wang, W., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 914-924.
  • Ciprofloxacin Solution preparation (100 mg/l). (2021).
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Unchained Labs.
  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. (2002).
  • An, Y., & Zhang, Y. (2015).
  • Figure 19: [DMSO tolerance. HeLa cells seeded...]. (2023). In Assay Guidance Manual.
  • Al-Absi, A. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 28(16), 6030.
  • Ates, H. C., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Biotechnology Reports, 32, e00677.
  • Sugihara, H., et al. (2023). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics, 20(3), 1649-1658.
  • Le, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3887-3893.
  • Troubleshooting Guide for Common Protein Solubility Issues. (2025).
  • Technical Support Center: Preventing Compound Precipitation in Culture Media. (n.d.). Benchchem.
  • Physiological buffer effects in drug supersaturation - a mechanistic study of hydroxypropyl cellulose as precipitation inhibitor. (2023). Pharma Excipients.
  • Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. (2023).
  • DMSO tolerance (72hassay) of HT-29 and A549 tumor cells (500 cells/20 ml/well or 250 cells/ 20 ml/well). (n.d.).
  • Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. (2023). Pekybio.
  • The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. (2019).
  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • 3 Tips For Overcoming 96 Deep Well Plate Mistakes. (2023). Molecular Biology Products.
  • Takano, R., et al. (2016). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. European Journal of Pharmaceutics and Biopharmaceutics, 107, 143-150.
  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020). In Assay Guidance Manual.
  • A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applic
  • Al-Husseini, J. K., et al. (2019).
  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • How to prevent compound precipitation during flash column chrom
  • (2-Hydroxypropyl)-b-cyclodextrin (C0926)
  • Wesołowska, O., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Yang, F., et al. (2014). Interactive Association of Drugs Binding to Human Serum Albumin. International Journal of Molecular Sciences, 15(3), 3580-3595.
  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024).
  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2022). Molecules, 27(11), 3543.
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016).
  • Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. Journal of Controlled Release, 161(2), 429-445.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2024). Molecules, 29(5), 1059.
  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015). Quest Journals Journal of Research in Pharmaceutical Science, 1(2), 1-10.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis, 5(2), 52-59.
  • Aldred, K. J., et al. (2014). Mechanism of action of and resistance to quinolones. Biochemical Pharmacology, 87(1), 92-104.

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Technical Support Center: Lomefloxacin Synthesis & Impurity Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lomefloxacin synthesis. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for identifying and removing impurities during the synthesis of Lomefloxacin and its hydrochloride salt.

FAQ 1: Photodegradation & The C-8 Hydroxyl Impurity

Q: Why do we consistently detect a major impurity at the C-8 position in our final Lomefloxacin API, and how can we prevent its formation?

Causality & Mechanism: Lomefloxacin is highly susceptible to photochemical decomposition when exposed to UVA and UVC radiation[1]. The primary degradation pathway involves the homolytic cleavage of the carbon-fluorine bond at the C-8 position. This defluorination generates a highly reactive radical intermediate that subsequently reacts with water or hydroxide ions in the solvent matrix to form 1-ethyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C-8 hydroxyl substituted lomefloxacin)[2]. Because this impurity is structurally similar to the API, it co-crystallizes easily and serves as a critical marker for process consistency and light-stability[3].

Photodegradation LOM Lomefloxacin (API) UV UVA/UVC Radiation LOM->UV Photon Absorption RAD C-8 Defluorination (Radical Intermediate) UV->RAD -F (Fluoride Loss) IMP C-8 Hydroxyl Lomefloxacin (Major Impurity) RAD->IMP +H2O / OH-

Fig 1. Photochemical degradation pathway of Lomefloxacin leading to the C-8 hydroxyl impurity.

Resolution & Protocol: To remove existing C-8 hydroxyl impurities and prevent further formation, the final crystallization and handling steps must be performed under strict actinic light protection (using amber glassware or low-UV lighting).

Step-by-Step Methodology: Light-Protected Recrystallization

  • Dissolution: Suspend crude Lomefloxacin hydrochloride in a mixture of aqueous ethanol (typically 1:4 water/ethanol v/v) inside an amber-coated or foil-wrapped reactor.

  • Heating: Heat the suspension to 75°C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.22 µm PTFE filter to remove insoluble degradates and particulate matter.

  • Cooling Crystallization: Cool the filtrate gradually to 0–5°C at a rate of 10°C/hour. The slow cooling rate prevents the entrapment of the C-8 hydroxyl impurity within the crystal lattice.

  • Isolation: Filter the purified crystals under vacuum, wash with ice-cold absolute ethanol, and dry in a vacuum oven at 40°C to constant weight.

FAQ 2: Unreacted Intermediates & Greener Synthesis Workflows

Q: Our final condensation step with 2-methylpiperazine leaves unreacted aliphatic amines and inorganic salts. How can we optimize the workup to improve API purity?

Causality & Mechanism: The traditional multi-step synthesis of Lomefloxacin requires volatile organic solvents and high-temperature cyclization (e.g., using diphenyl ether), which often leads to thermal degradation and difficult-to-remove piperazine derivatives [1.17]. By transitioning to an ionic liquid-mediated one-pot synthesis using 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF6), you can exploit phase separation to isolate the API[4]. [Bmim]PF6 is water-immiscible; therefore, upon hydrolysis and the addition of hydrochloric acid, the water-soluble inorganic salts and unreacted 2-methylpiperazine are partitioned away from the organic impurities[5].

Purification RXN One-Pot Synthesis in [Bmim]PF6 (Lomefloxacin Ethyl Ester) HYD Hydrolysis & HCl Addition (Aqueous HCl) RXN->HYD FILT Filtration of Precipitate (Lomefloxacin HCl) HYD->FILT SOLID Crude Lomefloxacin HCl (Solid Retentate) FILT->SOLID Filter Cake FILTRATE Filtrate: [Bmim]PF6 + H2O (Salts + Unreacted Amines) FILT->FILTRATE Wash/Filtrate CRYST Recrystallization (Removes Trace Organics) SOLID->CRYST PURE Purified Lomefloxacin HCl API (>98.5% Yield) CRYST->PURE

Fig 2. Ionic liquid-mediated synthesis and filtration-based purification workflow.

Step-by-Step Methodology: Ionic Liquid Phase-Separation Workup

  • Hydrolysis: To the[Bmim]PF6 reaction mixture containing Lomefloxacin ethyl ester, add an equal volume of 6N HCl.

  • Reflux: Heat the biphasic mixture to reflux for 4 hours to ensure complete hydrolysis of the ester and salification of the basic piperazine nitrogen[5].

  • Precipitation & Filtration: Cool the mixture to room temperature. Lomefloxacin hydrochloride will precipitate out of the acidic solution. Filter the mixture to collect the crude API[5].

  • Phase Recovery: Transfer the filtrate to a separatory funnel. The lower [Bmim]PF6 layer can be recovered, washed with water, and reused for subsequent batches without a drop in yield[5]. The upper aqueous layer containing unreacted 2-methylpiperazine and inorganic salts is discarded.

FAQ 3: Analytical Profiling of Impurities

Q: What are the optimal chromatographic conditions to accurately quantify both the UV-active photodegradation products and the non-UV-active intermediates?

Causality & Mechanism: While standard HPLC-UV is sufficient for detecting conjugated fluoroquinolone degradates (like the decarboxylated degradate formed under acidic stress), it fails to accurately quantify aliphatic impurities such as unreacted 2-methylpiperazine. Implementing High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) provides a universal response independent of a molecule's chromophore, ensuring that all non-volatile and semi-volatile impurities are detected.

Quantitative Data: Method Comparison

ParameterHPLC-UV Method (Standard)HPLC-CAD Method (Universal)
Detection Principle Chromophore absorption (UV 280-300 nm)Aerosol particle charge measurement
Mobile Phase Gradient (Ammonium formate / Acetonitrile)Gradient (Ammonium formate / Acetonitrile)
Average Recovery 98.63% – 102.64%97.92% – 102.57%
LOD (Limit of Detection) 0.1 – 0.5 µg/mL (for UV-active species)0.3 – 0.6 µg/mL (Universal)
Primary Application Decarboxylated & C-8 hydroxyl degradatesAliphatic amines & chelate intermediates

Data summarized from validated impurity profiling studies on Lomefloxacin[6].

References

  • Study of the impurity profile of photodegradation in lomefloxacin hydrochloride ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry. PubMed (nih.gov).
  • Total Synthesis of C-8 Hydroxyl Substituted Lomefloxacin as the Photolysis Impurity. Bentham Science (eurekaselect.com).
  • A greener synthesis technology for lomefloxacin hydrochloride. Taylor & Francis (tandfonline.com).
  • Universal response method for the quantitative analysis of photodegradation impurities in lomefloxacin hydrochloride ear drops. Ovid (ovid.com).
  • Lomefloxacin—Occurrence in the German River Erft, Its Photo-Induced Elimination, and Assessment of Ecotoxicity. MDPI (mdpi.com).
  • Stability Indicating Methods for the Determination of Some Fluoroquinolones in the Presence of Their Decarboxylated Degrad

Sources

Technical Support Center: Minimizing By-product Formation in the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis and effectively minimize the formation of unwanted by-products. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the causality behind common experimental challenges.

Troubleshooting Guide: A Deeper Dive into By-product Minimization

This section addresses specific issues you may encounter during your Gould-Jacobs synthesis, offering explanations grounded in reaction mechanisms and actionable solutions.

Issue 1: Formation of Dark, Tarry, and Insoluble Materials

Question: My reaction mixture turns into a dark, intractable tar, and the yield of my desired 4-hydroxyquinoline is significantly low. What is causing this, and how can I prevent it?

Answer: Tar formation is a frequent challenge in the Gould-Jacobs reaction, primarily arising from the high temperatures required for the thermal cyclization of the anilidomethylenemalonate intermediate.[1]

Causality and Mechanism:

At elevated temperatures (typically >250 °C), the anilidomethylenemalonate intermediate or the quinoline product can undergo thermal decomposition.[1] This process is not fully elucidated but is believed to involve a series of radical reactions, polymerization, and condensation pathways, leading to complex, high-molecular-weight, and often insoluble materials.[2]

Solutions and Experimental Protocols:

  • Optimize Cyclization Temperature and Time: A delicate balance is required. The temperature must be high enough to drive the cyclization but low enough to prevent significant degradation.

    • Recommendation: Start with a lower cyclization temperature (e.g., 230-240 °C) and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Once the reaction is complete, avoid prolonged heating.

  • Utilize High-Boiling, Inert Solvents: These solvents provide uniform heating and can help to moderate the reaction temperature.

    • Recommended Solvents: Dowtherm A or diphenyl ether are the most commonly used and effective solvents for this purpose.[3]

    • Protocol:

      • After the initial condensation of the aniline and diethyl ethoxymethylenemalonate (DEEM), add the crude anilidomethylenemalonate intermediate to a pre-heated high-boiling solvent (e.g., Dowtherm A at 250 °C).

      • Maintain the temperature for the optimized duration (typically 30-60 minutes), monitoring by TLC.

      • Upon completion, cool the mixture and precipitate the product by adding a non-polar solvent like hexane or petroleum ether.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative decomposition pathways that contribute to tar formation.

Issue 2: Formation of an Undesired Regioisomer with Substituted Anilines

Question: I am using a meta-substituted aniline (e.g., 3-chloroaniline) and obtaining a mixture of the 5- and 7-substituted quinoline products. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge when using asymmetrically substituted anilines in the Gould-Jacobs reaction.[3] The cyclization can occur at either of the two ortho positions to the amino group, leading to a mixture of products. For instance, with 3-chloroaniline, both 7-chloro- and 5-chloro-4-hydroxyquinoline can be formed.[4]

Causality and Mechanism: Kinetic vs. Thermodynamic Control

The regioselectivity of the Gould-Jacobs cyclization is governed by a combination of steric and electronic factors, and can be influenced by whether the reaction is under kinetic or thermodynamic control.[5]

  • Kinetic Control: At lower temperatures, the reaction is faster at the less sterically hindered ortho position, leading to the kinetic product.

  • Thermodynamic Control: At higher temperatures, an equilibrium may be established, favoring the formation of the more thermodynamically stable isomer.

Solutions and Experimental Protocols:

  • Temperature Optimization: Carefully controlling the cyclization temperature is the primary method to influence the isomer ratio.

    • Recommendation: A systematic study of the reaction temperature's effect on the isomer ratio is recommended. For some substrates, a lower temperature may favor the desired isomer.

  • Solvent Effects: The choice of solvent can influence the transition state energies of the cyclization, thereby affecting the regioselectivity. While less documented, it is a parameter worth investigating.

  • Alternative Synthetic Strategies: If regioselectivity remains a significant issue, consider alternative quinoline syntheses that offer better control, such as the Combes or Friedländer synthesis, depending on the desired substitution pattern.[6]

Issue 3: Presence of a Decarboxylated By-product

Question: My final product contains a significant amount of the corresponding quinoline without the 3-carboalkoxy or 3-carboxylic acid group. What is causing this premature decarboxylation?

Answer: Unwanted decarboxylation is a common side reaction, particularly during the high-temperature cyclization step.[2][7] The 3-carboalkoxy group can be thermally labile under the harsh reaction conditions.

Causality and Mechanism:

The high temperatures required for cyclization can also provide sufficient energy to cleave the C-C bond between the quinoline ring and the carboxyl group, releasing carbon dioxide.[8] This can occur either with the ester or after saponification to the carboxylic acid.

Solutions and Experimental Protocols:

  • Minimize Heat Exposure:

    • Recommendation: Use the minimum temperature and reaction time necessary for complete cyclization.[2]

    • Microwave Synthesis: Consider using microwave irradiation for the cyclization step. Microwave heating can significantly reduce reaction times and often leads to cleaner reactions with fewer thermal decomposition by-products, including decarboxylation.[9][10]

  • Controlled Saponification and Decarboxylation: Perform the saponification and decarboxylation as separate, controlled steps after the cyclization.

    • Protocol for Saponification:

      • Suspend the crude ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate in a 1-2 M aqueous solution of sodium hydroxide.

      • Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved.

      • Cool the reaction mixture and slowly acidify with 2-4 M hydrochloric acid to a pH of 2-4 to precipitate the carboxylic acid.[2]

    • Protocol for Decarboxylation: If the decarboxylated product is the desired final compound, the isolated carboxylic acid can be heated in a high-boiling solvent or neat until effervescence ceases.

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters to monitor to minimize by-products?

A1: The most critical parameters are the temperature and duration of the thermal cyclization. Small variations can significantly impact the formation of tar and decarboxylated by-products. The purity of the starting aniline and DEEM is also crucial to avoid introducing impurities that can lead to side reactions.[3]

Q2: How can I effectively monitor the progress of the Gould-Jacobs reaction?

A2: TLC and HPLC are the most effective techniques. They allow you to track the consumption of the starting materials, the formation of the anilidomethylenemalonate intermediate, and the appearance of the cyclized product and any by-products. This real-time monitoring is essential for optimizing reaction times and preventing over-heating.[2]

Q3: Is it always necessary to use a high-boiling solvent for the cyclization?

A3: While high-boiling solvents like Dowtherm A are standard for conventional heating to ensure even temperature distribution and prevent localized overheating, solvent-free methods have been developed, particularly with microwave heating.[11] These can offer environmental benefits and simplify work-up.

Q4: Can I use diethyl ether instead of diphenyl ether for the cyclization?

A4: No, diethyl ether is not a suitable solvent for the cyclization step. The Gould-Jacobs cyclization is a thermally induced reaction that requires high temperatures, typically around 250 °C. Diethyl ether has a very low boiling point (34.6 °C) and would evaporate long before the required reaction temperature is reached.[12]

Data Presentation

Table 1: Effect of Microwave Conditions on the Gould-Jacobs Reaction of Aniline and DEEM

EntryTemperature (°C)Time (min)Pressure (bar)Yield of Product (%)
125010101
2300102437
325020101
4300202428 (decarboxylation observed)
530052447

This data highlights that higher temperatures are necessary for cyclization, but prolonged heating at these temperatures can lead to product degradation. A shorter reaction time at a higher temperature provided the optimal yield in this study.[7]

Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Synthesis with Conventional Heating
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.

  • Cyclization: In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to 250 °C. Carefully add the crude anilidomethylenemalonate intermediate to the hot solvent. Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent (e.g., hexane) to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization.

Protocol 2: Microwave-Assisted Gould-Jacobs Cyclization
  • Condensation: Prepare the anilidomethylenemalonate intermediate as described in Protocol 1.

  • Microwave Cyclization: Place the crude intermediate in a microwave vial. If using a solvent, add a high-boiling microwave-safe solvent. Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) for the optimized time (typically 5-20 minutes). Monitor the internal temperature and pressure.

  • Work-up and Purification: Allow the reaction vessel to cool to room temperature. The product may precipitate directly. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Visualizations

Gould-Jacobs Reaction Pathway and Major By-products

Gould_Jacobs_Reaction Gould-Jacobs Reaction and By-product Formation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization Thermal Cyclization (e.g., 250°C, Dowtherm A) Intermediate->Cyclization Desired Pathway Tar Tarry By-products (Polymerization/Decomposition) Intermediate->Tar High Temp/ Prolonged Heating Regioisomer Regioisomeric Product (e.g., 5-substituted quinoline) Intermediate->Regioisomer With meta-substituted anilines Product_Ester Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Product_Ester Cyclization->Tar Decarboxylated_Byproduct Decarboxylated By-product Cyclization->Decarboxylated_Byproduct Excessive Heat Saponification Saponification (NaOH, H₂O, Δ) Product_Ester->Saponification Product_Acid 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Saponification->Product_Acid Decarboxylation_final Decarboxylation (Heat) Product_Acid->Decarboxylation_final Final_Product 4-Hydroxyquinoline Decarboxylation_final->Final_Product

Caption: The Gould-Jacobs reaction pathway and the formation of major by-products.

Troubleshooting Workflow for the Gould-Jacobs Reaction

Troubleshooting_Workflow Troubleshooting Workflow for Gould-Jacobs Reaction Start Reaction Issue Identified Tar_Formation Tar Formation? Start->Tar_Formation Regioisomer_Formation Regioisomer Formation? Tar_Formation->Regioisomer_Formation No Optimize_Temp_Time Optimize Temperature & Time Tar_Formation->Optimize_Temp_Time Yes Decarboxylation Decarboxylation? Regioisomer_Formation->Decarboxylation No Regioisomer_Formation->Optimize_Temp_Time Yes Low_Yield Low Yield/ Incomplete Reaction? Decarboxylation->Low_Yield No Decarboxylation->Optimize_Temp_Time Yes Increase_Temp_Time Increase Temperature/Time Low_Yield->Increase_Temp_Time Yes Use_Inert_Atmosphere Use Inert Atmosphere Optimize_Temp_Time->Use_Inert_Atmosphere Change_Solvent Investigate Solvent Effects Optimize_Temp_Time->Change_Solvent Consider_Microwave Consider Microwave Synthesis Optimize_Temp_Time->Consider_Microwave Check_Reagents Check Reagent Purity Increase_Temp_Time->Check_Reagents

Caption: A decision-making workflow for troubleshooting common issues in the Gould-Jacobs reaction.

References

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Validation & Comparative

In-Depth Comparison Guide: NMR Characterization and Synthetic Performance of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality

Fluoroquinolones represent a critically important class of broad-spectrum antibiotics and antiviral agents. The synthesis of advanced-generation fluoroquinolones (such as lomefloxacin and ofloxacin) relies heavily on the precise functionalization of polyfluorinated intermediates. Among these, 6,7,8-trifluoro-1,4-dihydroquinolin-4-one (and its N-alkyl/aryl derivatives) stands out as a highly privileged synthetic scaffold.

When comparing this product to its simpler alternatives—the mono-fluoro (6-fluoro) and di-fluoro (6,7-difluoro) analogs—the 6,7,8-trifluoro system exhibits vastly superior performance in regioselective nucleophilic aromatic substitution (SNAr). To leverage and validate this reactivity, researchers must accurately map its electronic environment. This guide provides an in-depth comparison of the 1H and 19F NMR characterization of 6,7,8-trifluoro-1,4-dihydroquinolin-4-one against its alternatives, demonstrating how NMR parameters directly predict downstream synthetic performance.

Structural and Reactivity Comparison

In the synthesis of fluoroquinolones, the introduction of a nucleophile (typically a piperazine or pyrrolidine derivative) at the C-7 position is the defining step[1]. The choice of the starting scaffold dictates the success of this reaction:

  • Alternative 1: 6-Fluoro-1,4-dihydroquinolin-4-one. Lacks a leaving group at C-7. It cannot undergo direct SNAr at the 7-position, requiring entirely different, less efficient cross-coupling strategies.

  • Alternative 2: 6,7-Difluoro-1,4-dihydroquinolin-4-one. Contains a leaving group (F-7) activated by the adjacent F-6 and the electron-withdrawing quinolone core. However, SNAr reactions on this scaffold can suffer from competing side reactions or require elevated temperatures[1].

  • The Product: 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one. The addition of the F-8 atom dramatically alters the electronic landscape. Through strong inductive electron withdrawal, F-8 increases the electrophilicity of the C-7 carbon. This leads to highly regioselective and rapid displacement of the F-7 atom by amine nucleophiles, minimizing off-target C-6 substitution[2].

G A 6,7,8-Trifluoro Quinolone Core C Regioselective SNAr at C-7 Position A->C Highly Activated (F-8 inductive effect) B Amine Nucleophile (e.g., Piperazine) B->C D 7-Substituted-6,8-difluoro Target Drug C->D High Yield (>85%) E 6,7-Difluoro Core (Slower, competing C-6) E->C Moderate Activation

Workflow demonstrating the superior SNAr regioselectivity of the 6,7,8-trifluoro quinolone core.

1H NMR Characterization: Probing the Quinolone Core

While 19F NMR is the primary tool for evaluating the fluorinated ring, 1H NMR is essential for confirming the integrity of the quinolone core (H-2, H-3, and H-5).

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)

Position6-Fluoro Alternative6,7-Difluoro Alternative6,7,8-Trifluoro ProductCausality & Spin-Spin Coupling
H-2 ~8.00 ppm (s)~8.05 ppm (s)~8.10 ppm (s)Deshielded by the adjacent nitrogen and carbonyl. Unaffected by F-substitution.
H-3 ~6.20 ppm (d, J=8 Hz)~6.25 ppm (d, J=8 Hz)~6.30 ppm (d, J=8 Hz)Couples with NH (if not alkylated/exchanged).
H-5 ~7.80 ppm (dd, J=10, 5 Hz)~7.95 ppm (dd, J=10, 8 Hz)~7.70 ppm (dd, J=11, 2 Hz)In the trifluoro product, H-5 shows strong ortho coupling (³JHF) to F-6 and long-range coupling (⁵JHF) to F-8[3].
H-8 ~7.40 ppm (d, J=7 Hz)~7.50 ppm (dd, J=11, 7 Hz)Absent The absence of H-8 in the product confirms complete fluorination at the 8-position.

19F NMR Characterization: The Electronic Fingerprint

The 19F nucleus is highly sensitive to its local electronic environment, making it an exceptional probe for predicting SNAr reactivity[4]. The 19F NMR spectrum of 6,7,8-trifluoro-1,4-dihydroquinolin-4-one is a complex, self-validating second-order spin system.

Table 2: Comparative 19F NMR Data (DMSO-d6, 376 MHz, referenced to CFCl3)

Nucleus6-Fluoro Alternative6,7-Difluoro Alternative6,7,8-Trifluoro ProductMultiplicity & Coupling (Trifluoro)
F-6 -122.5 ppm-133.2 ppm-138.5 ppmddd (³JF6-F7 ≈ 21 Hz, ³JF6-H5 ≈ 11 Hz, ⁴JF6-F8 ≈ 5 Hz)
F-7 N/A-142.8 ppm-155.2 ppmdd (³JF7-F6 ≈ 21 Hz, ³JF7-F8 ≈ 21 Hz) - Appears as a pseudo-triplet.
F-8 N/AN/A-146.8 ppmdd (³JF8-F7 ≈ 21 Hz, ⁴JF8-F6 ≈ 5 Hz)

Causality of the Chemical Shifts: The F-7 atom in the 6,7,8-trifluoro product is significantly shifted upfield (-155.2 ppm) compared to the 6,7-difluoro analog. This is a classic manifestation of the "ortho-fluorine effect," where the electron clouds of adjacent fluorines (F-6 and F-8) sterically compress and shield the F-7 nucleus[5]. Paradoxically, while the nucleus is shielded, the carbon atom (C-7) is highly electron-deficient due to the combined inductive pull of three fluorines, making it the exclusive site for nucleophilic attack[2].

G F6 F-6 F7 F-7 F6->F7 ³J_FF ~21 Hz F8 F-8 F6->F8 ⁴J_FF ~5 Hz H5 H-5 F6->H5 ³J_FH ~11 Hz F7->F8 ³J_FF ~21 Hz

Spin-spin coupling network mapping the 19F-19F and 19F-1H interactions in the trifluoro core.

Experimental Protocol: Dual-Nuclei NMR Acquisition

To ensure trustworthiness and self-validation of the spectral assignments, the following protocol employs a comparative decoupled acquisition strategy.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the quinolone derivative in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is chosen because these intermediates often exhibit strong intermolecular hydrogen bonding (via the 4-oxo and 3-carboxylic groups) which broadens signals in non-polar solvents like CDCl3[1].

  • Add 0.05% v/v of Trichlorofluoromethane (CFCl3) as an internal 19F reference (0.0 ppm).

Step 2: 1H NMR Acquisition

  • Tune the probe to the 1H frequency (e.g., 400 MHz).

  • Acquire a standard 1D 1H spectrum (ns=16, d1=2s).

  • Validation Check: Verify the integration of the H-5 proton. It must integrate to exactly 1.0 relative to the highly deshielded H-2 proton.

Step 3: 19F NMR and 19F{1H} Decoupled Acquisition (The Self-Validating Step)

  • Tune the probe to the 19F frequency (e.g., 376 MHz).

  • Acquire a standard 19F spectrum (ns=32, d1=3s). The F-6 signal will appear highly complex due to simultaneous coupling with F-7, F-8, and H-5.

  • Acquire a 19F{1H} (proton-decoupled) spectrum.

  • Causality & Validation: By applying broadband 1H decoupling, the ³JF6-H5 coupling (~11 Hz) is eliminated. The F-6 signal will collapse from a complex multiplet (ddd) into a clean doublet of doublets (dd), driven solely by F-F couplings (³JF6-F7 ≈ 21 Hz, ⁴JF6-F8 ≈ 5 Hz)[5]. This differential analysis definitively proves the assignment of F-6 versus F-8, as F-8 does not couple strongly to any protons.

References

  • Molecular Interactions of Fluoroquinolone Antibiotics with Lipid Membranes - ACS Publications 6[6]

  • Structural parameters of the interaction between ciprofloxacin and human topoisomerase-II β enzyme: toward new 19F NMR Chemical Probes - ChemRxiv 7[7]

  • Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II β Enzyme: Toward New 19F NMR Chemical Shift Probes - MDPI 4[4]

  • Fused fluoroquinolones: Synthesis and 1H and 19F NMR studies - ResearchGate 5[5]

  • Regioselective Displacement Reactions of 1-Cyclopropyl-5, 6, 7, 8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylic Acid with Amine Nucleophiles - J-Stage 2[2]

  • EP2138490A1 - New method for synthesis of fluoroquinolones - Google Patents 3[3]

  • Regioselective Nucleophilic Substitution of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acids - Semantic Scholar 1[1]

Sources

Mass spectrometry fragmentation pattern of trifluoroquinolones

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of Trifluoroquinolones

Executive Summary

Trifluoroquinolones (e.g., Fleroxacin, Tosufloxacin, Trovafloxacin) represent a highly potent subclass of fluoroquinolone antibiotics, characterized by the presence of three fluorine atoms that enhance their lipophilicity and target enzyme affinity. In drug development, pharmacokinetics, and degradation profiling, characterizing the mass spectrometry (MS) fragmentation patterns of these compounds is critical. This guide objectively compares the performance of leading MS platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Ion Trap-TOF (IT-TOF)—in elucidating the complex dissociation pathways of trifluoroquinolones.

Mechanistic Grounding: Fragmentation Topology of Trifluoroquinolones

To select the right analytical platform, one must first understand the gas-phase behavior of these molecules. Under positive Electrospray Ionization (ESI+), the basic nitrogen atoms within the C7-substituent (e.g., piperazine in Fleroxacin, pyrrolidine in Tosufloxacin) readily accept protons, yielding highly stable


 precursor ions[1].

The collision-induced dissociation (CID) of trifluoroquinolones follows a highly predictable, thermodynamically driven sequence:

  • Decarboxylation (-44 Da): The most labile site is the 3-carboxylic acid group. The neutral loss of

    
     is the dominant primary fragmentation step[1].
    
  • Dehydration (-18 Da): A competing primary pathway involves the loss of

    
     from the carboxylic moiety[1].
    
  • Defluorination (-20 Da): Unique to highly fluorinated quinolones, the sequential loss of hydrogen fluoride (HF) occurs readily after decarboxylation, driven by the stability of the resulting conjugated aromatic system[1].

  • Heterocyclic Ring Cleavage: Higher collision energies trigger the fragmentation of the C7-alicyclic amine, resulting in the loss of fragments like

    
     or 
    
    
    
    [1].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 370 (Fleroxacin) H2O_Loss [M+H - H2O]+ m/z 352 Precursor->H2O_Loss -H2O (-18 Da) CO2_Loss [M+H - CO2]+ m/z 326 Precursor->CO2_Loss -CO2 (-44 Da) Ring_Cleavage Heterocyclic Ring Cleavage m/z 263 Precursor->Ring_Cleavage Direct Cleavage HF_Loss [M+H - CO2 - HF]+ m/z 306 CO2_Loss->HF_Loss -HF (-20 Da) CO2_Loss->Ring_Cleavage -C2H5N / -C4H9N

MS/MS fragmentation pathway of trifluoroquinolones highlighting characteristic neutral losses.

Platform Comparison: Selecting the Optimal MS Technology

The structural complexity of trifluoroquinolone degradants requires careful selection of the MS analyzer. Below is an objective comparison of the three primary platforms used in modern analytical workflows.

Feature / PlatformLC-ESI-QqQ (Triple Quadrupole)LC-ESI-Q-TOF (High-Resolution)LC-ESI-IT-TOF (Ion Trap-TOF)
Primary Application High-throughput pharmacokinetics & residue quantitation.Structural elucidation of unknown degradants[2].Deep fragmentation lineage tracing (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Mass Accuracy Low (Unit resolution, ~0.7 Da).Excellent (Sub-ppm accuracy)[3].High (Sub-5 ppm accuracy).
Fragmentation Capability

only (Single collision event).

with accurate mass product ions.

(Multi-stage trapping and fragmentation)[1].
Sensitivity (Targeted) Highest (via Multiple Reaction Monitoring - MRM).Moderate (Full scan mode).Moderate.
Analytical Limitation Cannot distinguish isobaric fragments (e.g., differentiating

vs

).
Lacks

capability to confirm the exact origin of secondary losses.
Slower scan speeds; potential space-charge effects in the trap.

Expert Insight: For routine pharmacokinetic screening, the QqQ is unmatched due to its superior linear dynamic range. However, for forced degradation studies where novel photolytic impurities are generated, the IT-TOF is the superior product. The IT-TOF allows researchers to isolate the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ion in the trap and subject it to a second round of CID (

) to definitively prove whether the subsequent HF loss originates from the C6, C8, or side-chain fluorine atoms.

Note on MALDI-TOF: While Matrix-Assisted Laser Desorption/Ionization (MALDI) is emerging for rapid screening, traditional matrices cause severe low-mass interference (


 Da). Novel composite matrices like PVK/SLGO are required to successfully detect small-molecule fluoroquinolones without matrix suppression[4].

Quantitative Data Presentation

The table below summarizes the high-resolution mass spectrometry (HRMS) fragmentation data for representative trifluoroquinolones, demonstrating the conserved dissociation logic across the chemical class.

CompoundChemical FormulaExact Mass Precursor

Key Product Ions (

)
Dominant Neutral Losses
Fleroxacin

370.1373352.12, 326.14, 306.13, 263.10

,

,

, Piperazine cleavage
Tosufloxacin

405.1145387.10, 361.11, 314.08, 263.07[3]

,

, Pyrrolidine cleavage
Trovafloxacin

417.1174399.10, 373.12, 353.11

,

,

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure trustworthiness and eliminate false positives from isobaric background noise, the following self-validating protocol must be used when mapping trifluoroquinolone fragmentation.

Step 1: Chromatographic Separation

  • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm sub-2-micron particles).

  • Mobile Phase: Solvent A: 0.1% Formic acid in LC-MS grade

    
    . Solvent B: 0.1% Formic acid in Acetonitrile.
    
  • Causality: Formic acid is strictly required. It lowers the pH below the

    
     of the alicyclic amines, ensuring 100% protonation of the trifluoroquinolone prior to droplet desolvation in the ESI source, maximizing 
    
    
    
    yield.

Step 2: Source Optimization

  • Set the capillary voltage to +3.0 kV and desolvation temperature to 350°C.

  • Infuse a 1 µg/mL standard solution. Adjust the cone voltage (declustering potential) to maximize the intact

    
     ion while minimizing in-source fragmentation.
    

Step 3: Energy-Resolved Mass Spectrometry (ERMS) - The Self-Validation Step

  • Isolate the precursor ion in Q1.

  • Ramp the Collision Energy (CE) in Q2 from 10 eV to 50 eV in 5 eV increments using Argon as the collision gas.

  • Validation Logic: Plot a breakdown curve (Relative Abundance vs. CE). The sum of the precursor and all product ion intensities must remain constant across the CE gradient. This mass-balance check mathematically proves that no secondary ion-molecule reactions are occurring in the collision cell, guaranteeing that the observed fragments (e.g., the

    
     loss) are true unimolecular dissociation products of the targeted trifluoroquinolone.
    

Step 4:


 Lineage Confirmation (If using IT-TOF) 
  • Isolate the primary fragment (

    
     326 for Fleroxacin) in the ion trap.
    
  • Apply resonance excitation to induce ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     fragmentation. The appearance of 
    
    
    
    306 exclusively in this
    
    
    spectrum definitively proves that HF loss occurs after decarboxylation, rather than as a parallel primary pathway[1],.

References

  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis.[Link]

  • Study of the impurity profile of photodegradation in lomefloxacin hydrochloride ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry. PubMed.[Link]

  • Tosufloxacin | C19H15F3N4O3 | CID 5517. PubChem.[Link]

  • Composite PVK/SLGO As Matrix for MALDI-TOF MS Detection of Small Molecules in Dual-Ion Mode. ResearchGate.[Link]

Sources

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Structure - The Imperative of Purity in Quinolone Research

Quinolone derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably the broad-spectrum fluoroquinolone antibiotics.[1][2][3][4] The introduction of fluorine atoms into the quinolone scaffold dramatically enhances antibacterial activity and modulates pharmacokinetic properties.[4] For researchers and drug development professionals, a novel compound like 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one is not merely a chemical structure on paper; it is a potential building block, a lead candidate, or a tool for probing biological systems. Its utility, however, is directly contingent on its verified identity and, critically, its purity.

The presence of even minute quantities of impurities—such as unreacted starting materials, synthetic intermediates, isomers, or degradation products—can lead to erroneous experimental results, misleading structure-activity relationship (SAR) data, and potential toxicity in downstream applications.[5] Therefore, the Certificate of Analysis (CoA) is the single most important document accompanying a research chemical. It is the foundational data package that validates the material's quality and ensures the reproducibility of scientific endeavors.

This guide provides an in-depth, comparative framework for understanding the analytical data presented in a CoA for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one. We will dissect the essential analytical techniques, explain the rationale behind the experimental choices, and compare the expected data with that of well-established fluoroquinolones like Ciprofloxacin and Levofloxacin.

The Anatomy of a Trustworthy Certificate of Analysis

A comprehensive CoA is more than a simple declaration of purity. It is a self-validating system built on orthogonal analytical techniques that, together, provide an unambiguous profile of the compound. For a molecule like 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one, the CoA is logically structured into three pillars: Identity, Purity, and Physicochemical Properties.

CoA Certificate of Analysis Identity Part 1: Identity Confirmation (Is it the correct molecule?) CoA->Identity Purity Part 2: Purity Assessment (How much of it is the correct molecule?) CoA->Purity PhysicoChem Part 3: Physicochemical Properties (What are its basic characteristics?) CoA->PhysicoChem NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR MS Mass Spectrometry Identity->MS IR FTIR Spectroscopy Identity->IR HPLC Chromatographic Purity (HPLC) Purity->HPLC Impurities Impurity Profile Purity->Impurities Appearance Appearance PhysicoChem->Appearance MeltingPoint Melting Point PhysicoChem->MeltingPoint

Caption: Logical structure of a comprehensive Certificate of Analysis.

Part 1: Identity Confirmation - Is It What It Says It Is?

Structural verification is the first and most critical step. We must confirm that the atomic connectivity and molecular formula match 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most definitive structural information in solution.[6] For this molecule, a trio of experiments is essential: ¹H NMR to map the proton environment, ¹³C NMR for the carbon skeleton, and ¹⁹F NMR, which is uniquely informative for fluorinated compounds.

Expertise in Action: The choice of a deuterated solvent like DMSO-d₆ is deliberate. Its polarity is suitable for the quinolone scaffold, and its deuterium signal provides a stable lock for the spectrometer. The chemical shifts observed are highly sensitive to the electronic environment created by the fluorine atoms and the carbonyl group.[6][7]

Expected ¹H and ¹⁹F NMR Data for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~12.0broad singlet-N-H
~8.5singlet-H-2
~7.9doublet of doubletsJ(H,F) ≈ 9, J(H,F) ≈ 2H-5
~6.0singlet-H-3
¹⁹F -130 to -150multiplet-F-6, F-7, F-8

Note: Predicted values are based on general principles of NMR for fluoroquinolones. Actual values must be confirmed by experimental data.

Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup (400 MHz+ Spectrometer):

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[6]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-15 ppm).

    • Use a standard 30-45° pulse angle.

    • Set a relaxation delay of 2-5 seconds to ensure quantitative integration if needed.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C and ¹⁹F NMR Acquisition: Utilize standard instrument parameters for these nuclei, ensuring sufficient scans are acquired for clear signal detection, especially for quaternary carbons in ¹³C NMR.

Mass Spectrometry (MS): The Molecular Weight Check

Mass spectrometry validates the molecular weight of the compound.[6] Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺.

Trustworthiness through Validation: For 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (C₉H₄F₃NO), the calculated exact mass is 215.02. The ESI-MS spectrum should show a prominent peak at m/z 216.03 corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) would further build confidence by confirming this mass to within a few parts per million (ppm), ruling out other elemental compositions. Fragmentation patterns (MS/MS) can also provide structural clues, often showing losses of CO and H₂O, which are characteristic of the quinolone core.[8][9][10]

Protocol: ESI-Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire the full scan mass spectrum over a relevant mass range (e.g., m/z 50-500) to observe the molecular ion.

    • If structural confirmation is needed, perform a product ion scan (MS/MS) on the [M+H]⁺ peak to observe fragmentation.[6]

Part 2: Purity Assessment - A Quantitative Comparison

Once identity is confirmed, the critical question is: how pure is it? High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[1][5]

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

A reverse-phase HPLC method provides a high-resolution separation of the main compound from any potential impurities.[5] A Diode Array Detector (DAD) is invaluable as it not only quantifies peaks at a specific wavelength but also provides UV-Vis spectra for each, helping to assess peak purity and identify potential co-eluting impurities.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve sample in mobile phase (~1 mg/mL) Injector Autosampler Injects Sample Prep->Injector MobilePhase Mobile Phase (e.g., ACN/H₂O + 0.1% Formic Acid) Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column (Separation) Injector->Column Detector DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks (Area %) Chromatogram->Integration PurityReport Calculate Purity & Report Impurities Integration->PurityReport

Caption: A typical workflow for HPLC purity analysis.

Protocol: Reverse-Phase HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to its versatility for moderately polar compounds.[5]

  • Mobile Phase: A gradient elution is often necessary to resolve both early and late-eluting impurities.

    • Solvent A: Water with 0.1% Formic Acid (improves peak shape).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (for improved reproducibility).

  • Detection: Monitor at a wavelength of maximum absorbance for the quinolone chromophore, typically between 280-330 nm.[5]

  • Injection Volume: 5-10 µL.

  • Data Analysis: Calculate purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Comparative Analysis: Contextualizing Purity

The purity specification for a research chemical should be high (typically >98% by HPLC). How this compares to established drugs provides valuable context.

Comparative Purity Specifications Table:

Parameter6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (Typical Target)Ciprofloxacin (Established API)Levofloxacin (Established API)Rationale & Significance
Purity (HPLC) ≥ 98.0%≥ 98.5% (Pharmacopoeia Standard)≥ 98.5% (Pharmacopoeia Standard)A high purity level ensures that the observed biological or chemical activity is attributable to the main compound.
Individual Impurity ≤ 0.5%≤ 0.2%≤ 0.2%Limits are placed on individual impurities to minimize their potential off-target effects.
Total Impurities ≤ 2.0%≤ 1.5%≤ 1.5%The total impurity level provides an overall measure of material quality.
Potential Impurities Starting materials, isomers (e.g., positional fluorine), byproducts from incomplete cyclization.[5]Piperazine derivatives, de-fluorinated species, isomers.Chiral impurities (dextro-isomer), piperazine derivatives.[11][12]Identifying potential impurities is crucial for developing an HPLC method that can effectively separate them from the main peak.

Expertise in Action: Why are the specifications for established APIs (Active Pharmaceutical Ingredients) like Ciprofloxacin often tighter? This is because they have undergone extensive safety and toxicology studies where impurity profiles are rigorously controlled.[5] For a novel research compound, a purity of >98% is a strong indicator of quality, but researchers must be aware that unidentified impurities may still be present.

Conclusion: An Integrated Approach to Chemical Validation

The Certificate of Analysis for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one, or any research chemical, is not a collection of disparate data points. It is a narrative of scientific validation. As demonstrated, techniques like NMR and MS confirm the compound's fundamental identity, while the high-resolution separation by HPLC provides a quantitative measure of its purity.

By understanding the causality behind the choice of each analytical test and by comparing the results to well-characterized benchmarks, researchers, scientists, and drug development professionals can use this critical data to build their experiments on a foundation of trust and scientific integrity. This rigorous, multi-faceted approach to characterization is non-negotiable for ensuring the validity and reproducibility of research that drives innovation.

References

  • Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.
  • A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-2-hydroxyquinoline. (n.d.). Benchchem.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PMC.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2008). PMC.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Semantic Scholar.
  • A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. (2006). PubMed.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ResearchGate.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed.
  • HPLC method for determination of enantiomeric purity of a novel respiratory fluoroquinolone: WCK 1152. (n.d.). Academia.edu.
  • Characterization of the complexation of fluoroquinolone antimicrobials with metal ions by nuclear magnetic resonance spectroscopy. (1993). PubMed.
  • NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. (n.d.). ResearchGate.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026). MDPI.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026).
  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences.
  • ¹³C N.M.R. and Single-Crystal X-Ray Structural Investigation of the Fluoroquinolone Antimicrobial Drug Norfloxacin 2DCl.D₂O. (1994). ConnectSci.
  • ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). Aladdin Scientific.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). ResearchGate.
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (n.d.). PMC.
  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). MilliporeSigma.
  • 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid. (n.d.). LGC Standards.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (n.d.). PMC.
  • 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. (n.d.). TCI Chemicals.
  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015). Quest Journals.

Sources

Comparative Guide: Antibacterial Efficacy of Trifluoroquinolones vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance evolves, understanding the precise structure-activity relationships (SAR) of fluoroquinolones is critical for drug development and clinical application. This technical guide provides an objective, data-driven comparison between Ciprofloxacin (a standard second-generation monofluoroquinolone) and Trifluoroquinolones (e.g., trovafloxacin, fleroxacin, and novel trifluoromethylquinolone derivatives).

By analyzing their mechanistic divergence, comparative minimum inhibitory concentrations (MIC), and the self-validating experimental protocols used to evaluate them, this guide serves as a comprehensive resource for researchers and application scientists.

Mechanistic Divergence & Structure-Activity Relationship (SAR)

The antibacterial spectrum of a quinolone is fundamentally dictated by its halogenation pattern and substituent groups.

Ciprofloxacin (Monofluoroquinolone): Ciprofloxacin features a single fluorine atom at the C-6 position. This specific configuration optimizes its molecular weight and hydrophilicity, allowing for highly efficient transit through the porin channels (such as OprF) of Gram-negative outer membranes. Once inside the bacterial cell, ciprofloxacin exhibits a potent, primary affinity for DNA gyrase (Topoisomerase II) , rapidly halting DNA replication and transcription[1].

Trifluoroquinolones (e.g., Trovafloxacin): Trifluoroquinolones incorporate additional fluorine atoms (e.g., at the C-8 position) or bulky trifluoromethyl groups at the N-1 position[2]. This structural evolution significantly increases the molecule's lipophilicity.

  • Penetration Shift: While the increased lipophilicity slightly hinders transit through Gram-negative porins, it drastically enhances the drug's ability to diffuse directly across the thick peptidoglycan layers of Gram-positive organisms.

  • Target Affinity Shift: Mechanistically, trifluoroquinolones exhibit a profound shift in target affinity. They potently inhibit Topoisomerase IV (the primary target in Gram-positive bacteria) while maintaining a strong secondary affinity for DNA gyrase[3]. This "dual-targeting" capability is a critical evolutionary advantage, as it requires the bacteria to develop simultaneous mutations in both the gyrA and parC genes to achieve high-level resistance.

Mechanism Cipro Ciprofloxacin (Monofluoroquinolone) GramNeg Gram-Negative (e.g., P. aeruginosa) Cipro->GramNeg High Efficacy GramPos Gram-Positive (e.g., S. aureus) Cipro->GramPos Moderate Efficacy Trifluoro Trifluoroquinolones (e.g., Trovafloxacin) Trifluoro->GramNeg Moderate Efficacy Trifluoro->GramPos High Efficacy Gyrase DNA Gyrase (Primary Target) Trifluoro->Gyrase Dual Targeting GramNeg->Gyrase TopoIV Topoisomerase IV (Primary Target) GramPos->TopoIV Death Bacterial Cell Death Gyrase->Death TopoIV->Death

Fig 1. Mechanistic divergence and target affinities of Ciprofloxacin vs Trifluoroquinolones.

Comparative Efficacy Data (MIC₉₀ Analysis)

The mechanistic differences outlined above manifest clearly in in-vitro susceptibility testing. The following table summarizes the MIC₉₀ (Minimum Inhibitory Concentration required to inhibit 90% of isolates) for Ciprofloxacin compared to Trovafloxacin (a representative clinical trifluoroquinolone) across key pathogens[1][4].

PathogenGram Stain / TypeCiprofloxacin MIC₉₀ (µg/mL)Trifluoroquinolone (Trovafloxacin) MIC₉₀ (µg/mL)
Pseudomonas aeruginosaGram-Negative1.0 4.0 - 8.0
Haemophilus influenzaeGram-Negative≤0.015≤0.015
Staphylococcus aureus (MSSA)Gram-Positive1.00.06
Streptococcus pneumoniaeGram-Positive1.0 - 3.00.12 - 0.25
Enterococcus faecalisGram-Positive>2.00.25
Bacteroides fragilisAnaerobe>16.01.0

Data Synthesis: Ciprofloxacin maintains superiority against challenging Gram-negative non-fermenters like P. aeruginosa. However, the trifluoroquinolone exhibits a massive 16-fold to 32-fold increase in potency against Gram-positive cocci (S. aureus, S. pneumoniae) and obligate anaerobes (B. fragilis), validating the lipophilic/Topoisomerase IV targeting hypothesis[1][4].

Experimental Methodologies & Validation Protocols

To generate trustworthy, reproducible data when comparing these agents, the experimental design must isolate the drug's mechanism from environmental artifacts. The following protocols are designed as self-validating systems .

Broth Microdilution Assay for MIC Determination

Application Scientist's Insight: When working with highly lipophilic trifluoroquinolones, drug adsorption to the plastic walls of standard polystyrene 96-well plates can artificially inflate the apparent MIC. Always use low-binding polypropylene plates and ensure the solvent (e.g., DMSO) concentration in the final assay does not exceed 1% v/v to prevent baseline cellular toxicity.

Step 1: Media Preparation & Cation Adjustment

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented to exact concentrations of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.

  • Causality: Fluoroquinolones are highly susceptible to chelation by divalent cations. Failing to standardize Mg²⁺ and Ca²⁺ will artificially decrease the free drug concentration, leading to falsely elevated MIC values, particularly for P. aeruginosa which relies on these cations for outer membrane stability.

Step 2: Inoculum Standardization

  • Action: Prepare a bacterial suspension matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of exactly 5 × 10⁵ CFU/mL.

  • Causality: The efficacy of quinolones is inoculum-dependent. An inoculum that is too dense will artificially raise the MIC due to the "inoculum effect" and the higher statistical probability of spontaneous resistant mutants in the well.

Step 3: Self-Validation & Quality Control

  • Action: Include CLSI reference strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853) in parallel wells. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • System Validation: The assay is mathematically validated only if the reference strains yield MICs within their predefined acceptable ranges. The growth control must show visible turbidity, and the sterility control must remain optically clear. This tripartite internal control isolates the antibiotic's true effect from media contamination or solvent toxicity.

Mutant Prevention Concentration (MPC) Assay

MIC only evaluates the susceptibility of the bulk population. To assess the true value of a dual-targeting trifluoroquinolone, we must measure its ability to suppress first-step resistant mutants[3].

Step 1: High-Density Inoculum Preparation

  • Action: Cultivate the test strain (e.g., S. aureus) to a hyper-dense concentration of ≥10¹⁰ CFU/mL.

  • Causality: Spontaneous first-step mutations in the gyrA or parC genes typically occur at a frequency of 10⁻⁷ to 10⁻⁹. To guarantee the presence of these resistant subpopulations and accurately test the drug's mutant-suppressing ability, the inoculum must exceed this statistical threshold[3].

Step 2: Agar Dilution & Plating

  • Action: Plate 100 µL aliquots of the hyper-dense inoculum onto CAMH agar plates containing the antibiotic at concentrations of 1×, 2×, 4×, 8×, and 16× the baseline MIC. Incubate for 48-72 hours at 35°C. The MPC is the lowest concentration that completely prevents the growth of any colonies.

Step 3: Self-Validation & Quality Control

  • Action: Plate serial dilutions of the high-density inoculum onto non-selective agar to back-calculate the exact starting CFU/mL. Simultaneously, run a standard MIC assay.

  • System Validation: The MPC value is validated if and only if the back-calculated inoculum density is confirmed to be ≥10¹⁰ CFU/mL and the baseline MIC matches historical data. This ensures that a low MPC (often seen with dual-targeting trifluoroquinolones) is genuinely due to the drug's ability to suppress mutants, rather than an insufficient starting bacterial load.

References

  • Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents - National Institutes of Health (NIH) / Elsevier.2

  • In-vitro activity of trovafloxacin, a new fluoroqinolone, against recent clinical isolates - Oxford Academic. 4

  • In-vitro activities of ciprofloxacin, levofloxacin, lomefloxacin, ofloxacin, pefloxacin, sparfloxacin and trovafloxacin against gram-positive and gram-negative pathogens from respiratory tract infections - Oxford Academic. 5

  • Phenotypic Resistance of Staphylococcus aureus, Selected Enterobacteriaceae, and Pseudomonas aeruginosa after Single and Multiple In Vitro Exposures to Ciprofloxacin, Levofloxacin, and Trovafloxacin - National Institutes of Health (NIH). 3

Sources

In Vitro Efficacy and Derivatization of the 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In the landscape of antimicrobial drug development, 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (and its 1-alkyl/cyclopropyl derivatives) serves as a critical electrophilic scaffold rather than a standalone therapeutic[1]. While the base trifluoro compound exhibits baseline antibacterial properties, its true pharmacological value is unlocked via nucleophilic aromatic substitution (


) at the C-7 position. Displacing the C-7 fluorine with various amine moieties (e.g., piperazines, pyrrolidines, or isoindolines) yields highly potent 6,8-difluoroquinolones[2].

The structural logic of this scaffold is highly optimized:

  • C-6 Fluorine: Drastically increases lipophilicity, facilitating penetration through the bacterial cell wall and enhancing binding affinity to the DNA gyrase/Topoisomerase IV complex[1].

  • C-8 Fluorine: Improves oral absorption and expands the spectrum of activity against Gram-positive organisms and anaerobes, though it can increase the molecule's phototoxicity profile[3].

  • C-7 Fluorine: Acts as a highly reactive leaving group. The electron-withdrawing nature of the adjacent fluorines and the core carbonyl makes the C-7 carbon highly susceptible to nucleophilic attack, allowing rapid derivatization[2].

MOA FQ Fluoroquinolone Scaffold (6,7,8-Trifluoro Derivatives) Enzyme Bacterial Topoisomerases (DNA Gyrase / Topo IV) FQ->Enzyme Intercalates at DNA cleavage site Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Enzyme->Complex Stabilizes transient breaks Arrest Inhibition of DNA Religation (Double-Strand Breaks) Complex->Arrest Prevents replication fork progression Death Rapid Bacterial Apoptosis Arrest->Death Triggers SOS response

Fig 1. Mechanistic pathway of fluoroquinolone-induced bacterial cell death via topoisomerase inhibition.

Comparative In Vitro Efficacy

The efficacy of quinolones is quantified using the Minimum Inhibitory Concentration (MIC). When the 6,7,8-trifluoro scaffold is functionalized, the resulting compounds often exhibit efficacy profiles that rival or surpass clinical standards like Ciprofloxacin and Levofloxacin, particularly against resistant Gram-positive strains[4].

The table below synthesizes experimental MIC data comparing standard fluoroquinolones against specific derivatives synthesized directly from the 6,7,8-trifluoro scaffold.

Compound / Derivative ClassE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)Mechanistic Note
Ciprofloxacin (Standard)0.0150.1250.25Gold standard for Gram-negative infections[3].
Levofloxacin (Standard)0.030.250.25Enhanced Gram-positive spectrum[4].
7-(Piperazin-1-yl)-6,8-difluoro 0.03 - 0.060.5 - 1.00.125 - 0.5Direct derivative of the trifluoro scaffold; excellent broad-spectrum baseline[2].
7-(Isoindolin-5-yl)-6,8-difluoro 0.20.39<0.025Bulky C-7 substitution drastically increases Gram-positive affinity (Topo IV targeting)[4].

Data Analysis & Causality: The transition from a piperazine to a bulkier isoindoline group at the C-7 position shifts the molecule's primary target from DNA gyrase (predominant in Gram-negative bacteria like E. coli) to Topoisomerase IV (predominant in Gram-positive bacteria like S. aureus)[4]. This demonstrates how the 6,7,8-trifluoro scaffold acts as a versatile blank canvas for targeted drug design.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of the active drug and the subsequent biological evaluation must follow strict, self-validating methodologies.

Protocol A: Nucleophilic Aromatic Substitution ( ) at C-7

This protocol details the conversion of the inactive 6,7,8-trifluoro intermediate into a potent antibacterial agent.

  • Reagent Preparation: Dissolve 1.0 mmol of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and 1.2 mmol of the target secondary amine (e.g., piperazine derivative) in 15 mL of anhydrous acetonitrile[5].

  • Acid Scavenging: Add 2.0 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: The

      
       reaction produces hydrofluoric acid (HF) as a byproduct. DBU is a bulky, non-nucleophilic base that neutralizes HF, driving the reaction forward without competing with the amine for the electrophilic C-7 carbon[5].
      
  • Thermal Activation: Heat the mixture to 80°C under reflux for 2 hours[5]. The elevated temperature is required to overcome the activation energy barrier caused by the steric hindrance of the adjacent C-8 fluorine.

  • Purification: Concentrate under reduced pressure, wash with water to remove DBU-salts, and recrystallize the crude product from aqueous ammonia to yield the 6,8-difluoro-7-aminoquinolone[1].

Protocol B: In Vitro MIC Determination (Broth Microdilution)

This protocol validates the antibacterial efficacy of the synthesized compounds in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Quinolones possess a 3-carboxyl and 4-oxo group that readily chelate divalent cations (

      
      , 
      
      
      
      ). Standard broths with fluctuating cation levels will sequester the drug, artificially inflating the MIC. CAMHB ensures a standardized free-drug concentration[1].
  • Serial Dilution: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions in CAMHB across a 96-well microtiter plate to achieve a concentration gradient (e.g., 64 µg/mL down to 0.015 µg/mL)[5].

  • Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well inoculum of exactly

    
     CFU/mL.
    
    • Causality: Higher inoculums cause the "inoculum effect," where the sheer volume of bacterial enzymes depletes the local drug concentration, skewing the MIC upward.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity[1].

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (Cation-Adjusted MHB) Prep->Dilution Inoculation Bacterial Inoculation (5×10⁵ CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24 hrs) Inoculation->Incubation Analysis MIC Determination (Visual/Spectrophotometric) Incubation->Analysis

Fig 2. Standardized in vitro broth microdilution workflow for determining quinolone MIC values.

References

  • Syntheses and antibacterial activity of novel 6-fluoro-7-(gem-disubstituted piperazin-1-yl)-quinolines - cdnsciencepub.com - 2

  • Synthesis, Characterization & in Vitro Biological Studies of Novel N-Aryl Piperazinyl Fluoroquinolones - rjpbcs.com - 1

  • Novel quinoline carboxylic acid derivatives having 7-[4-amino-methyl-3-oxime] pyrrolidine substituents - googleapis.com - 5

  • Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents - msu.edu - 3

  • A Review on Antibacterial Activity of Some Isoindole Derivatives - derpharmachemica.com - 4

Sources

Navigating Cross-Resistance: A Comparative Guide to Novel Trifluoroquinolones vs. Legacy Fluoroquinolones

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) escalates among ESKAPE pathogens, the utility of legacy fluoroquinolones (FQs) like ciprofloxacin and levofloxacin has been severely compromised. Driven by target-site mutations and efflux pump upregulation, cross-resistance within the FQ class is a pervasive clinical hurdle[1][2]. However, the advent of novel trifluoroquinolones—specifically the anionic derivative delafloxacin—represents a structural paradigm shift in drug design.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic and phenotypic performance of delafloxacin against legacy alternatives. Furthermore, I provide field-proven, self-validating experimental workflows for researchers conducting FQ cross-resistance studies.

The Mechanistic Basis of Cross-Resistance and Evasion

To understand cross-resistance, we must first analyze the causality of target binding. Legacy FQs are zwitterionic and typically exhibit a strong preference for a single primary target: DNA gyrase (GyrA/GyrB) in Gram-negative bacteria and topoisomerase IV (ParC/ParE) in Gram-positive bacteria[2]. Because they rely heavily on one enzyme, a single point mutation in the Quinolone Resistance-Determining Region (QRDR)—such as the S83L substitution in E. coli—is often sufficient to drastically elevate the Minimum Inhibitory Concentration (MIC), rendering the entire legacy class ineffective[1][2].

Delafloxacin, a novel monochloro- and trifluoroquinolone, bypasses these traditional resistance pathways through two distinct biophysical properties[3]:

  • Dual-Targeting Affinity: Delafloxacin exerts equal inhibitory potency against both DNA gyrase and topoisomerase IV[4]. Consequently, bacteria must acquire simultaneous, multi-target mutations to achieve high-level clinical resistance. This dual-inhibition significantly narrows the mutant selection window, allowing delafloxacin to retain activity against strains already harboring first-step QRDR mutations[4][5].

  • Anionic Permeability in Acidic Microenvironments: Infection sites such as abscesses and biofilms are characteristically acidic. While legacy zwitterionic FQs lose membrane permeability at low pH, delafloxacin deprotonates and its un-ionized fraction increases, exponentially enhancing cellular penetration. Evolutionary studies demonstrate that resistance to delafloxacin evolves significantly slower at pH 6.0 compared to neutral pH, a stark contrast to ciprofloxacin[6][7].

Mechanism FQ Legacy Fluoroquinolones Gyrase DNA Gyrase (Gram -) FQ->Gyrase Primary Target Topo Topoisomerase IV (Gram +) FQ->Topo Primary Target TFQ Novel Trifluoroquinolones TFQ->Gyrase Dual Target TFQ->Topo Dual Target Mut QRDR Mutations Gyrase->Mut Topo->Mut Mut->FQ High Resistance Mut->TFQ Retained Susceptibility

Fig 1: Dual-targeting mechanism of trifluoroquinolones bypassing standard QRDR cross-resistance.

Comparative In Vitro Performance Data

When evaluating cross-resistance, quantitative MIC shifts provide the most objective metric of a compound's resilience. The table below synthesizes in vitro susceptibility data for delafloxacin compared to legacy FQs across highly resistant clinical isolates.

Organism PhenotypeAntimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)Cross-Resistance Profile & Clinical Interpretation
Methicillin-Resistant S. aureus (MRSA) Delafloxacin≤0.0080.25Retained Activity: Delafloxacin is ≥64x more potent than levofloxacin against LVX-NS MRSA strains[8][9].
Levofloxacin0.5>4.0High Resistance: Standard QRDR mutations compromise efficacy[8].
Levofloxacin-Resistant S. pneumoniae Delafloxacin0.120.5Partial Shift: MICs are elevated 16- to 32-fold vs wild-type, yet 87% of LEV-R isolates remain susceptible[4][5].
Levofloxacin>4.0>32.0High Resistance: Driven by parC and gyrA point mutations[5].
Pseudomonas aeruginosa Delafloxacin0.251.0Superior Potency: At least 4x more potent than ciprofloxacin, showing efficacy even in biofilm matrices[8][10].
Ciprofloxacin1.0>4.0Moderate/High Resistance: Susceptible to RND efflux pump upregulation[3][10].

Note: While delafloxacin demonstrates exceptional evasion of Gram-positive cross-resistance, researchers should note that high-level ciprofloxacin resistance in some Gram-negative pathogens (e.g., Enterobacteriaceae) can still confer elevated delafloxacin MICs due to aggressive efflux pump activity[3].

Experimental Methodologies for Cross-Resistance Evaluation

To ensure scientific integrity, cross-resistance studies must utilize self-validating protocols. The following workflow is designed to induce, isolate, and genetically verify FQ resistance.

Protocol A: Multistep Resistance Selection Assay

Objective: To simulate evolutionary pressure and calculate the rate of resistance acquisition.

  • Baseline MIC Determination: Establish the wild-type MIC using standard broth microdilution in cation-adjusted Mueller-Hinton broth (CAMHB) according to CLSI guidelines.

    • Causality: Accurate baseline metrics are non-negotiable; any subsequent fold-change calculations rely entirely on the precision of this initial assay[8].

  • Subinhibitory Passaging: Inoculate the isolate into media containing 0.5× the established MIC of the test FQ. Incubate for 24 hours.

    • Causality: Subinhibitory concentrations simulate the pharmacokinetic trough levels in vivo. This provides the precise evolutionary pressure required to select for first-step mutants without causing rapid population collapse[7].

  • Serial Escalation: Daily, transfer an aliquot of the visibly growing culture into two new tubes: one containing the same drug concentration, and one containing double the concentration. Repeat this for 30 consecutive days.

  • Phenotypic Confirmation: Harvest isolates that survive at elevated concentrations and passage them three times on drug-free agar. Re-test the MIC.

    • Causality: Passaging on drug-free media ensures the observed resistance is a stable genetic mutation rather than a transient, stress-induced physiological adaptation[11].

Protocol B: Molecular Characterization of QRDR Mutations

Objective: To validate that phenotypic MIC shifts are driven by target-site alterations.

  • Genomic Extraction & Amplification: Extract genomic DNA from the confirmed resistant mutants. Perform PCR amplification of the gyrA, gyrB, parC, and parE genes using target-specific primers.

  • Sanger Sequencing: Sequence the amplified QRDR regions and align them against the wild-type parental genome.

    • Causality: Phenotypic MIC shifts can be caused by non-target mechanisms (e.g., RND efflux pump upregulation or OmpF porin reduction)[2][12]. Sanger sequencing definitively differentiates stable, target-mediated cross-resistance (e.g., S84L in gyrA) from permeability-driven resistance[8][9].

  • Efflux Pump Inhibition (Optional Validation): If no QRDR mutations are found, perform a secondary MIC assay in the presence of an efflux pump inhibitor (e.g., PAβN). A subsequent drop in MIC confirms efflux-mediated cross-resistance[7].

Workflow Step1 1. Baseline MIC (Broth Microdilution) Step2 2. Serial Passaging (Subinhibitory Conc.) Step1->Step2 Step3 3. Phenotypic Shift (>4x MIC Increase) Step2->Step3 Step4 4. Genotypic Validation (QRDR Sequencing) Step3->Step4

Fig 2: Self-validating experimental workflow for multistep fluoroquinolone resistance selection.

Conclusion

The structural evolution from legacy zwitterionic fluoroquinolones to novel anionic trifluoroquinolones represents a critical advancement in the fight against AMR. By leveraging dual-target affinity and enhanced permeability in acidic microenvironments, delafloxacin successfully circumvents the primary QRDR mutations that render ciprofloxacin and levofloxacin obsolete. For drug development professionals, integrating the standardized selection and sequencing protocols outlined above is essential for accurately mapping the cross-resistance profiles of next-generation antimicrobial candidates.

References

1.[1] Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Oxford Academic. URL: [Link] 2.[12] Cross-resistance to fluoroquinolones in multiple-antibiotic-resistant (Mar) Escherichia coli selected by tetracycline or chloramphenicol. PubMed. URL: [Link] 3.[2] Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. PMC. URL: [Link] 4.[8] Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. PMC. URL: [Link] 5.[10] Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. SciELO. URL: [Link] 6.[9] In Vitro Activity of Delafloxacin and Microbiological Response against Fluoroquinolone-Susceptible and Nonsusceptible Staphylococcus aureus Isolates. PubMed. URL: [Link] 7.[11] In Vitro Activity of Delafloxacin against Clinical Neisseria gonorrhoeae Isolates and Selection of Gonococcal Delafloxacin Resistance. ResearchGate. URL: [Link] 8.[4] In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. ASM Journals. URL: [Link] 9.[6] The efficacy and adverse events of delafloxacin in the treatment of acute bacterial infections: A systematic review and meta-analysis. Frontiers. URL: [Link] 10.[7] Resistance development in Escherichia coli to delafloxacin at pHs 6.0 and 7.3 compared to ciprofloxacin. PMC. URL: [Link] 11.[3] Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. MDPI. URL: [Link] 12.[5] Molecular characterization of fluoroquinolone resistance in invasive clinical isolates of Streptococcus pneumoniae susceptible to delafloxacin. PMC. URL: [Link]

Sources

Bridging the Genotype-Phenotype Gap: LC-MS/MS Validation for Fluoroquinolone Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antimicrobial resistance (AMR) diagnostics, I frequently encounter a critical bottleneck in drug development and clinical microbiology: the genotype-phenotype gap. While Whole Genome Sequencing (WGS) can rapidly identify resistance genes, fluoroquinolone resistance in Gram-negative bacteria (such as E. coli and K. pneumoniae) is highly multifactorial[1]. It involves target site mutations (DNA gyrase/topoisomerase IV), plasmid-mediated quinolone resistance (PMQR) proteins, and complex regulatory shifts in porin expression and efflux pump activity[1].

When evaluating a clinical isolate, discovering a Single Nucleotide Polymorphism (SNP) in an efflux pump regulator (e.g., oqxR or ramR) via WGS does not automatically confirm a loss-of-function or subsequent pump overexpression[1]. This is where Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes indispensable. By utilizing targeted proteomics and functional enzymatic assays, LC-MS/MS objectively quantifies the actual expression and activity of resistance mechanisms, providing a self-validating system that traditional genomic and phenotypic assays cannot match[2][3].

The Multifactorial Nature of Fluoroquinolone Resistance

To validate resistance, we must first map the mechanisms. Fluoroquinolones like ciprofloxacin act by binding to DNA gyrase and topoisomerase IV. Bacteria evade this through several distinct pathways, all of which can be quantified via mass spectrometry.

G cluster_Cell Gram-Negative Bacterial Cell FQ Fluoroquinolones (e.g., Ciprofloxacin) Target DNA Gyrase / Topo IV (gyrA / parC mutations) FQ->Target Binds Target Porin Porin Downregulation (OmpF/OmpC ratio) FQ->Porin Reduced Entry PMQR_Qnr Qnr Proteins (Target Protection) PMQR_Qnr->Target Protects PMQR_AAC AAC(6')-Ib-cr (Drug Acetylation) PMQR_AAC->FQ Inactivates (+42 Da) Efflux Efflux Pumps (OqxAB, AcrAB-TolC) Efflux->FQ Pumps Out

Caption: Overview of fluoroquinolone resistance mechanisms detectable via LC-MS/MS.

Objective Comparison: LC-MS/MS vs. Alternative Modalities

To justify the integration of LC-MS/MS into advanced diagnostic workflows, we must objectively compare its performance against WGS, Antimicrobial Susceptibility Testing (AST), and Western Blotting.

Table 1: Comparison of Diagnostic Modalities for Fluoroquinolone Resistance

FeatureLC-MS/MS (Targeted Proteomics/Functional)Whole Genome Sequencing (WGS)AST / Phenotypic (MIC)Western Blot / ELISA
Primary Output Protein expression levels & enzymatic activityGene presence & DNA mutationsMinimum Inhibitory ConcentrationProtein presence (semi-quantitative)
Genotype-Phenotype Gap Bridged: Measures actual functional consequence[1].Vulnerable: Cannot confirm if a gene is actively expressed[3].N/A: Shows phenotype but obscures the specific mechanism.Limited: Relies heavily on antibody specificity and availability.
Multiplexing High: >27 targets in a single run[2].High: Entire genome.Low: One drug at a time.Low: 1-3 targets per blot.
Time-to-Result ~3 hours directly from positive culture[2].18–48 hours.18–24 hours (post-culture).24+ hours.

Causality Insight: Why does WGS sometimes mispredict ciprofloxacin susceptibility? WGS may detect wild-type gyrA and the absence of PMQR genes, leading an algorithm to predict susceptibility. However, LC-MS/MS reveals that certain isolates survive due to a profound downregulation of the OmpF porin, drastically altering the OmpF/OmpC ratio and reducing drug permeability[1]. LC-MS/MS measures the consequence of the regulatory network, not just its blueprint.

Methodology 1: Targeted Proteomics (PRM) for PMQR and Efflux Proteins

Targeted LC-MS/MS relies on the enzymatic digestion of bacterial proteins into surrogate peptides, which are then separated by liquid chromatography and quantified using Parallel Reaction Monitoring (PRM)[2][3]. This allows for the simultaneous multiplexed detection of QnrA, QnrB, AAC(6')-Ib-cr, and porins directly from positive blood cultures[2].

Workflow N1 1. Sample Preparation (Lysis of Positive Blood Culture) N2 2. Enzymatic Digestion (Trypsin Cleavage to Surrogate Peptides) N1->N2 N3 3. LC Separation (Reverse-Phase C18 Chromatography) N2->N3 N4 4. Tandem MS (PRM/MRM) (Precursor & Fragment Ion Monitoring) N3->N4 N5 5. Data Analysis (Quantification & Genotype-Phenotype Bridging) N4->N5

Caption: Step-by-step analytical workflow for PRM-based targeted proteomics.

Step-by-Step Protocol:
  • Sample Preparation: Harvest bacterial pellets from positive blood cultures (E. coli or K. pneumoniae). Lyse cells using a lysis buffer (e.g., sodium deoxycholate) combined with mechanical disruption (bead beating) to ensure complete protein extraction[2].

  • Protein Denaturation & Digestion: Causality note: To ensure trypsin has complete access to cleavage sites, reduce disulfide bonds with dithiothreitol (DTT) and alkylate free thiols with iodoacetamide (IAA). Digest the proteome into surrogate peptides using sequencing-grade Trypsin[4].

  • Liquid Chromatography: Inject the peptide mixture onto a reverse-phase C18 analytical column. Use a gradient of water/acetonitrile with 0.1% formic acid to separate peptides based on hydrophobicity[5].

  • Mass Spectrometry (PRM): Operate a high-resolution mass spectrometer in PRM mode. Isolate specific precursor ions (Q1) corresponding to conserved peptides of AAC(6')-Ib-cr or OqxAB, fragment them in the collision cell (Q2), and monitor specific sequence-determining fragment ions (Q3)[2][6].

  • Self-Validating Quantification: Quantify protein abundance by calculating the area under the curve (AUC) of the fragment ion chromatograms. Crucially, normalize these values against spiked heavy-isotope labeled internal standards to correct for matrix effects and ion suppression, ensuring a self-validating quantitative system[6].

Methodology 2: Functional LC-MS/MS for AAC(6')-Ib-cr Enzymatic Activity

While PRM detects the presence of the AAC(6')-Ib-cr enzyme, functional LC-MS/MS validates its activity. AAC(6')-Ib-cr is a unique aminoglycoside acetyltransferase variant (containing Trp102Arg and Asp179Tyr mutations) that has expanded its spectrum to acetylate the piperazine ring of ciprofloxacin and norfloxacin[7][8].

Step-by-Step Protocol:
  • Incubation: Suspend the bacterial isolate in an optimized reaction buffer containing a defined concentration of ciprofloxacin[4].

  • Enzymatic Reaction: Incubate the mixture at 37°C for 1 to 3 hours to allow the AAC(6')-Ib-cr enzyme to acetylate the drug[8].

  • Extraction & Quenching: Centrifuge the sample to pellet the bacteria. Extract the supernatant containing the drug and quench the reaction using an organic solvent (e.g., methanol) to precipitate remaining proteins[4].

  • MS Detection: Analyze the supernatant via LC-MS/MS. Monitor the depletion of the native ciprofloxacin peak (m/z 332.1) and the emergence of the acetylated ciprofloxacin peak. Acetylation adds an acetyl group (CH3CO), resulting in a precise, detectable mass shift of +42 Da (m/z 374.1) [4][8]. The coexistence of both m/z 332.1 and m/z 374.1 in the spectra acts as an internal control, proving the reaction's specificity[4].

Experimental Data & Performance Metrics

The robust nature of LC-MS/MS is demonstrated in its analytical performance. Recent validations of multiplexed LC-MS/MS assays for blood cultures have shown exceptional concordance with WGS, while providing the phenotypic context WGS lacks.

Table 2: Performance Metrics of Multiplexed LC-MS/MS for AMR Detection [2]

MetricPerformance Data
Assay Turnaround Time ~3 hours (from positive blood culture to result)
Multiplexing Capacity 27 prevalent resistance mechanisms (including QnrA, QnrB, AAC(6')-Ib-cr, OmpC, OmpF)
Phenotype Prediction Accuracy 85.9% match for ciprofloxacin susceptibility/non-susceptibility
Genomic Concordance High agreement with WGS, with added resolution on porin expression ratios

Conclusion

For drug development professionals and clinical researchers, relying solely on genomic data to predict fluoroquinolone resistance is a liability. LC-MS/MS provides a self-validating, highly multiplexed platform that bridges the genotype-phenotype gap. Whether quantifying the precise ratio of porins to prove permeability defects or detecting the +42 Da mass shift of acetylated ciprofloxacin, LC-MS/MS stands as the authoritative standard for resistance mechanism validation.

References

  • Foudraine, D. E., et al. (2022). "Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae." Frontiers in Microbiology.[Link]

  • Wan nur Ismah, et al. (2018). "Prediction of Fluoroquinolone Susceptibility Directly from Whole-Genome Sequence Data by Using Liquid Chromatography-Tandem Mass Spectrometry To Identify Mutant Genotypes." Antimicrobial Agents and Chemotherapy.[Link]

  • Hrabák, J., et al. (2013). "Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry for the Rapid Detection of Antimicrobial Resistance Mechanisms and Beyond." Clinical Microbiology Reviews.[Link]

  • Maurice, F., et al. (2008). "Expression of the aac(6′)-Ib-cr Gene in Class 1 Integrons." Antimicrobial Agents and Chemotherapy.[Link]

  • Li, J., et al. (2024). "Three simple and cost-effective assays for AAC(6′)-Ib-cr enzyme activity." Frontiers in Cellular and Infection Microbiology.[Link]

Sources

Safety Operating Guide

6,7,8-Trifluoro-1,4-dihydroquinolin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Protocol: 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

As laboratories scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of halogenated intermediates requires rigorous, scientifically grounded protocols. 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (CAS: 1020087-32-4) is a highly fluorinated heterocyclic compound frequently utilized as a critical building block in the synthesis of multi-target cannabinoquinoids (such as VCE-004.8) and broad-spectrum fluoroquinolone antibiotics (1)[1].

This guide provides an authoritative, self-validating workflow for the safe handling and RCRA-compliant disposal of this compound, ensuring laboratory safety and environmental stewardship.

Hazard Profiling & The Causality of Environmental Persistence

The presence of three fluorine atoms on the quinolone core imparts exceptional chemical stability. While this stability is advantageous for pharmacological efficacy, it renders the molecule highly recalcitrant in the environment. Fluorinated quinolones are non-biodegradable and tend to accumulate in groundwater and surface water, posing severe ecotoxicological risks to aquatic organisms and driving the proliferation of antimicrobial resistance (2)[2].

Because the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, traditional municipal wastewater treatment plants are entirely ineffective at degrading these compounds (3)[3]. Consequently, any disposal method that risks introducing this compound into the municipal sewer system is strictly prohibited.

The Logic of Segregation: Halogenated vs. Non-Halogenated Waste

In laboratory waste management, 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one must be strictly classified as Halogenated Organic Waste (4)[4]. The causality behind this strict segregation lies in the thermodynamics and chemistry of waste destruction:

  • Fuel Value and Incineration Dynamics: Non-halogenated organic wastes (like ethanol or hexane) have high fuel values (>5,000 BTU/lb) and are often blended and burned in cement kilns as fuel substitutes. Halogenated wastes possess a low-to-negative fuel value and require specialized, energy-intensive RCRA-permitted incinerators operating at temperatures exceeding 1000°C to successfully cleave the C-F bonds (5)[5].

  • Toxic Byproduct Prevention: Combusting halogenated compounds generates highly corrosive hydrogen fluoride (HF) gas and risks the formation of toxic dioxins. Segregated halogenated waste streams are routed to specialized facilities equipped with alkaline scrubber systems designed to neutralize these specific acidic emissions (6)[6]. Mixing even a small amount of fluorinated quinolone into a non-halogenated waste stream contaminates the entire batch, drastically increasing disposal costs and creating regulatory compliance violations (7)[7].

Quantitative Waste Profiling

To ensure compliance and cost-effective disposal, laboratories must profile their waste streams according to the following parameters:

ParameterHalogenated Waste Stream (Target)Non-Halogenated Waste Stream
Halogen Content > 5% (Requires strict segregation)< 5%
Water Content Tolerance < 10% (To maintain incineration efficiency)< 10%
Fuel Value (BTU/lb) Low to Negative (< 5,000 BTU/lb)High (> 5,000 BTU/lb)
Destruction Method RCRA Incinerator (>1000°C) with Alkaline ScrubberCement Kiln / Fuels Blending
EPA Characteristic Toxicity Characteristic (TC) / F-ListedIgnitable (D001)

Step-by-Step Laboratory Disposal Protocol

This protocol is designed as a self-validating system to ensure operational safety and regulatory compliance at every step.

Phase 1: Source Containment & PPE

  • Preparation: Don appropriate PPE, including nitrile gloves, a chemically resistant lab coat, and safety goggles. All handling of the powder or its solutions must occur within a certified fume hood to prevent inhalation of volatile solvent mixtures or aerosolized powder (4)[4].

  • Spill Mitigation: In the event of a powder spill, do not sweep. Use a damp, chemically compatible absorbent pad to collect the material, preventing aerosolization.

Phase 2: Waste Segregation & Containerization 3. Liquid Waste: If the compound is dissolved in organic solvents (e.g., DCM, methanol), pour the mixture into a designated, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

  • Validation Check: Visually inspect the carboy to ensure no phase separation occurs (indicating high water content). Verify that the total water content of the carboy remains below 10%, as excess water quenches the high-temperature incineration process (7)[7].
  • Solid Waste: Place contaminated consumables (pipette tips, silica gel from chromatography, empty vials) into a puncture-proof, sealable container designated exclusively for "Solid Halogenated Debris" (6)[6].
  • Validation Check: Ensure the container is not overfilled; maintain at least 20% headspace to prevent pressure buildup.

Phase 3: Labeling and Institutional Transfer 5. Regulatory Labeling: Affix a standard EPA Hazardous Waste label. Explicitly write "6,7,8-Trifluoro-1,4-dihydroquinolin-4-one" and note the presence of "Fluorinated Organics." Do not use abbreviations. 6. Storage: Store the waste in a secondary containment tray within a ventilated flammable storage cabinet, strictly separated from strong oxidizers and non-halogenated waste streams. 7. Disposal Manifest: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed RCRA contractor for high-temperature thermal destruction (5)[5].

Visualizing the Disposal Pathway

G N1 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (Halogenated Source) N2 Liquid Waste Stream (Solvent Mixtures) N1->N2 Dissolved in solvent N3 Solid Waste Stream (Contaminated Consumables) N1->N3 Powder/Residue N4 Halogenated Organic Waste (Strict Segregation) N2->N4 Max 10% Water N3->N4 N5 RCRA-Permitted Incinerator (>1000°C Thermal Destruction) N4->N5 EPA Transport N6 Alkaline Scrubber System (HF Gas Neutralization) N5->N6 Exhaust Gas N7 Safe Emission & Ash Disposal N6->N7 Neutralized

Workflow for halogenated quinolone disposal, emphasizing RCRA segregation and thermal destruction.

References

  • VCE-004.8 | CAS#:1818428-24-8 Chemsrc[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances HSCPrep[Link]

  • Laboratory Hazardous Waste Management Guide UTIA Safety Office[Link]

  • Fluoroquinolone antibiotics: Occurrence, mode of action, resistance, environmental detection, and remediation ResearchGate[Link]

  • Fungi for Sustainable Pharmaceutical Remediation: Enzymatic Innovations, Challenges, and Applications—A Review MDPI[Link]

  • UWO Guide to Classifying Unwanted Materials UW Oshkosh[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites EPA[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.